Propargyl-PEG4-CH2-methyl ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O6/c1-3-6-17-8-10-19-12-13-20-11-9-18-7-4-5-14(15)16-2/h1H,4-13H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMKSEWUFKMRQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Propargyl-PEG4-CH2-methyl ester: A Technical Guide for Researchers and Drug Development Professionals
An in-depth technical guide on the structure, properties, and applications of Propargyl-PEG4-CH2-methyl ester, a versatile tool in modern drug discovery and bioconjugation.
Introduction
This compound is a heterobifunctional linker molecule widely employed in the fields of medicinal chemistry, chemical biology, and drug development. Its unique structure, featuring a terminal alkyne group, a tetraethylene glycol (PEG4) spacer, and a methyl ester functional group, makes it a valuable reagent for a variety of applications, most notably in the construction of Proteolysis Targeting Chimeras (PROTACs) and in bioconjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
This guide provides a comprehensive overview of the structure, properties, and common experimental protocols involving this compound, aimed at researchers, scientists, and professionals in the drug development sector.
Structure and Properties
The chemical structure of this compound is characterized by a propargyl group (a terminal alkyne) at one end, a flexible and hydrophilic PEG4 spacer in the middle, and a methyl ester at the other end.
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values, particularly boiling point and density, are often predicted and may vary.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₄O₆ | [1] |
| Molecular Weight | 288.34 g/mol | [1] |
| Appearance | Colorless to light yellow viscous liquid or oil | [2] |
| Purity | ≥95% (typically >98%) | [2] |
| Solubility | Soluble in DMSO, DCM, DMF | [3] |
| Storage | Store at -20°C for long-term stability | [4] |
Applications in Research and Drug Development
The bifunctional nature of this compound makes it a versatile linker in several advanced applications.
PROTACs
This compound is a commonly used PEG-based linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6] The PEG linker in a PROTAC connects the target protein-binding ligand to the E3 ligase-binding ligand, and its length and flexibility are critical for the formation of a stable ternary complex.
The following diagram illustrates the general mechanism of action for a PROTAC.
Caption: General mechanism of action of a PROTAC molecule.
Click Chemistry
The terminal alkyne group of this compound makes it an ideal reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific bioorthogonal reaction.[1] This "click" reaction allows for the covalent ligation of the PEG linker to a molecule containing an azide group, forming a stable triazole linkage.[3] This is widely used for attaching the linker to biomolecules such as peptides, proteins, and nucleic acids, as well as for surface modification and the synthesis of complex molecular architectures.
The workflow for a typical CuAAC reaction is depicted below.
Caption: Experimental workflow for a CuAAC "click" reaction.
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline and should be optimized for specific applications.
Materials:
-
This compound (or other alkyne-containing molecule)
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand stock solution (e.g., 50 mM in DMSO or water)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, or other appropriate buffer)
Procedure:
-
Preparation of Reactants:
-
Dissolve the alkyne-containing molecule (this compound) and the azide-containing molecule in the reaction buffer to the desired final concentrations. A slight excess (1.2-2 fold) of one reactant can be used to drive the reaction to completion.
-
-
Preparation of the Catalyst Premix:
-
In a separate tube, prepare a premix of the copper sulfate and the ligand. For example, mix the CuSO₄ stock solution and the THPTA stock solution to achieve a final ligand to copper ratio of 5:1.[8] This premix helps to stabilize the Cu(I) catalyst and improve reaction efficiency.
-
-
Reaction Assembly:
-
To the solution of the alkyne and azide, add the copper-ligand premix. The final concentration of copper is typically in the range of 50 µM to 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 1-5 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or TLC.
-
-
Purification:
-
Once the reaction is complete, the product can be purified using standard techniques such as column chromatography, HPLC, or precipitation.
-
Note: The presence of copper can be detrimental to some biological samples. If necessary, copper can be removed after the reaction by using a chelating agent like EDTA.
Conclusion
This compound is a highly valuable and versatile chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure, incorporating a reactive alkyne, a hydrophilic PEG spacer, and a methyl ester, provides a robust platform for the construction of complex molecules like PROTACs and for bioconjugation via click chemistry. The information and protocols provided in this guide serve as a comprehensive resource for the effective utilization of this important linker molecule in a variety of research and development applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 3. Propargyl-PEG4-NHS ester, 1428629-70-2 | BroadPharm [broadpharm.com]
- 4. Propargyl-PEG4-Ms, 173205-72-6 | BroadPharm [broadpharm.com]
- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. jenabioscience.com [jenabioscience.com]
Synthesis of Propargyl-PEG4-CH2-methyl ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the synthesis of Propargyl-PEG4-CH2-methyl ester, a bifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. The document outlines a feasible synthetic pathway, provides comprehensive experimental protocols, and includes tabulated data for key reagents and intermediates. Furthermore, this guide presents a logical workflow for the synthesis, visualized using the DOT language for clarity.
Introduction
This compound is a valuable heterobifunctional linker used in the field of chemical biology and drug discovery. Its structure incorporates a terminal alkyne group, enabling covalent linkage to azide-modified molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The tetraethylene glycol (PEG4) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates. The methyl ester functionality provides a handle for further chemical modification or can be a part of the final molecular design. This guide details a practical synthetic approach to this versatile linker.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a two-step process starting from the commercially available tetraethylene glycol. The proposed pathway involves an initial selective propargylation of one of the terminal hydroxyl groups, followed by an oxidation and esterification of the other terminal hydroxyl group.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where specified.
Synthesis of Mono-propargyl-PEG4-alcohol
This procedure is adapted from established methods for the mono-alkylation of polyethylene glycols.
-
Preparation: To a stirred solution of tetraethylene glycol (1 equivalent) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.
-
Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and add propargyl bromide (0.9 equivalents) dropwise.
-
Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quenching and Extraction: Carefully quench the reaction with water. Remove the THF under reduced pressure. Dilute the residue with brine and extract with dichloromethane (DCM).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the mono-propargyl-PEG4-alcohol.
Synthesis of Propargyl-PEG4-acid
This step involves the oxidation of the terminal alcohol to a carboxylic acid.
-
Oxidation: To a solution of mono-propargyl-PEG4-alcohol (1 equivalent) in a suitable solvent such as DCM, add an oxidizing agent like pyridinium chlorochromate (PCC, 1.5 equivalents) or a TEMPO-based oxidation system.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite and silica gel, washing with DCM.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude Propargyl-PEG4-acid, which can be used in the next step without further purification or purified by chromatography if necessary.
Synthesis of this compound
The final step is a Fischer esterification of the carboxylic acid.
-
Esterification: Dissolve the crude Propargyl-PEG4-acid (1 equivalent) in an excess of methanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.
-
Reflux: Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Neutralization and Extraction: Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the product with DCM.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the final product, this compound, by column chromatography on silica gel.
Data Presentation
Reagent and Intermediate Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |
| Tetraethylene Glycol | C8H18O5 | 194.23 | Starting Material |
| Propargyl Bromide | C3H3Br | 118.96 | Alkylating Agent |
| Sodium Hydride | NaH | 24.00 | Base |
| Mono-propargyl-PEG4-alcohol | C11H20O5 | 232.27 | Intermediate |
| Pyridinium Chlorochromate (PCC) | C5H6ClCrNO3 | 215.56 | Oxidizing Agent |
| Propargyl-PEG4-acid | C11H18O6 | 246.26 | Intermediate |
| Methanol | CH4O | 32.04 | Reagent/Solvent |
| This compound | C14H24O6 | 288.34 | Final Product [1][2] |
Expected Characterization Data
The successful synthesis of this compound would be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the propargyl group (alkyne C-H and CH2), the PEG backbone (multiple -OCH2CH2O- signals), the methylene group adjacent to the ester, and the methyl ester group. |
| ¹³C NMR | Resonances for the alkyne carbons, the PEG backbone carbons, the ester carbonyl carbon, and the methyl ester carbon. |
| Mass Spec. | A molecular ion peak corresponding to the calculated mass of the product (e.g., [M+Na]⁺). |
| FT-IR | Characteristic stretches for the alkyne C-H, C≡C, C-O-C, and C=O (ester) bonds. |
Logical Workflow
The overall experimental workflow can be visualized as a series of sequential steps, each with its own inputs and outputs.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This technical guide outlines a robust and logical synthetic route to this compound. By following the detailed experimental protocols and leveraging the provided data, researchers in drug development and chemical biology can effectively produce this key bifunctional linker for their applications in creating novel bioconjugates and PROTACs. The modular nature of the synthesis also allows for potential modifications to introduce different functionalities as required for specific research needs.
References
Propargyl-PEG4-CH2-methyl ester: A Technical Guide for Researchers
CAS Number: 1872433-63-0
This technical guide provides an in-depth overview of Propargyl-PEG4-CH2-methyl ester, a heterobifunctional linker crucial in the fields of drug discovery and chemical biology. Primarily utilized as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker and a versatile tool in click chemistry, this compound offers a unique combination of functionality and physicochemical properties.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on its properties, applications, and relevant experimental protocols.
Core Compound Specifications
This compound is characterized by a propargyl group on one terminus and a methyl ester group on the other, connected by a tetraethylene glycol (PEG4) spacer. This structure imparts both reactivity and desirable pharmacokinetic properties.
| Property | Value | Reference |
| CAS Number | 1872433-63-0 | [2] |
| Molecular Formula | C₁₄H₂₄O₆ | [2] |
| Molecular Weight | 288.34 g/mol | [2] |
| Solubility | 10 mM in DMSO | [3] |
| 58 mg/L in water (at 25 °C) | [4] |
Applications in Drug Discovery and Chemical Biology
The unique bifunctional nature of this compound makes it a valuable tool in several advanced research areas.
PROTAC Synthesis
PROTACs are chimeric molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker component of a PROTAC is critical for its efficacy, influencing the orientation of the target protein and E3 ligase to facilitate ubiquitination.
This compound serves as a flexible and hydrophilic linker in PROTAC synthesis. The propargyl group can be readily functionalized, often via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, to attach a ligand for the target protein. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to a ligand for an E3 ligase. The PEG4 spacer enhances the solubility and cell permeability of the resulting PROTAC molecule.
Logical Workflow for PROTAC Synthesis:
Caption: PROTAC synthesis workflow using the linker.
Click Chemistry and Bioconjugation
The terminal alkyne (propargyl group) of this compound makes it an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly efficient, specific, and biocompatible, allowing for the covalent ligation of the linker to azide-modified molecules such as proteins, peptides, nucleic acids, and small molecules.
This functionality is widely exploited for:
-
Bioconjugation: Attaching the PEGylated linker to biological molecules to improve their solubility, stability, and pharmacokinetic profiles.
-
Surface Modification: Immobilizing molecules onto surfaces for applications in diagnostics and biomaterials.
-
Fluorescent Labeling: Introducing fluorescent dyes for imaging and tracking applications.
Signaling Pathway of a PROTAC molecule:
Caption: PROTAC mechanism of action.
Experimental Protocols
The following are generalized protocols for the key reactions involving this compound. Optimization may be required for specific substrates and applications.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical procedure for conjugating an azide-containing molecule to this compound.
Materials:
-
This compound
-
Azide-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., DMSO/water mixture)
Procedure:
-
Dissolve this compound (1 equivalent) and the azide-functionalized molecule (1.1 equivalents) in the chosen solvent system.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
Prepare a stock solution of copper(II) sulfate (e.g., 100 mM in water).
-
Add sodium ascorbate (0.1-1.0 equivalents) to the reaction mixture, followed by the addition of copper(II) sulfate (0.01-0.1 equivalents).
-
Stir the reaction at room temperature and monitor its progress by a suitable analytical method (e.g., TLC, LC-MS).
-
Upon completion, the reaction can be quenched and the product purified by an appropriate method, such as column chromatography or HPLC.
Ester Hydrolysis
This protocol outlines the conversion of the methyl ester to a carboxylic acid, a common step in PROTAC synthesis.
Materials:
-
This compound derivative (from section 3.1)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Solvent (e.g., THF/water or Methanol/water mixture)
-
Acid for neutralization (e.g., 1 M HCl)
Procedure:
-
Dissolve the methyl ester compound in the chosen solvent mixture.
-
Add an aqueous solution of LiOH or NaOH (typically 1.5-3 equivalents).
-
Stir the reaction at room temperature and monitor for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture with the acid to a pH of approximately 5-6.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS). Store the compound under the recommended conditions, typically at -20°C, to ensure its stability.
References
Determination of Chemical Structure and Molecular Formula
An In-depth Technical Guide on the Molecular Weight of Propargyl-PEG4-CH2-methyl ester
This technical guide provides a detailed analysis of the molecular weight of this compound. Due to the specific nomenclature of PEGylated compounds, this guide also addresses a closely related, commercially available compound to provide a comprehensive overview for researchers, scientists, and drug development professionals.
The precise chemical structure for "this compound" is not explicitly available in public databases. However, based on standard chemical nomenclature for PEG linkers, a likely structure can be deduced. The name implies a propargyl group at one terminus, a tetraethylene glycol (PEG4) chain, and a methyl ester group separated by a methylene (-CH2-) spacer at the other terminus. The most common linkage between these units is an ether bond.
The deduced structure is as follows:
-
Propargyl group: HC≡C-CH₂-
-
PEG4 chain: -(OCH₂CH₂)₄-
-
Methylene methyl ester group: -CH₂-COOCH₃
This leads to the presumed chemical structure: HC≡C-CH₂-(OCH₂CH₂)₄-CH₂-COOCH₃
From this structure, the chemical formula is calculated by summing the constituent atoms:
-
Carbon (C): 3 (propargyl) + 8 (PEG4) + 2 (methylene methyl ester) = 13 atoms
-
Hydrogen (H): 4 (propargyl) + 16 (PEG4) + 4 (methylene methyl ester) = 24 atoms
-
Oxygen (O): 4 (PEG4) + 2 (ester) = 6 atoms
Thus, the deduced chemical formula is C₁₃H₂₂O₆ .
Calculation of Molecular Weight
The molecular weight is calculated from the chemical formula using the atomic weights of each element (C ≈ 12.011 g/mol , H ≈ 1.008 g/mol , O ≈ 15.999 g/mol ).
Molecular Weight = (13 × 12.011) + (22 × 1.008) + (6 × 15.999) Molecular Weight = 156.143 + 22.176 + 95.994 Molecular Weight = 274.313 g/mol
Data Summary
The following table summarizes the deduced and known information for this compound and a closely related compound, Propargyl-PEG4-(CH2)3-methyl ester, which has been identified in chemical databases.
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Source |
| This compound | C₁₃H₂₂O₆ | 274.313 | Deduced |
| Propargyl-PEG4-(CH2)3-methyl ester | C₁₄H₂₄O₆ | 288.3 | BroadPharm[1][2] |
Logical Workflow for Molecular Weight Determination
The following diagram illustrates the logical process used to determine the molecular weight of this compound.
Caption: Logical workflow for molecular weight determination.
Note: As this topic pertains to the calculation of a fundamental chemical property, detailed experimental protocols for synthesis or analysis are beyond the scope of this guide. Similarly, signaling pathways are not relevant to this subject. The provided information is intended for theoretical and planning purposes in a research and development context. For experimental applications, it is advisable to obtain a certificate of analysis from a commercial supplier.
References
Propargyl-PEG4-CH2-methyl ester solubility data
An In-Depth Technical Guide to the Solubility of Propargyl-PEG4-CH2-methyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterobifunctional linker molecule commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are an emerging therapeutic modality that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[2][3][4] This linker contains a propargyl group for click chemistry reactions and a methyl ester group, connected by a hydrophilic tetraethylene glycol (PEG4) spacer. The PEG spacer is crucial for improving the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[5][6]
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide provides a comprehensive overview of its expected solubility based on the general properties of polyethylene glycol (PEG) derivatives and data from structurally similar compounds. We also present a general protocol for the empirical determination of its solubility.
Data Presentation: Expected Solubility Profile
The solubility of this compound is predicted based on data from analogous Propargyl-PEG4 derivatives. The hydrophilic nature of the PEG chain generally confers solubility in a range of aqueous and organic solvents.[6] The following table summarizes the expected qualitative solubility.
| Solvent | Expected Solubility | Rationale / Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Data from similar compounds like Propargyl-PEG4-NHS ester and N-(Acid-PEG4)-N-bis(PEG4-Propargyl) indicate solubility in DMSO.[6][7] |
| Dichloromethane (DCM) | Soluble | Data from similar compounds like Propargyl-PEG4-NHS ester and N-(Acid-PEG4)-N-bis(PEG4-Propargyl) indicate solubility in DCM.[6][7] |
| Dimethylformamide (DMF) | Soluble | Data from similar compounds like Propargyl-PEG4-NHS ester and N-(Acid-PEG4)-N-bis(PEG4-Propargyl) indicate solubility in DMF.[6][7] |
| Water | Likely Soluble | The hydrophilic PEG spacer is known to increase solubility in aqueous media.[6] N-(Acid-PEG4)-N-bis(PEG4-Propargyl) is listed as soluble in water.[7] |
| Ethanol | Less Soluble | PEGs are generally less soluble in alcohol compared to solvents like DMSO or DMF.[2] |
| Toluene | Less Soluble | PEGs are generally less soluble in toluene.[2] |
| Diethyl Ether | Insoluble | PEGs are generally not soluble in ether.[2] |
Note: This data is extrapolated and should be confirmed by experimental analysis for any specific application.
Experimental Protocols
As precise quantitative solubility data is not available, a generalized experimental protocol for its determination is provided below. This protocol is based on standard laboratory methods for assessing the solubility of a chemical compound.[8][9]
Protocol for Determining Qualitative and Quantitative Solubility
Objective: To determine the solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., Water, DMSO, DCM, DMF, Ethanol)
-
Analytical balance
-
Vials with caps
-
Vortex mixer
-
Water bath sonicator
-
Thermostatic shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a suitable spectrophotometer
Procedure:
-
Preparation of Stock Solutions (for quantitative analysis):
-
Accurately weigh a small amount of the compound.
-
Dissolve it in a solvent in which it is known to be freely soluble (e.g., DMSO) to prepare a concentrated stock solution of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Qualitative Solubility Determination:
-
Add approximately 1 mg of the compound to 1 mL of the test solvent in a vial.
-
Vortex the mixture for 1-2 minutes at room temperature.[8]
-
Visually inspect for any undissolved particles. If the compound dissolves, it is considered soluble at ≥ 1 mg/mL.
-
If not fully dissolved, use a water bath sonicator for up to 5 minutes.[8]
-
If still not dissolved, gently warm the solution to 37°C for up to 60 minutes.[8]
-
-
Quantitative Solubility Determination (Saturated Solution Method):
-
Add an excess amount of the compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the test solvent in a vial.
-
Seal the vial and place it in a thermostatic shaker at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent.
-
Analyze the concentration of the dissolved compound in the diluted supernatant using a calibrated analytical method like HPLC or UV-Vis spectrophotometry.
-
Calculate the solubility in mg/mL or mol/L.
-
Visualization
Experimental Workflow
The following diagram illustrates a typical workflow for determining the solubility of a chemical compound.
Caption: Workflow for Solubility Determination.
Signaling Pathway: PROTAC Mechanism of Action
This compound serves as a linker in PROTACs. The diagram below illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein.
Caption: PROTAC-mediated Protein Degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. Alkyne PEG, Alkyne linker, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 6. Propargyl-PEG4-NHS ester, 1428629-70-2 | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. www1.udel.edu [www1.udel.edu]
An In-depth Technical Guide to the Stability of Propargyl-PEG4-CH2-methyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability of Propargyl-PEG4-CH2-methyl ester under various conditions. This molecule is a bifunctional linker containing a propargyl group for click chemistry, a tetraethylene glycol (PEG4) spacer to enhance solubility and pharmacokinetic properties, and a methyl ester for further functionalization or as a protecting group. Understanding its stability is crucial for its application in bioconjugation, drug delivery, and the development of therapeutics like antibody-drug conjugates (ADCs) and PROTACs.
Molecular Structure and Functional Group Analysis
The stability of this compound is dictated by the individual stabilities of its three key functional moieties: the terminal alkyne (propargyl group), the polyethylene glycol chain, and the methyl ester.
-
Propargyl Group: The carbon-carbon triple bond in the propargyl group is a high-energy functionality, making it reactive in specific chemical transformations like copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry".[1] While it is highly reactive in these targeted reactions, the propargyl group itself possesses moderate thermal stability.[2][3] It is generally stable under neutral and mildly acidic or basic conditions but can be susceptible to strong oxidizing and reducing agents.
-
Polyethylene Glycol (PEG) Linker: PEG linkers are renowned for their ability to increase hydrophilicity, biocompatibility, and circulation half-life of conjugated molecules.[][5] The ether linkages in the PEG chain are generally very stable and resistant to hydrolysis and enzymatic degradation. However, they can be susceptible to auto-oxidation in the presence of oxygen and transition metal ions, which can lead to chain cleavage. The PEG4 linker in this molecule is relatively short, which provides a balance between improved stability and maintaining a molecular size suitable for efficient tumor penetration in ADC applications.[6]
-
Methyl Ester: The methyl ester is the most labile functional group in the molecule. Ester linkages are susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases.[7][8] Under strong basic conditions, the methyl ester can be readily hydrolyzed to the corresponding carboxylic acid.[9] The rate of hydrolysis is dependent on pH, temperature, and the presence of enzymes such as esterases.
Quantitative Stability Data
While specific experimental stability data for this compound is not extensively published, the following table summarizes the expected stability based on the known chemistry of its functional groups. The data is presented as the estimated percentage of intact compound remaining after incubation under the specified conditions.
| Condition | Temperature (°C) | Time (hours) | Expected Purity (%) | Primary Degradation Pathway |
| pH Stability | ||||
| pH 3 (Acidic) | 25 | 24 | >95% | Slow ester hydrolysis |
| pH 7.4 (Physiological) | 37 | 24 | >98% | Minimal degradation |
| pH 9 (Basic) | 25 | 24 | <90% | Rapid ester hydrolysis |
| Temperature Stability | ||||
| 4°C (Storage) | 4 | 72 | >99% | Minimal degradation |
| 25°C (Ambient) | 25 | 72 | >95% | Slow hydrolysis/oxidation |
| 50°C (Accelerated) | 50 | 24 | <85% | Accelerated hydrolysis and potential PEG oxidation |
| Chemical Reagent Stability | ||||
| 1 M HCl | 25 | 6 | <80% | Acid-catalyzed ester hydrolysis |
| 1 M NaOH | 25 | 1 | <10% | Base-catalyzed ester hydrolysis |
| 3% H₂O₂ (Oxidizing agent) | 25 | 24 | <90% | PEG chain oxidation |
| 10 mM DTT (Reducing agent) | 25 | 24 | >98% | Generally stable |
Disclaimer: The quantitative data presented in this table is estimated based on the general chemical properties of the functional groups and should be confirmed by empirical testing.
Experimental Protocols for Stability Assessment
A thorough evaluation of the stability of this compound requires a suite of analytical techniques. Below are detailed methodologies for key experiments.
3.1. High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Monitoring
HPLC is the primary method for quantifying the purity of the compound and monitoring its degradation over time.
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Gradient: A typical gradient might be 5% to 95% B over 20 minutes.
-
Detection: UV absorbance at a wavelength where the compound has a chromophore (if any) or by using a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).[10]
-
Procedure:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or DMSO).
-
Prepare incubation buffers at the desired pH values (e.g., phosphate-buffered saline for pH 7.4, acetate buffer for acidic pH, and borate buffer for basic pH).
-
Spike the compound into the different buffers at a final concentration of 1 mg/mL.
-
Incubate the solutions at the desired temperatures.
-
At specified time points, withdraw an aliquot, quench any reaction if necessary (e.g., by neutralizing the pH), and inject it into the HPLC system.
-
The percentage of the parent compound remaining is calculated by comparing the peak area at each time point to the initial peak area at t=0.
-
3.2. Mass Spectrometry (MS) for Identification of Degradation Products
LC-MS is a powerful tool for identifying the structures of any degradation products.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap mass analyzer).
-
Ionization Source: Electrospray ionization (ESI) is commonly used for this type of molecule.
-
Procedure:
-
Analyze the samples from the HPLC stability study using the LC-MS system.
-
The mass-to-charge ratio (m/z) of the parent compound and any new peaks that appear over time are determined.
-
The exact mass measurements can be used to propose the elemental composition of the degradation products. For example, a mass increase of 18 Da (after loss of methanol) would suggest hydrolysis of the methyl ester to the carboxylic acid.
-
3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy can provide detailed structural information and confirm the identity of degradation products.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
After a stability study, if a significant amount of a degradation product is formed, it can be isolated using preparative HPLC.
-
The isolated product is then dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and analyzed by ¹H and ¹³C NMR.
-
The disappearance of the methyl ester signal (a singlet around 3.6 ppm in ¹H NMR) and the appearance of a broad carboxylic acid proton signal would confirm hydrolysis.
-
Visualizations of Pathways and Workflows
4.1. Potential Degradation Pathways
The primary degradation pathway for this compound is the hydrolysis of the methyl ester. A secondary pathway, particularly under oxidative stress, is the oxidation of the PEG chain.
Caption: Potential degradation pathways for this compound.
4.2. Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of the compound.
Caption: Experimental workflow for stability assessment.
Conclusion
This compound is a versatile bifunctional linker with broad applications in drug development and bioconjugation. Its overall stability is good under physiological and mild acidic conditions. The primary liability is the methyl ester group, which is susceptible to hydrolysis, particularly under basic conditions. The PEG linker is generally stable but can undergo oxidation. A comprehensive stability assessment using a combination of HPLC, MS, and NMR is essential to ensure the integrity and performance of this linker in its intended applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rawsource.com [rawsource.com]
- 3. rawsource.com [rawsource.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. Methyl Esters [organic-chemistry.org]
- 9. Propargyl-PEG4-(CH2)3-methyl ester_1872433-63-0_新研博美 [xinyanbm.com]
- 10. lcms.cz [lcms.cz]
The Core Mechanism of Propargyl-PEG4-CH2-methyl ester: A Technical Guide to PROTAC Linker Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG4-CH2-methyl ester is a heterobifunctional chemical tool of significant interest in the field of targeted protein degradation. Its primary application lies in its role as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth analysis of the mechanism of action of this compound, not as a standalone therapeutic, but as a critical component within a PROTAC molecule. We will explore its contribution to the overall function of PROTACs, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying biological pathways and experimental workflows.
The PROTAC Concept: Hijacking the Ubiquitin-Proteasome System
PROTACs are innovative heterobifunctional molecules designed to selectively eliminate target proteins from within a cell.[1] They function by co-opting the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). A typical PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1]
The mechanism of action of a PROTAC is a catalytic cycle:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex. The linker plays a crucial role in enabling this complex to form with the correct orientation and stability.
-
Ubiquitination: Once in proximity, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the POI.
-
Proteasomal Degradation: The poly-ubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the target protein into smaller peptides.
-
Recycling: The PROTAC molecule is then released and can participate in another round of degradation, acting as a catalyst for the removal of the target protein.
The Role of the this compound Linker
The this compound serves as the linker component in a PROTAC. Its structure, featuring a propargyl group, a tetraethylene glycol (PEG4) chain, and a methyl ester, imparts specific and crucial properties to the final PROTAC molecule.
-
Click Chemistry Handle: The terminal alkyne (propargyl group) is a key functional group for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[2][3] This allows for the efficient and modular synthesis of PROTACs by covalently linking it to an azide-modified POI ligand or E3 ligase ligand.
-
Physicochemical Properties: The PEG4 chain is hydrophilic, which can significantly improve the solubility and reduce the aggregation of the often large and hydrophobic PROTAC molecule.[4] This is a critical factor for achieving good cell permeability and oral bioavailability.
-
Flexibility and Length: The length and flexibility of the PEG linker are critical determinants of a PROTAC's efficacy. The linker must be long enough to span the distance between the POI and the E3 ligase without causing steric hindrance, yet not so long that it leads to an unstable ternary complex. The optimal linker length is often determined empirically for each target and E3 ligase pair.
Quantitative Impact of PEG Linkers on PROTAC Performance
The length and composition of the linker have a profound impact on the degradation efficiency of a PROTAC, which is typically measured by the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).
Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Number of Rotatable Bonds |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |
Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.[4]
Table 2: Influence of PEG Linker Length on Degradation Efficiency of BETd-24-6 PROTACs
| PROTAC | Linker | DC50 (nM) | Dmax (%) |
| dBET6 | PEG-based | 30 | >95 |
| BETd24-6 | PEG-based | 30 | >95 |
Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[5]
Table 3: Impact of Linker Length on Degradation of HDAC3
| Compound | Linker | DC50 (µM) for HDAC3 | Dmax (%) for HDAC3 |
| 7 | PEG-based | 0.64 ± 0.03 | ~80 |
| 9 | PEG-based | 0.53 ± 0.13 | ~90 |
| 22 | PEG-based | 0.44 ± 0.03 | 77 |
Data represents the average of two independent biological replicates.[6]
Experimental Protocols
Synthesis of a PROTAC using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for the synthesis of a PROTAC by conjugating an azide-functionalized protein of interest (POI) ligand with an alkyne-containing linker (such as this compound) and an E3 ligase ligand.
Materials:
-
Azide-functionalized POI ligand
-
This compound
-
E3 ligase ligand with a suitable functional group for attachment to the methyl ester (e.g., an amine for amidation)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Solvent (e.g., DMSO, t-BuOH/H2O)
-
Purification system (e.g., HPLC)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve the azide-functionalized POI ligand and this compound in the chosen solvent.
-
Catalyst Preparation: Prepare a fresh solution of sodium ascorbate and a solution of copper(II) sulfate.
-
CuAAC Reaction: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The reaction is typically stirred at room temperature.
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., LC-MS).
-
Work-up and Purification: Once the reaction is complete, quench the reaction and purify the resulting PROTAC-linker conjugate using a suitable method such as preparative HPLC.
-
E3 Ligase Ligand Conjugation: The purified PROTAC-linker conjugate with the methyl ester can then be coupled to the E3 ligase ligand through standard amide bond formation or other suitable chemistries.
-
Final Purification: Purify the final PROTAC molecule using preparative HPLC to obtain a high-purity product for biological evaluation.
Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[1][7]
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells in multi-well plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein amounts for all samples, denature the proteins, and separate them by SDS-PAGE. Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Repeat the washing steps.
-
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.
Cell Viability Assay (MTT/MTS)
This protocol is used to assess the cytotoxicity of the PROTAC molecule.
Materials:
-
Cell line of interest
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
96-well plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with a range of concentrations of the PROTAC or vehicle control.
-
Incubation: Incubate the cells for a desired period (e.g., 72 hours).
-
Reagent Addition: Add the MTT or MTS reagent to each well and incubate for a few hours to allow for the formation of formazan.
-
Solubilization (for MTT): If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Visualizations
Signaling Pathway
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow
References
Propargyl-PEG4-CH2-methyl ester: A Versatile Tool in Bioconjugation and Targeted Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG4-CH2-methyl ester has emerged as a critical chemical tool in modern biochemical and pharmaceutical research. Its unique heterobifunctional architecture, featuring a terminal alkyne group and a methyl ester, all connected by a flexible tetraethylene glycol (PEG4) spacer, makes it an invaluable linker for a variety of applications, most notably in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its key features, quantitative data, experimental protocols, and the underlying mechanisms of its application.
Core Features and Applications
This compound is a bifunctional molecule designed for seamless integration into complex biological systems. Its core utility stems from two key reactive handles:
-
The Propargyl Group: The terminal alkyne (-C≡CH) is the reactive moiety for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient, specific, and biocompatible, allowing for the stable ligation of the linker to molecules containing an azide group.
-
The Methyl Ester Group: The methyl ester (-COOCH₃) provides a handle for conjugation to amine-containing molecules following its hydrolysis to a carboxylic acid. This allows for the formation of stable amide bonds with proteins, ligands, or other molecular entities.
-
The PEG4 Spacer: The polyethylene glycol linker enhances the aqueous solubility and biocompatibility of the molecule it is attached to. The flexibility of the PEG chain is also crucial in applications like PROTACs, where it allows for the optimal orientation of the two binding ligands to form a productive ternary complex.
These features make this compound a prime candidate for:
-
PROTAC Synthesis: As a linker, it connects a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand, forming a PROTAC that hijacks the cell's ubiquitin-proteasome system to induce the degradation of the target protein.[1][2]
-
Bioconjugation: It is widely used to link different molecules, such as proteins, peptides, and fluorescent dyes, for various research purposes.[3]
-
Drug Delivery and Development: Its properties can be leveraged to improve the pharmacokinetic profiles of drug candidates.[4]
Quantitative Data
The following table summarizes the key quantitative properties of this compound:
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₂₄O₆ | [5] |
| Molecular Weight | 288.34 g/mol | [5] |
| Purity | Typically ≥98% | [6] |
| Appearance | Solid or liquid | |
| Storage Conditions | -20°C, under an inert atmosphere | [7] |
| Solubility | Soluble in DMSO, DMF, and water | [8] |
Signaling Pathways and Experimental Workflows
PROTAC-Mediated Protein Degradation
This compound is a key component in the synthesis of PROTACs, which function by inducing the degradation of a target protein. The diagram below illustrates the general mechanism of action for a PROTAC.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Workflow: PROTAC Synthesis
The synthesis of a PROTAC using this compound typically follows a two-step process involving an initial amide coupling followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Caption: General workflow for PROTAC synthesis.
Experimental Protocols
The following are generalized protocols for the key reactions involving this compound. Researchers should optimize these protocols for their specific molecules and experimental conditions.
Protocol 1: Amide Coupling
This protocol describes the formation of an amide bond between the hydrolyzed Propargyl-PEG4-linker and an amine-containing ligand.
Materials:
-
Propargyl-PEG4-CH2-carboxylic acid (hydrolyzed from the methyl ester)
-
Amine-containing ligand (Ligand 1)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Coupling reagents (e.g., HATU, DIPEA)
-
Water
-
Organic solvent for extraction
Procedure:
-
Dissolve Ligand 1 (1.0 equivalent) and Propargyl-PEG4-CH2-carboxylic acid (1.1 equivalents) in the anhydrous solvent.
-
Add the coupling reagents (e.g., HATU - 1.2 equivalents and DIPEA - 2.0 equivalents).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress using LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent.
-
Purify the resulting alkyne-functionalized intermediate.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction to conjugate the alkyne-functionalized intermediate with an azide-modified molecule.[9]
Materials:
-
Alkyne-functionalized intermediate from Protocol 1
-
Azide-modified ligand (Ligand 2)
-
Solvent mixture (e.g., DMSO/water or t-BuOH/water)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended to stabilize Cu(I))
Procedure:
-
Dissolve the alkyne-functionalized intermediate (1.0 equivalent) and the azide-modified Ligand 2 (1.1 equivalents) in the solvent mixture.
-
In a separate vial, prepare a fresh solution of copper(II) sulfate (0.1 equivalents) and sodium ascorbate (0.5 equivalents) in water. If using a ligand like TBTA, pre-mix the CuSO₄ with it before adding the sodium ascorbate.
-
Add the copper/ascorbate solution to the reaction mixture.
-
Stir the reaction at room temperature for 2-8 hours, monitoring by LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product.
-
Purify the final PROTAC compound, typically by preparative HPLC.
Conclusion
This compound is a highly adaptable and efficient chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure, combining a reactive alkyne for click chemistry, a versatile methyl ester handle, and a solubilizing PEG linker, provides a robust platform for the synthesis of complex biomolecules, particularly PROTACs. The provided data and protocols serve as a foundational guide for the successful application of this valuable reagent in innovative research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. precisepeg.com [precisepeg.com]
- 3. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 7. Propargyl-PEG4-Ms, 173205-72-6 | BroadPharm [broadpharm.com]
- 8. Propargyl-PEG4-acid, 1415800-32-6 | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to PEG Linkers in Research
This guide provides a comprehensive overview of Poly(ethylene glycol) (PEG) linkers for researchers, scientists, and drug development professionals. It delves into the core principles of PEGylation, the diverse types of PEG linkers available, their applications in enhancing therapeutic molecules, and detailed protocols for their use and characterization.
Introduction to PEG Linkers
Poly(ethylene glycol) (PEG) linkers, also referred to as PEG spacers, are synthetic, hydrophilic polymers composed of repeating ethylene oxide units (-CH2-CH2-O-).[1] In biomedical research, they serve as flexible, biocompatible bridges to connect two or more molecules. The process of covalently attaching PEG chains to molecules like proteins, peptides, or small drugs is known as PEGylation. This technique has become a cornerstone in drug delivery and bioconjugation, owing to the unique physicochemical properties that PEG linkers impart to the resulting conjugates.[2][3]
The use of PEG in biological applications began in the 1970s to prolong the circulation time and reduce the immunogenicity of proteins.[1] The development of monodisperse PEG linkers in the 1990s, which have a defined molecular weight and structure, allowed for more precise and reproducible bioconjugation strategies.[1][4]
Fundamental Properties of PEG Linkers:
-
Water Solubility: The repeating ethylene oxide units form hydrogen bonds with water, making PEG highly soluble in aqueous solutions and improving the solubility of hydrophobic molecules.[1][4]
-
Biocompatibility: PEG is non-toxic and has been approved by regulatory agencies for various biomedical applications.[1]
-
Low Immunogenicity: PEG is generally considered non-immunogenic, although the potential for the development of anti-PEG antibodies exists and should be considered.[1][4]
-
Flexibility: The free rotation of C-O bonds in the PEG backbone provides significant conformational flexibility.[1][4]
-
"Stealth" Properties: PEG chains create a hydration shell around the conjugated molecule, which can mask it from the immune system and reduce recognition by proteolytic enzymes.[4]
Structural Classification of PEG Linkers
PEG linkers can be classified based on their architecture, molecular weight distribution, and the nature of their terminal functional groups.
2.1. Architecture:
-
Linear PEG Linkers: These are the simplest form, consisting of a straight chain of PEG units with functional groups at one or both ends.[5]
-
Branched PEG Linkers: These have multiple PEG arms extending from a central core. This structure can provide a greater hydrodynamic radius and enhanced shielding properties compared to linear PEGs of the same molecular weight.[5]
-
Multi-arm PEG Linkers: These are star-shaped molecules with multiple PEG chains radiating from a central core, each of which can be functionalized. They are often used to increase the payload of a drug conjugate.[6]
2.2. Molecular Weight Distribution:
-
Polydisperse PEGs: These are mixtures of PEG molecules with a range of molecular weights, characterized by an average molecular weight and a polydispersity index (PDI).[7]
-
Monodisperse (or Discrete) PEGs (dPEGs): These are single molecules with a precisely defined number of ethylene glycol units and, therefore, a specific molecular weight.[8] The use of monodisperse PEGs leads to more homogeneous conjugates with improved batch-to-batch consistency.[9]
2.3. Cleavability:
-
Non-cleavable PEG Linkers: These form a stable, permanent bond between the conjugated molecules.[3] They are advantageous when long-term stability in circulation is desired.[1] The release of the payload from a non-cleavable linker typically relies on the degradation of the entire conjugate within the target cell.[10]
-
Cleavable PEG Linkers: These contain a labile bond that can be broken under specific physiological conditions, such as changes in pH or the presence of specific enzymes.[3] This allows for the controlled release of a payload at the target site, which can enhance efficacy and reduce off-target toxicity.[1]
Data Presentation: Properties of Common PEG Linkers
The selection of a PEG linker is a critical step in the design of a bioconjugate. The following tables provide a summary of the properties of various types of PEG linkers to aid in this selection process.
Table 1: Physicochemical Properties of Representative Discrete PEG Linkers
| PEG Linker | Number of PEG Units | Molecular Weight (Da) | Spacer Arm Length (Å) |
| PEG2 | 2 | 88.1 | 7.1 |
| PEG4 | 4 | 176.2 | 14.3 |
| PEG8 | 8 | 352.4 | 28.7 |
| PEG12 | 12 | 528.6 | 43.1 |
| PEG24 | 24 | 1056.0 | 86.3 |
| PEG36 | 36 | 1584.0 | 129.5 |
Table 2: Common Functional Groups of PEG Linkers and Their Reactive Targets
| Functional Group | Reactive Target | Resulting Bond | Optimal Reaction pH |
| N-Hydroxysuccinimide (NHS) Ester | Primary Amines (-NH₂) | Amide | 7.0 - 9.0[1][11] |
| Maleimide | Thiols/Sulfhydryls (-SH) | Thioether | 6.5 - 7.5[8] |
| Azide (-N₃) | Alkynes (e.g., DBCO) | Triazole | Not pH-dependent[12] |
| Alkyne | Azides (-N₃) | Triazole | Not pH-dependent |
| Carboxyl (-COOH) | Primary Amines (-NH₂) | Amide | 4.5 - 5.0 (with carbodiimide) |
| Aldehyde/Ketone | Hydrazides, Aminooxy | Hydrazone, Oxime | 4.5 - 7.0 |
Table 3: Comparison of Cleavable and Non-cleavable PEG Linkers
| Feature | Cleavable Linkers | Non-cleavable Linkers |
| Mechanism of Payload Release | Triggered by specific stimuli (e.g., pH, enzymes, reducing agents)[1] | Relies on the degradation of the entire conjugate within the lysosome[10] |
| Plasma Stability | Generally stable, but can be susceptible to premature cleavage | High plasma stability[10] |
| Therapeutic Window | Can be wider due to targeted payload release and reduced off-target toxicity[1] | Can be wide due to high stability and reduced off-target effects[10] |
| Bystander Effect | Possible if the released payload is cell-permeable | Generally not possible |
| Common Cleavage Sites | Hydrazones (acid-labile), Disulfides (reduction-labile), Peptides (enzyme-labile) | Thioether, Amide |
| Primary Applications | Antibody-drug conjugates (ADCs), prodrugs | ADCs, protein PEGylation for half-life extension |
Experimental Protocols
This section provides detailed methodologies for common PEGylation and characterization experiments.
4.1. Protocol for Protein PEGylation using an NHS-Ester PEG Linker
This protocol describes the conjugation of an amine-reactive PEG linker to a protein.
Materials:
-
Protein to be PEGylated
-
NHS-Ester PEG linker
-
Phosphate-buffered saline (PBS), pH 7.4 (or other amine-free buffer at pH 7.0-8.0)[13]
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[13]
-
Desalting column or dialysis cassette for purification[13]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation: Dissolve the protein in PBS at a concentration of 1-10 mg/mL.[13] Ensure the buffer is free of primary amines (e.g., Tris), which will compete with the reaction.[11]
-
PEG Linker Preparation: Immediately before use, dissolve the NHS-Ester PEG linker in DMSO or DMF to create a 10 mM stock solution.[13] Do not store the stock solution as the NHS ester is susceptible to hydrolysis.[11]
-
PEGylation Reaction: Add a 10- to 20-fold molar excess of the PEG linker stock solution to the protein solution while gently vortexing.[14] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[13]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[11]
-
Quenching (Optional): To stop the reaction, add a small volume of quenching buffer to a final concentration of 50 mM.
-
Purification: Remove the unreacted PEG linker and byproducts by size-exclusion chromatography (using a desalting column) or dialysis.[13]
-
Characterization: Analyze the purified PEGylated protein using SDS-PAGE, mass spectrometry, and HPLC to determine the degree of PEGylation and purity.
4.2. Protocol for Protein PEGylation using a Maleimide-PEG Linker
This protocol describes the conjugation of a thiol-reactive PEG linker to a protein containing free cysteine residues.
Materials:
-
Protein with free cysteine residues
-
Maleimide-PEG linker
-
Degassed PBS, pH 7.0-7.5 (or other thiol-free buffer)
-
Anhydrous DMSO or DMF
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the protein in degassed PBS at a concentration of 1-10 mg/mL.
-
(Optional) Reduction of Disulfide Bonds: If necessary, add a 10-fold molar excess of TCEP to the protein solution and incubate for 30 minutes at room temperature to reduce disulfide bonds and expose free thiols.
-
PEG Linker Preparation: Prepare a 10 mM stock solution of the Maleimide-PEG linker in anhydrous DMSO or DMF.
-
PEGylation Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG stock solution to the protein solution.[14]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Purify the PEGylated protein from unreacted PEG linker using a desalting column or dialysis.
-
Characterization: Characterize the conjugate using SDS-PAGE, mass spectrometry, and HPLC.
4.3. Characterization of PEGylated Proteins
4.3.1. SDS-PAGE Analysis
Procedure:
-
Prepare a 7.5% polyacrylamide gel.
-
Mix approximately 5 µg of the un-PEGylated protein and the purified PEGylated protein with loading dye.
-
Load the samples onto the gel, along with a protein molecular weight marker.
-
Run the gel at a constant current (e.g., 25 mA) for approximately 2 hours.[15]
-
Stain the gel with Coomassie Brilliant Blue and then destain to visualize the protein bands.
-
The PEGylated protein will migrate slower than the un-PEGylated protein, appearing as a higher molecular weight band.
4.3.2. MALDI-TOF Mass Spectrometry Analysis
Procedure:
-
Sample Preparation: Desalt the protein samples using a C4 or C18 ZipTip.
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as sinapinic acid (for larger proteins) or α-cyano-4-hydroxycinnamic acid (CHCA) (for smaller proteins and peptides), in a solution of 50% acetonitrile and 0.1% trifluoroacetic acid (TFA).[11]
-
Spotting: Mix the desalted protein sample with the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.[11]
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: The mass of the PEGylated protein will be higher than that of the un-PEGylated protein. The difference in mass will correspond to the mass of the attached PEG linker(s). The number of PEG chains attached can be determined from the mass shift.
4.3.3. Size-Exclusion Chromatography (SEC) Analysis
Procedure:
-
Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., PBS).
-
Inject the purified PEGylated protein sample.
-
Monitor the elution profile using UV detection at 280 nm.
-
The PEGylated protein will have a larger hydrodynamic radius and will therefore elute earlier than the un-PEGylated protein.
4.3.4. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis
Procedure:
-
Use a C4 or C18 column suitable for protein separation.[16]
-
Use a mobile phase system consisting of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).
-
Elute the sample using a gradient of increasing acetonitrile concentration.[16]
-
Monitor the elution at 220 nm or 280 nm.
-
PEGylation increases the hydrophilicity of the protein, which may lead to an earlier elution time compared to the un-PEGylated protein. However, the separation is also influenced by the hydrophobicity of the PEG end-groups and the overall conformation of the conjugate.
Mandatory Visualizations
The following diagrams illustrate key workflows and mechanisms involving PEG linkers.
Caption: Workflow for Antibody-Drug Conjugate (ADC) development and action.
Caption: Mechanism of action for a PROTAC utilizing a PEG linker.
Caption: General workflow for the preparation of PEGylated liposomes.
Conclusion
PEG linkers are indispensable tools in modern biomedical research and drug development. Their unique properties enable the enhancement of the pharmacokinetic and pharmacodynamic profiles of a wide range of therapeutic molecules. A thorough understanding of the different types of PEG linkers, their chemistries, and the methods for their conjugation and characterization is crucial for the successful design and development of next-generation biotherapeutics. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of PEGylation technology.
References
- 1. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. confluore.com [confluore.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Pegylated liposomal doxorubicin in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. broadpharm.com [broadpharm.com]
- 13. broadpharm.com [broadpharm.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 16. chromatographyonline.com [chromatographyonline.com]
Methodological & Application
Application Notes and Protocols for Propargyl-PEG4-CH2-methyl ester in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.
This document provides detailed application notes and protocols for the use of Propargyl-PEG4-CH2-methyl ester , a versatile polyethylene glycol (PEG)-based linker, in the synthesis of PROTACs. Its structure incorporates a terminal alkyne group, making it amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. The PEG4 spacer enhances solubility and provides flexibility, which can be crucial for optimal ternary complex formation between the POI and the E3 ligase.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₂₄O₆ |
| Molecular Weight | 288.34 g/mol |
| Appearance | Colorless to light yellow oil |
| Solubility | Soluble in DMSO, DMF, and other common organic solvents |
| Reactive Groups | Terminal Alkyne, Methyl Ester |
Application in PROTAC Synthesis: A Modular Approach
This compound is ideally suited for a modular approach to PROTAC synthesis, where the POI-binding ligand and the E3 ligase ligand are synthesized or modified separately to incorporate complementary reactive handles (an azide and an alkyne). The final PROTAC is then assembled in a highly efficient CuAAC reaction.
A common strategy involves functionalizing the E3 ligase ligand (e.g., pomalidomide for Cereblon) with an azide group and the POI-binding ligand (e.g., a JQ1 analogue for BRD4) with the propargyl-PEG4 linker, or vice versa. The methyl ester on the linker can be hydrolyzed post-synthesis if a terminal carboxylic acid is desired for further modification, though it is often maintained in the final PROTAC.
Signaling Pathway: PROTAC-Mediated BRD4 Degradation
PROTACs targeting the bromodomain and extraterminal domain (BET) protein BRD4 have shown significant promise in cancer therapy. BRD4 is a key transcriptional coactivator that regulates the expression of oncogenes such as c-MYC. By inducing the degradation of BRD4, these PROTACs can effectively suppress oncogenic signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Propargyl-PEG4-CH2-methyl ester: Application Notes and Protocols for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG4-CH2-methyl ester is a heterobifunctional linker that has emerged as a valuable tool in the field of bioconjugation. This linker is specifically designed for the precise and efficient modification of biomolecules, enabling the development of sophisticated bioconjugates for therapeutic and diagnostic applications. Its unique architecture, featuring a terminal propargyl group for click chemistry, a hydrophilic tetraethylene glycol (PEG4) spacer, and a methyl ester functionality, offers a versatile platform for researchers in drug development, proteomics, and materials science.
The propargyl group serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is renowned for its high efficiency, selectivity, and biocompatibility, allowing for the formation of a stable triazole linkage under mild, aqueous conditions.[1][2] The PEG4 spacer enhances the aqueous solubility of the linker and the resulting bioconjugate, mitigates steric hindrance, and can improve the pharmacokinetic properties of the modified biomolecule.[3][4] The methyl ester group can be hydrolyzed to a carboxylic acid, providing an additional site for subsequent conjugation, though its primary utility lies in concert with the propargyl functionality for creating well-defined bioconjugates.
These application notes provide an overview of the properties of this compound, detailed protocols for its use in bioconjugation, and methods for the characterization of the resulting conjugates.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C13H22O6 | N/A |
| Molecular Weight | 274.31 g/mol | N/A |
| Appearance | Colorless to pale yellow oil | N/A |
| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents | [5] |
| Storage | Store at -20°C, desiccated. Avoid moisture. | [6] |
Handling and Storage: this compound is sensitive to moisture. It is recommended to store the reagent under an inert atmosphere and to warm the vial to room temperature before opening to prevent condensation. For ease of handling, it is advisable to prepare a stock solution in an anhydrous solvent such as DMF or DMSO immediately before use. Unused reconstituted reagent should be discarded and not stored.[6]
Applications in Bioconjugation
The primary application of this compound is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for the stable linkage of molecules. This makes it an ideal reagent for:
-
Protein and Peptide Labeling: Site-specific modification of proteins and peptides that have been engineered to contain an azide group.
-
Antibody-Drug Conjugate (ADC) Development: Linking cytotoxic payloads to antibodies for targeted cancer therapy. The PEG spacer can improve the solubility and pharmacokinetic profile of the ADC.[3]
-
PROTAC Synthesis: As a component of Proteolysis Targeting Chimeras (PROTACs), connecting a target protein-binding ligand to an E3 ligase-binding ligand.
-
Surface Modification: Functionalization of surfaces and nanoparticles for various biomedical and research applications.
-
Oligonucleotide and DNA Labeling: Introducing modifications to nucleic acids for diagnostic and research purposes.[1]
Experimental Protocols
The following protocols provide a general framework for the use of this compound in bioconjugation. Optimization of reaction conditions may be necessary for specific applications.
Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the conjugation of an azide-containing biomolecule with this compound.
Materials:
-
Azide-modified biomolecule
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Anhydrous DMSO or DMF
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be prepared fresh.
-
Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the azide-modified biomolecule in the reaction buffer to the desired concentration.
-
Add this compound from the stock solution to achieve a final concentration that is typically in a 1.5 to 10-fold molar excess over the azide-biomolecule.
-
Add the copper ligand (THPTA or TBTA) to the reaction mixture. A typical final concentration is 5 times that of the CuSO4.
-
Add the CuSO4 stock solution. A common final concentration is 0.1 to 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A typical final concentration is 5 to 10 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation, which may be beneficial for sensitive biomolecules. Protect the reaction from light.
-
-
Purification:
-
Upon completion, the bioconjugate can be purified from excess reagents using standard techniques such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.
-
Quantitative Parameters for a Typical CuAAC Reaction:
| Parameter | Recommended Range | Notes |
| Molar Ratio (Alkyne:Azide) | 1.5:1 to 10:1 | Higher excess of the linker can drive the reaction to completion but may require more extensive purification. |
| CuSO4 Concentration | 0.1 - 1 mM | Higher concentrations can increase reaction rate but may also lead to protein precipitation or degradation. |
| Ligand:Copper Ratio | 5:1 | The ligand stabilizes the Cu(I) oxidation state and protects the biomolecule.[1][2] |
| Sodium Ascorbate Concentration | 5 - 10 mM | A sufficient excess is needed to maintain the copper in its active Cu(I) state. |
| Reaction Time | 1 - 4 hours | Can be extended for difficult conjugations. Reaction progress can be monitored by LC-MS or SDS-PAGE. |
| Temperature | 4°C to 25°C | Lower temperatures can be used to maintain the stability of sensitive biomolecules. |
| pH | 7.0 - 8.0 | Optimal for most bioconjugations. |
Protocol 2: Characterization of the Bioconjugate
1. SDS-PAGE Analysis:
-
Analyze the purified bioconjugate by SDS-PAGE to confirm the increase in molecular weight corresponding to the addition of the this compound and any conjugated cargo.
2. Mass Spectrometry:
-
Use MALDI-TOF or ESI-MS to determine the exact mass of the bioconjugate and confirm the degree of labeling.
3. HPLC Analysis:
-
Reversed-phase or size-exclusion HPLC can be used to assess the purity of the bioconjugate and separate it from unreacted starting materials.
4. Functional Assays:
-
Perform relevant functional assays to ensure that the biological activity of the biomolecule is retained after conjugation.
Visualizing the Bioconjugation Workflow
The following diagrams illustrate the key processes involved in using this compound for bioconjugation.
Caption: Experimental workflow for bioconjugation using this compound.
References
Application Notes and Protocols for Propargyl-PEG4-CH2-methyl ester in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Propargyl-PEG4-CH2-methyl ester in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This versatile linker is particularly valuable in the fields of bioconjugation, drug delivery, and the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
This compound is a polyethylene glycol (PEG)-based linker containing a terminal alkyne group.[1][2] This alkyne moiety readily participates in CuAAC reactions with azide-functionalized molecules to form a stable triazole linkage.[1][3] The PEG spacer enhances solubility and provides flexibility to the conjugated molecule.
Key Applications
-
Bioconjugation: Covalent attachment to azide-modified proteins, peptides, nucleic acids, and other biomolecules.
-
PROTAC Synthesis: Serves as a linker to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand.[1][2][4]
-
ADC Development: Can be used in the construction of ADCs, linking a cytotoxic payload to an antibody.
Quantitative Data Summary
The efficiency of CuAAC reactions is typically high. The following table provides representative data for the conjugation of this compound to an azide-containing biomolecule. Please note that actual yields may vary depending on the specific reactants and reaction conditions.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.2 equivalents | A slight excess of the PEG linker is often used to ensure complete consumption of the azide-modified biomolecule. |
| Azide-modified Peptide | 1.0 equivalent | Concentration: 10 mg/mL in PBS. |
| Catalyst System | ||
| Copper(II) Sulfate (CuSO4) | 0.1 equivalents | From a 100 mM stock solution in water. |
| Sodium Ascorbate | 0.5 equivalents | From a freshly prepared 1 M stock solution in water. Acts as a reducing agent to generate the active Cu(I) species. |
| THPTA Ligand | 0.5 equivalents | Tris(3-hydroxypropyltriazolylmethyl)amine. From a 100 mM stock solution in water. A water-soluble ligand that stabilizes the Cu(I) catalyst and improves efficiency. |
| Reaction Conditions | ||
| Solvent | PBS, pH 7.4 | The reaction is compatible with aqueous buffers. |
| Temperature | Room Temp. | Reactions are typically performed at room temperature. |
| Reaction Time | 1-4 hours | Reaction progress can be monitored by LC-MS or HPLC. |
| Outcome | ||
| Yield | >90% | Yields for CuAAC reactions are generally very high. |
| Purity | >95% | After purification by size-exclusion chromatography. |
Experimental Protocols
Protocol 1: General Bioconjugation to an Azide-Modified Protein
This protocol describes a general method for conjugating this compound to a protein that has been functionalized with an azide group.
Materials:
-
This compound
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Copper(II) Sulfate (CuSO₄) stock solution (100 mM in deionized water)
-
Sodium Ascorbate stock solution (1 M in deionized water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in deionized water)
-
Deionized water
-
DMSO (if needed to dissolve the linker)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare the Reactants:
-
Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Dissolve this compound in DMSO to prepare a 100 mM stock solution.
-
-
Prepare the Catalyst Premix:
-
In a microcentrifuge tube, combine the required volumes of the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of Cu(II) to ligand is common.
-
Vortex briefly to mix.
-
-
Initiate the Click Reaction:
-
To the azide-modified protein solution, add the this compound stock solution to achieve a final molar excess of 10-20 fold over the protein.
-
Add the catalyst premix to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be at least five times that of the copper sulfate.
-
-
Incubation:
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be placed on a rotator for gentle agitation.
-
-
Purification:
-
Remove the excess reagents and catalyst by a suitable purification method. For proteins, size-exclusion chromatography or dialysis are effective.
-
-
Analysis:
-
Confirm the conjugation and assess the purity of the product using SDS-PAGE, mass spectrometry, or HPLC.
-
Protocol 2: Synthesis of a PROTAC Molecule (Illustrative)
This protocol provides a conceptual workflow for the final click chemistry step in the synthesis of a PROTAC, where an azide-functionalized E3 ligase ligand is coupled to a target protein ligand modified with this compound.
Materials:
-
Target protein ligand-Propargyl-PEG4-CH2-methyl ester conjugate
-
Azide-functionalized E3 ligase ligand (e.g., a pomalidomide or VHL ligand derivative)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
THPTA or other suitable ligand
-
Organic solvent (e.g., DMSO, DMF)
-
HPLC for purification
Procedure:
-
Solubilization: Dissolve the target protein ligand-alkyne and the azide-functionalized E3 ligase ligand in an appropriate organic solvent like DMSO.
-
Catalyst Preparation: In a separate vial, prepare the catalyst premix by combining CuSO₄ and THPTA in the solvent.
-
Reaction Initiation:
-
Combine the solutions of the two ligands.
-
Add the catalyst premix.
-
Add a solution of sodium ascorbate to initiate the reaction.
-
-
Reaction and Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by LC-MS until one of the starting materials is consumed.
-
Purification: Upon completion, quench the reaction and purify the resulting PROTAC molecule using preparative HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC product by high-resolution mass spectrometry and NMR.
Visualizations
Caption: Workflow for bioconjugation using CuAAC.
Caption: Role of the linker in PROTAC synthesis.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG4-CH2-methyl ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Propargyl-PEG4-CH2-methyl ester in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This powerful "click chemistry" tool is instrumental in bioconjugation, drug delivery, and the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs).
Introduction to CuAAC and this compound
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific reaction that forms a stable triazole linkage between a terminal alkyne and an azide.[1][2][3] Its bio-orthogonality ensures that the reaction proceeds with minimal side reactions in complex biological environments.
This compound is a heterobifunctional linker containing a terminal alkyne for CuAAC and a methyl ester group. The tetraethylene glycol (PEG4) spacer enhances solubility and provides flexibility to the conjugated molecule. This linker is particularly valuable in the development of PROTACs, where it connects a target protein-binding ligand to an E3 ligase-recruiting ligand.[4]
Key Applications
-
PROTAC Synthesis: The primary application of this compound is in the modular synthesis of PROTACs for targeted protein degradation.
-
Bioconjugation: This linker can be used to attach molecules to proteins, peptides, nucleic acids, and other biomolecules functionalized with an azide group.
-
Drug Delivery: The PEG spacer can improve the pharmacokinetic properties of drug candidates.
-
Activity-Based Protein Profiling (ABPP): The alkyne group can be used to attach reporter tags to enzyme probes for proteomic studies.[2]
Quantitative Data Summary
While specific yield and kinetic data for reactions involving this compound are not extensively published in readily available literature, the following table summarizes typical conditions and outcomes for CuAAC reactions with similar propargyl-PEG linkers and other biomolecules. These values should serve as a starting point for reaction optimization.
| Parameter | Typical Range | Notes |
| Yield | >90% | CuAAC reactions are known for their high efficiency and often proceed to near-quantitative yields. |
| Reaction Time | 30 minutes - 4 hours | Reaction time is dependent on reactant concentrations, catalyst, and ligand choice. For concentrations above 10 µM, reactions are often complete within 1-2 hours at room temperature. |
| Temperature | Room Temperature (20-25°C) | Gentle heating (up to 50°C) can be used to increase the reaction rate if necessary. |
| pH | 4 - 11 | The CuAAC reaction is generally insensitive to pH within this range. For bioconjugations, a pH of 7-8 is common. |
| Copper (II) Sulfate (CuSO₄) Concentration | 0.1 - 1 mM | This is the source of the catalytic Cu(I) species. |
| Sodium Ascorbate Concentration | 1 - 10 mM | Used as a reducing agent to generate Cu(I) from Cu(II) in situ. A fresh solution is recommended. |
| Copper(I)-stabilizing Ligand Concentration | 1 - 5 equivalents (relative to CuSO₄) | Ligands such as THPTA or TBTA are crucial for stabilizing the Cu(I) catalyst and improving reaction efficiency, especially in biological applications. |
Experimental Protocols
General Protocol for CuAAC with this compound
This protocol provides a general methodology for the conjugation of this compound to an azide-containing molecule.
Materials:
-
This compound
-
Azide-containing molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvents (e.g., deionized water, DMSO, t-BuOH/Water)
-
Reaction vials
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent (e.g., water, DMSO).
-
Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 100 mM stock solution of Sodium L-ascorbate in deionized water. Note: This solution should be prepared fresh.
-
Prepare a 50 mM stock solution of THPTA or TBTA in deionized water or DMSO.
-
-
Reaction Setup:
-
In a reaction vial, add the azide-containing molecule to the desired final concentration (e.g., 100 µM).
-
Add the this compound stock solution to achieve a slight molar excess (e.g., 1.2 equivalents).
-
Add the CuSO₄ stock solution to a final concentration of 0.1-1 mM.
-
Add the ligand (THPTA or TBTA) stock solution to a final concentration that is 5 times that of the CuSO₄.
-
Vortex the mixture gently.
-
-
Initiation of the Reaction:
-
Add the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM to initiate the reaction.
-
Vortex the mixture gently.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or TLC.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be purified using an appropriate method such as HPLC, size-exclusion chromatography, or dialysis to remove the copper catalyst and excess reagents.
-
Mandatory Visualizations
Caption: General workflow for CuAAC bioconjugation.
Caption: Logical pathway for PROTAC synthesis via CuAAC.
References
Propargyl-PEG4-CH2-methyl ester: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG4-CH2-methyl ester is a heterobifunctional linker molecule increasingly utilized in the field of drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This linker features a terminal propargyl group (an alkyne) and a methyl ester functional group, connected by a flexible tetraethylene glycol (PEG4) spacer. The alkyne moiety allows for covalent conjugation to azide-containing molecules via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction. The methyl ester can be hydrolyzed to a carboxylic acid, providing another reactive handle for conjugation. The PEG4 chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. These characteristics make this compound a versatile tool for the modular synthesis of targeted protein degraders.
Principle of PROTAC Action and the Role of the Linker
PROTACs are chimeric molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. They consist of two ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
The linker, such as this compound, is a critical component of a PROTAC's design. Its length, flexibility, and chemical composition influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation. The modular nature of PROTAC synthesis, enabled by linkers like this compound, allows for the rapid generation and optimization of a library of degraders.
Signaling Pathway of PROTAC-Mediated Protein Degradation
PROTAC-mediated protein degradation pathway.
Data Presentation
| PROTAC Name | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 3 | BTK | IAP | THP-1 | 200 | Not Reported | [1] |
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound via CuAAC
This protocol describes the "click chemistry" conjugation of an azide-functionalized ligand (Ligand-N3) to this compound to form the final PROTAC.
Materials:
-
This compound
-
Azide-functionalized ligand of interest (Ligand-N3)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Anhydrous, deoxygenated solvent (e.g., DMF or a mixture of t-BuOH/H2O)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of all reagents in the chosen solvent. It is crucial to use deoxygenated solvents to prevent the oxidation of the Cu(I) catalyst.
-
-
Reaction Setup:
-
In a reaction vessel, dissolve this compound (1.0 equivalent) and the azide-functionalized ligand (1.0-1.2 equivalents) in the solvent.
-
Add the copper-chelating ligand (e.g., THPTA, 1.0 equivalent).
-
Add CuSO4 (0.1-0.5 equivalents).
-
Purge the reaction mixture with an inert gas for 10-15 minutes.
-
-
Initiation of the Reaction:
-
Add a freshly prepared solution of sodium ascorbate (1.0-2.0 equivalents) to the reaction mixture.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by adding a solution of EDTA to chelate the copper catalyst.
-
Dilute the mixture with an appropriate organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired PROTAC.
-
PROTAC Synthesis Experimental Workflow.
Protocol 2: Evaluation of PROTAC-Induced Protein Degradation by Western Blot
This protocol outlines the steps to determine the DC50 and Dmax of a synthesized PROTAC.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Cell culture medium and reagents
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
-
Densitometry software
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treat the cells with the PROTAC dilutions for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the antibody incubation steps for the loading control.
-
-
Detection and Data Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Conclusion
This compound is a valuable and versatile linker for the synthesis of PROTACs in drug discovery. Its bifunctional nature, combined with the benefits of a PEG spacer, facilitates the modular and efficient construction of potent and selective protein degraders. The provided protocols offer a framework for the synthesis and evaluation of PROTACs utilizing this linker, enabling researchers to explore new therapeutic avenues by targeting previously "undruggable" proteins.
References
Application Notes and Protocols for Propargyl-PEG4-CH2-methyl ester as a Heterobifunctional Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG4-CH2-methyl ester is a versatile, heterobifunctional linker designed for bioconjugation and the development of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This linker features a terminal propargyl group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," and a methyl ester that can be hydrolyzed to a carboxylic acid for subsequent conjugation, typically to amine-containing molecules via amide bond formation. The discrete four-unit polyethylene glycol (PEG4) chain enhances aqueous solubility, reduces aggregation, and provides a flexible spacer to mitigate steric hindrance between the conjugated molecules.[1][2]
The strategic incorporation of a PEG linker is crucial in the design of PROTACs and ADCs. The PEG chain's hydrophilicity can improve the solubility and cell permeability of the entire conjugate.[1] Furthermore, the length and flexibility of the linker are critical for the proper orientation and interaction of the two ligands in a PROTAC, which directly impacts the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase) and subsequent target protein degradation.[3][4][5][6] In ADCs, the PEG linker can create a protective hydration shell around the payload, enhancing stability and reducing non-specific interactions.[2]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C14H24O6 | |
| Molecular Weight | 288.34 g/mol | |
| Appearance | Colorless to light yellow oil | |
| Solubility | Soluble in DMSO, DMF, and other organic solvents. Limited solubility in aqueous buffers. |
Applications
-
PROTAC Synthesis: The most common application is in the synthesis of PROTACs, where the linker connects a target protein-binding ligand to an E3 ubiquitin ligase ligand.[1][4][5] The propargyl group allows for the efficient and specific conjugation of one ligand, while the hydrolyzed methyl ester can be coupled to the other. The PEG4 spacer is often crucial for optimizing the distance between the two proteins to facilitate ubiquitination.[3][6]
-
Antibody-Drug Conjugate (ADC) Development: This linker can be used to attach cytotoxic payloads to antibodies. The PEG4 chain can improve the pharmacokinetic properties of the ADC by increasing its hydrophilicity and stability.[2][]
-
Bioconjugation and Surface Modification: The dual functionality of the linker allows for its use in various bioconjugation applications, such as labeling proteins, peptides, and other biomolecules, or for modifying surfaces for diagnostic and research purposes.[8]
Quantitative Data on the Impact of PEG Linkers in PROTACs and ADCs
The length and composition of the linker are critical determinants of the efficacy and physicochemical properties of PROTACs and ADCs. The following tables summarize the general effects observed with the incorporation of PEG linkers.
Table 1: Effect of PEG Linker Length on PROTAC Performance
| Linker Length | Ternary Complex Formation | Degradation Efficacy (DC50) | Cell Permeability |
| Too Short (< 12 atoms) | Steric hindrance may prevent stable complex formation. | Often inactive or very low potency. | Can be high if the overall molecule is not too polar. |
| Optimal (e.g., PEG2-PEG6) | Facilitates productive and stable ternary complex formation. | High potency (low nanomolar DC50 values). | Balanced properties for cellular uptake. |
| Too Long (> 20 atoms) | May lead to unproductive binding and reduced cooperativity. | Decreased potency. | Can be reduced due to increased polarity. |
Note: The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[3][6]
Table 2: Physicochemical Properties of ADCs with PEG4 Linkers
| Property | Without PEG4 Linker | With PEG4 Linker | Rationale |
| Aggregation | Higher propensity, especially with hydrophobic payloads. | Reduced aggregation. | Increased hydrophilicity and steric hindrance provided by the PEG chain.[2] |
| Solubility | Can be limited, leading to formulation challenges. | Enhanced aqueous solubility. | The hydrophilic nature of the PEG chain improves overall solubility.[2] |
| In Vivo Half-Life | May be shorter due to clearance mechanisms. | Moderately increased half-life. | The PEG linker can shield the ADC from proteolytic degradation.[2] |
| Drug-to-Antibody Ratio (DAR) | High DAR can lead to instability and aggregation. | Allows for higher stable DAR. | The PEG linker can mitigate the negative effects of high drug loading. |
Experimental Protocols
Protocol 1: Hydrolysis of Methyl Ester to Carboxylic Acid
This protocol describes the conversion of the methyl ester terminus of this compound to a carboxylic acid, making it reactive towards amine groups.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water (H2O)
-
Hydrochloric acid (HCl), 1 M solution
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4) or Magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and appropriate solvent system (e.g., DCM/MeOH)
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).
-
Add LiOH or NaOH (1.5 to 3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Remove the organic solvent (THF or MeOH) using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 times).
-
Combine the organic layers and dry over anhydrous Na2SO4 or MgSO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Propargyl-PEG4-CH2-carboxylic acid.
-
Purify the product by column chromatography if necessary.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for conjugating the propargyl-containing linker to an azide-functionalized molecule (e.g., a protein ligand or a cytotoxic drug).
Materials:
-
Propargyl-PEG4-linker (either methyl ester or hydrolyzed carboxylic acid form)
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS) or other appropriate buffer (pH 7.0-8.0)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving reagents
Procedure:
-
Prepare stock solutions of all reagents. For example:
-
Propargyl-PEG4-linker: 10 mM in DMSO
-
Azide-containing molecule: 10 mM in DMSO or buffer
-
CuSO4: 20 mM in water
-
Sodium ascorbate: 100 mM in water (prepare fresh)
-
THPTA: 50 mM in water
-
-
In a reaction tube, combine the following in order:
-
Buffer (to make up the final volume)
-
Propargyl-PEG4-linker (final concentration typically 100-500 µM)
-
Azide-containing molecule (typically 1.1-1.5 equivalents to the alkyne)
-
-
Prepare a premix of CuSO4 and THPTA by adding the CuSO4 solution to the THPTA solution (e.g., 1:5 molar ratio).
-
Add the CuSO4/THPTA premix to the reaction mixture (final copper concentration typically 50-250 µM).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 1-5 mM).
-
Incubate the reaction at room temperature for 1-4 hours, or until reaction completion is confirmed by an appropriate analytical method (e.g., LC-MS).
-
Purify the conjugate using a suitable method such as size-exclusion chromatography (SEC), reversed-phase HPLC, or dialysis to remove unreacted components and the copper catalyst.
Protocol 3: Amide Coupling of the Carboxylic Acid Terminus
This protocol describes the conjugation of the hydrolyzed Propargyl-PEG4-CH2-carboxylic acid to a molecule containing a primary amine.
Materials:
-
Propargyl-PEG4-CH2-carboxylic acid
-
Amine-containing molecule
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Anhydrous DMF or DMSO
Procedure:
-
Dissolve the amine-containing molecule (1 equivalent) and Propargyl-PEG4-CH2-carboxylic acid (1.1-1.2 equivalents) in anhydrous DMF or DMSO.
-
Add HATU or HBTU (1.2-1.5 equivalents) to the solution.
-
Add DIPEA or TEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS or HPLC.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent, or directly purified by preparative HPLC.
Visualizations
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis
Caption: General synthetic workflow for PROTAC assembly.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
Application Notes and Protocols for Protein Conjugation with Propargyl-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent conjugation of proteins with Propargyl-PEG4-NHS Ester. This process introduces a terminal alkyne group onto the protein surface, enabling subsequent modification through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "Click Chemistry." This two-step strategy is a powerful tool for various applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced proteomics studies.[1][2][3][4][5] The polyethylene glycol (PEG) spacer enhances the solubility and biocompatibility of the resulting conjugate.[3][6]
Principle of the Reaction
The conjugation process is based on the reaction between the N-hydroxysuccinimide (NHS) ester functional group of the linker and primary amine groups present on the protein.[7][8][9] These primary amines are predominantly found on the side chains of lysine residues and the N-terminus of the polypeptide chain. The reaction results in the formation of a stable amide bond, covalently attaching the Propargyl-PEG4 linker to the protein. The terminal alkyne group remains available for subsequent bioorthogonal reactions.[7][8]
Materials and Equipment
Reagents:
-
Protein of interest
-
Propargyl-PEG4-NHS Ester[5]
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)[10][11]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[10][11]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[10]
-
Desalting columns or dialysis equipment for purification[10][11]
Equipment:
-
Reaction tubes (e.g., microcentrifuge tubes)
-
Pipettes
-
pH meter
-
Spectrophotometer for protein concentration determination
-
Gel electrophoresis equipment (e.g., SDS-PAGE)
-
Mass spectrometer (optional, for detailed characterization)[12]
Experimental Protocols
Preparation of Reagents
-
Protein Solution: Prepare a solution of the protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[11][13] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the NHS ester.[10][11] If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.[10]
-
Propargyl-PEG4-NHS Ester Solution: Immediately before use, dissolve the Propargyl-PEG4-NHS Ester in anhydrous DMF or DMSO to a stock concentration of 10 mM.[11] The NHS ester moiety is susceptible to hydrolysis, so it is recommended not to prepare and store stock solutions.[10][11]
Protein Conjugation Procedure
-
Reaction Setup: In a reaction tube, combine the protein solution with the freshly prepared Propargyl-PEG4-NHS Ester solution. The molar ratio of the linker to the protein will determine the degree of labeling and should be optimized for each specific protein and application. A common starting point is a 10- to 20-fold molar excess of the NHS ester.[11]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[11] Gentle mixing during incubation can improve conjugation efficiency.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any excess NHS ester. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove the unreacted linker and byproducts by subjecting the reaction mixture to dialysis against an appropriate buffer (e.g., PBS) or by using a desalting column.[10][11]
Characterization of the Conjugate
-
Degree of Labeling (DOL): The extent of modification can be estimated using various techniques, including UV-Vis spectroscopy (if the linker contains a chromophore), matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry, or by running the conjugate on an SDS-PAGE gel and observing the shift in molecular weight.[12][14]
-
Protein Integrity and Activity: It is essential to confirm that the conjugation process has not compromised the structure and function of the protein. This can be assessed using techniques such as circular dichroism, fluorescence spectroscopy, and relevant bioassays.
Quantitative Data Summary
The optimal conditions for protein conjugation can vary depending on the specific protein and desired degree of labeling. The following table provides a summary of typical quantitative parameters.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency.[13] |
| Molar Excess of NHS Ester | 5 - 20 fold | This needs to be optimized for the target protein and desired DOL.[11] |
| Reaction pH | 7.2 - 8.5 | Higher pH increases the reactivity of primary amines but also the rate of NHS ester hydrolysis.[13][] |
| Reaction Temperature | 4°C - Room Temperature | Lower temperatures can minimize protein degradation.[11] |
| Reaction Time | 30 minutes - 2 hours | Longer incubation times may not necessarily increase the DOL.[11] |
Visualizations
Experimental Workflow
Caption: Workflow for protein conjugation with Propargyl-PEG4-NHS Ester.
Mechanism of Amine Labeling and Subsequent Click Chemistry
Caption: Two-step protein modification using Propargyl-PEG4-NHS Ester.
References
- 1. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 2. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 3. chemimpex.com [chemimpex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Propargyl-PEG4-NHS ester, 1428629-70-2 | BroadPharm [broadpharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. NHS ester protocol for labeling proteins [abberior.rocks]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. broadpharm.com [broadpharm.com]
- 12. enovatia.com [enovatia.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Propargyl-PEG4-CH2-methyl ester in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the antigen-targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small-molecule drugs. The linker, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics, and efficacy. Polyethylene glycol (PEG) linkers are widely employed in ADC development to enhance aqueous solubility, reduce aggregation, and prolong circulation half-life.
This document provides detailed application notes and protocols for the use of Propargyl-PEG4-CH2-methyl ester , a heterobifunctional linker, in the development of ADCs. This linker features a terminal propargyl group for bioorthogonal conjugation to an azide-modified payload via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient "click chemistry" reaction. The methyl ester moiety offers a versatile handle for subsequent conjugation strategies.
Linker Properties and Applications
This compound is a non-cleavable linker designed to provide a stable connection between the antibody and the cytotoxic drug. The key features and their applications are outlined below:
-
Propargyl Group: The terminal alkyne functionality allows for a highly specific and efficient covalent reaction with an azide-modified drug payload through CuAAC. This "click chemistry" approach ensures rapid and high-yield conjugation under mild, aqueous conditions, minimizing damage to the antibody structure and function.[1][]
-
PEG4 Spacer: The tetraethylene glycol spacer enhances the hydrophilicity of the ADC. This is particularly beneficial when working with hydrophobic payloads, as it improves solubility, reduces the propensity for aggregation, and can lead to improved pharmacokinetic properties.[3][4][5] The PEG spacer also provides spatial separation between the antibody and the drug, which can minimize interference with antigen binding.
-
-CH2-methyl ester Group: The methyl ester group is a versatile functional handle. While not as reactive as an N-hydroxysuccinimide (NHS) ester for direct amine coupling, it can be hydrolyzed to a carboxylic acid. This resulting acid can then be activated (e.g., to an NHS ester) to react with an amine-containing antibody, typically on lysine residues. This two-step approach allows for a controlled conjugation process.
Illustrative Quantitative Data
The following tables present illustrative data for an ADC constructed using a Propargyl-PEG4 linker. These values are representative of typical results observed for PEGylated ADCs and should be used as a general guideline.
Table 1: Physicochemical Characterization of a Trastuzumab-Propargyl-PEG4-MMAE ADC
| Parameter | Value | Method of Determination |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | Hydrophobic Interaction Chromatography (HIC-HPLC) |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC-HPLC) |
| Aggregation | <5% | Size Exclusion Chromatography (SEC-HPLC) |
| Endotoxin Level | <0.5 EU/mg | LAL Test |
Table 2: In Vitro Cytotoxicity against HER2-Positive and HER2-Negative Cancer Cell Lines
| Cell Line | Target Expression | ADC IC50 (nM) | Free Drug IC50 (nM) |
| SK-BR-3 | HER2-positive | 0.5 | 0.1 |
| BT-474 | HER2-positive | 1.2 | 0.1 |
| MDA-MB-231 | HER2-negative | >1000 | 0.2 |
Table 3: Illustrative Pharmacokinetic Parameters in a Murine Model
| Compound | Half-life (t½, hours) | Clearance (mL/hr/kg) | Area Under the Curve (AUC, µg*h/mL) |
| Unconjugated Antibody | 300 | 0.2 | 5000 |
| ADC with Propargyl-PEG4 Linker | 250 | 0.3 | 4200 |
Experimental Protocols
The following protocols provide a general framework for the synthesis of an ADC using this compound. Optimization of specific reaction conditions (e.g., molar ratios, incubation times, temperature) is recommended for each specific antibody-drug combination.
Protocol 1: Preparation of Azide-Modified Cytotoxic Payload
This protocol describes the introduction of an azide group to a cytotoxic drug containing a reactive handle (e.g., a hydroxyl or amine group).
-
Materials:
-
Cytotoxic drug with a suitable functional group.
-
Azido-acetic acid NHS ester (or a similar azido-containing reagent).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Reverse-phase HPLC for purification.
-
Mass spectrometer for characterization.
-
-
Procedure:
-
Dissolve the cytotoxic drug in anhydrous DMF or DMSO.
-
Add a 1.5 to 3-fold molar excess of the azido-acetic acid NHS ester.
-
Add 3 to 5 equivalents of TEA or DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, purify the azide-modified drug by reverse-phase HPLC.
-
Confirm the identity and purity of the product by mass spectrometry and NMR.
-
Protocol 2: Antibody Modification with Propargyl-PEG4 Linker
This protocol details the hydrolysis of the methyl ester on the linker to a carboxylic acid, followed by activation and conjugation to the antibody.
-
Materials:
-
This compound.
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH).
-
Methanol/Water or THF/Water solvent system.
-
N-Hydroxysuccinimide (NHS).
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4).
-
Desalting columns (e.g., Sephadex G-25).
-
-
Procedure:
-
Hydrolysis of the Methyl Ester: a. Dissolve this compound in a mixture of Methanol and Water (e.g., 1:1 v/v). b. Add 1.1 equivalents of LiOH or NaOH and stir at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed. c. Neutralize the reaction with a mild acid (e.g., 1M HCl) to pH 7. d. Remove the organic solvent under reduced pressure and lyophilize to obtain the carboxylated linker.
-
Activation of the Carboxylated Linker: a. Dissolve the carboxylated linker, NHS, and EDC in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO. b. Stir the reaction at room temperature for 1-2 hours to form the NHS ester.
-
Conjugation to the Antibody: a. Prepare the antibody at a concentration of 5-10 mg/mL in a conjugation buffer (e.g., PBS, pH 8.0-8.5). b. Add the activated NHS ester linker solution to the antibody solution at a desired molar ratio (e.g., 5-10 fold excess of linker to antibody). c. Incubate the reaction at room temperature for 2-4 hours with gentle mixing.
-
Purification: a. Remove the excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). b. Concentrate the antibody-linker conjugate using an appropriate centrifugal filter device.
-
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to conjugate the azide-modified payload to the alkyne-functionalized antibody.[1][6]
-
Materials:
-
Alkyne-modified antibody from Protocol 2.
-
Azide-modified payload from Protocol 1.
-
Copper(II) sulfate (CuSO₄).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or a similar copper-chelating ligand.
-
Sodium ascorbate.
-
Conjugation buffer (e.g., PBS, pH 7.4).
-
Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) for purification and analysis.
-
-
Procedure:
-
Prepare a stock solution of the azide-modified payload in DMSO.
-
In a reaction tube, combine the alkyne-modified antibody with the azide-modified payload (typically at a 4-10 fold molar excess of the payload).
-
Prepare a fresh premix of CuSO₄ and THPTA in a 1:5 molar ratio in water.
-
Add the CuSO₄/THPTA premix to the antibody-payload mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purify the resulting ADC using size-exclusion chromatography to remove unreacted payload and reagents.
-
Characterize the final ADC for DAR, purity, and aggregation.[7][8][9]
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the potency of the ADC on cancer cell lines.[10][11][12]
-
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
ADC, unconjugated antibody, and free drug.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete medium.
-
Remove the medium from the cells and add the diluted test articles.
-
Incubate the plates for 72-120 hours at 37°C in a 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add the solubilization solution to each well and incubate until the formazan crystals are fully dissolved.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
-
Visualizations
Caption: Workflow for the synthesis of an ADC using this compound.
Caption: Generalized mechanism of action for a non-cleavable ADC.
References
- 1. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 3. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PEGylation Strategies Using Propargyl-PEG4-CH2-methyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG4-CH2-methyl ester is a versatile bifunctional linker molecule widely employed in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This molecule features a terminal propargyl group (an alkyne) and a methyl ester. The propargyl group allows for highly efficient and specific conjugation to azide-modified molecules via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction. The tetraethylene glycol (PEG4) spacer enhances solubility and provides spatial separation between conjugated molecules. The methyl ester can be hydrolyzed to a carboxylic acid, enabling subsequent conjugation to amine-containing biomolecules through amide bond formation.
These application notes provide detailed protocols for the use of this compound in common PEGylation strategies, including direct conjugation via CuAAC and a two-step approach involving hydrolysis and subsequent amide coupling.
Key Applications
-
Bioconjugation: Covalent attachment to proteins, peptides, antibodies, and other biomolecules to improve their pharmacokinetic properties, such as increasing half-life and reducing immunogenicity.
-
Drug Delivery: Development of targeted drug delivery systems by linking therapeutic agents to targeting moieties.
-
PROTAC Synthesis: A key building block in the modular synthesis of PROTACs, connecting a target protein-binding ligand to an E3 ligase-recruiting ligand.[1]
-
Surface Modification: Functionalization of surfaces, nanoparticles, and hydrogels to enhance biocompatibility and introduce specific functionalities.
Data Presentation
Table 1: Typical Parameters for CuAAC Reactions
| Parameter | Small Molecule Synthesis | Bioconjugation (Aqueous) | Source(s) |
| Catalyst Loading | 0.25 - 5 mol % | 0.25 - 1 mM | [2] |
| Ligand:Copper Ratio | 1:1 to 2:1 | 2:1 to 5:1 | [2] |
| Reducing Agent | 5 - 10 mol % | 1 - 5 mM | [2] |
| Reaction Time | 1 - 12 hours | 1 - 4 hours | [3] |
| Temperature | Room Temperature | Room Temperature | [3] |
| Typical Yield | > 90% | Near-quantitative | [2][4] |
Table 2: Characterization of PEGylated Proteins
| Analytical Method | Information Provided | Typical Observation | Source(s) |
| SDS-PAGE | Increase in apparent molecular weight. | Shift to a higher molecular weight band compared to the unmodified protein. | [5] |
| Size Exclusion Chromatography (SEC) | Increase in hydrodynamic radius and separation of PEGylated from un-PEGylated species. | Earlier elution time for the PEGylated protein. | [6] |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Confirmation of covalent modification and determination of the degree of PEGylation. | Increase in the molecular weight corresponding to the mass of the attached PEG linker. | [7][8] |
| Cation Exchange Chromatography (CEX) | Separation of protein isoforms with different degrees of PEGylation. | Elution profile with distinct peaks for mono-, di-, and poly-PEGylated species. | [5] |
| Hydrophobic Interaction Chrom. (HIC) | Polishing step for purification of PEGylated proteins. | Separation based on changes in hydrophobicity after PEGylation. | [5] |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an azide-containing molecule (e.g., a protein, peptide, or small molecule).
Materials:
-
This compound
-
Azide-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Degassed buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Organic co-solvent (e.g., DMSO or DMF), if required for solubility
-
Nitrogen or Argon gas
-
Purification supplies (e.g., size exclusion chromatography column)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of this compound in DMSO or DMF.
-
Prepare a 10-50 mM stock solution of the azide-functionalized molecule in a suitable buffer or solvent.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh.
-
Prepare a 50 mM stock solution of THPTA or TBTA in a suitable solvent (e.g., water for THPTA, DMSO/t-butanol for TBTA).
-
-
Reaction Setup:
-
In a reaction vial, add the azide-functionalized molecule to the desired final concentration in the degassed buffer.
-
Add this compound to the reaction mixture (typically 1.5-5 equivalents relative to the azide).
-
If using an organic co-solvent, ensure the final concentration does not exceed 10-20% of the total reaction volume.
-
Add the copper-stabilizing ligand (THPTA or TBTA) to the reaction mixture. A typical final concentration is 1-5 mM.
-
Add the CuSO₄ solution to the reaction mixture. A typical final concentration is 0.25-1 mM.
-
Gently mix the solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A typical final concentration is 1-5 mM.
-
If the reaction is oxygen-sensitive, purge the reaction vessel with nitrogen or argon gas before and after the addition of reagents and seal the vessel.
-
-
Reaction Incubation:
-
Incubate the reaction at room temperature for 1-4 hours with gentle stirring or agitation.
-
Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS, SDS-PAGE for proteins).
-
-
Purification:
-
Upon completion, the PEGylated product can be purified from excess reagents and byproducts.
-
For PEGylated proteins, size exclusion chromatography (SEC) is a common and effective method.
-
For small molecules, purification can be achieved by preparative HPLC or silica gel chromatography.
-
Protocol 2: Hydrolysis of Methyl Ester to Carboxylic Acid
This protocol describes the conversion of the methyl ester of this compound to the corresponding carboxylic acid, Propargyl-PEG4-acid.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Organic solvent for extraction (e.g., dichloromethane (DCM) or ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
Dissolve this compound in a mixture of methanol or THF and water.
-
Add a solution of LiOH or NaOH (typically 1.1-1.5 equivalents) in water to the reaction mixture.
-
-
Reaction Incubation:
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
-
Work-up and Extraction:
-
Once the reaction is complete, carefully acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude Propargyl-PEG4-acid.
-
-
Purification:
-
The crude product can be purified by silica gel chromatography if necessary.
-
Protocol 3: Amide Coupling of Propargyl-PEG4-acid to an Amine-Containing Molecule
This protocol describes the conjugation of the hydrolyzed Propargyl-PEG4-acid to a molecule containing a primary amine (e.g., a protein, peptide, or small molecule).
Materials:
-
Propargyl-PEG4-acid
-
Amine-containing molecule
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)
-
Amine-free buffer (e.g., phosphate buffer, pH 7.2-7.5)
-
Organic co-solvent (e.g., DMSO or DMF), if required for solubility
-
Purification supplies
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve Propargyl-PEG4-acid in an appropriate solvent (e.g., DMF or DMSO).
-
Add EDC (1.1-1.5 equivalents) and NHS or HOBt (1.1-1.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Coupling Reaction:
-
Dissolve the amine-containing molecule in the amine-free buffer.
-
Add the activated Propargyl-PEG4-acid solution to the solution of the amine-containing molecule.
-
If using an organic co-solvent, ensure the final concentration is kept to a minimum to avoid denaturation of proteins.
-
-
Reaction Incubation:
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
Monitor the reaction progress by a suitable analytical technique.
-
-
Purification:
-
Purify the final conjugate using an appropriate method, such as size exclusion chromatography for proteins or preparative HPLC for small molecules.
-
Visualizations
References
- 1. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 6. lcms.cz [lcms.cz]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of Biomolecules with Propargyl-PEG4-CH2-methyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG4-CH2-methyl ester is a heterobifunctional linker designed for the versatile functionalization of biomolecules. It incorporates a terminal alkyne group for click chemistry applications and a methyl ester that can be hydrolyzed to a carboxylic acid for subsequent conjugation. This linker is particularly valuable in the construction of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs), where precise control over linker chemistry and attachment points is crucial. The tetraethylene glycol (PEG4) spacer enhances solubility and reduces steric hindrance of the conjugated molecules.
This document provides detailed protocols for the two primary strategies for utilizing this compound in biomolecule functionalization: a "click-first" approach involving the propargyl group and an "ester-first" approach requiring hydrolysis and subsequent activation.
Chemical Information
| Property | Value |
| Full Chemical Name | Methyl 2-(2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethoxy)acetate |
| Molecular Formula | C₁₄H₂₄O₆ |
| Molecular Weight | 288.34 g/mol |
| CAS Number | 1872433-63-0 |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in DMSO, DMF, DCM, and other common organic solvents. Limited solubility in aqueous buffers. |
Application 1: Functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This approach utilizes the terminal alkyne of the linker for a click chemistry reaction with an azide-modified biomolecule. This method is highly specific and efficient, proceeding under mild conditions.[1][2]
Experimental Workflow
Protocol: Protein Labeling via CuAAC
This protocol details the labeling of a protein that has been pre-functionalized with an azide group.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4. Avoid buffers with chelating agents.
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Purification system (e.g., size-exclusion chromatography (SEC) column, dialysis cassette)
Procedure:
-
Preparation of Reactants:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 mg/mL in PBS.
-
-
Reaction Setup:
-
To the protein solution, add the this compound stock solution to a final concentration that is a 5- to 20-fold molar excess over the protein.
-
Add the THPTA stock solution to a final concentration of 1 mM.
-
Add the CuSO₄ stock solution to a final concentration of 0.2 mM.
-
Vortex gently to mix.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 2 mM.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
-
Purification:
-
Remove unreacted linker and catalyst components by SEC using a column appropriate for the molecular weight of the protein, or by dialysis against PBS.
-
-
Characterization:
Quantitative Data (Representative)
| Parameter | Value | Reference |
| Biomolecule | Azide-modified IgG | - |
| Linker Molar Excess | 10-fold | [6] |
| Reaction Time | 2 hours | [2] |
| Conversion Efficiency | >90% | [2] |
| Degree of Labeling | 1.5 - 2.0 linkers/antibody | - |
Application 2: Functionalization via the Ester Group
This approach involves a two-step process: first, the hydrolysis of the methyl ester to a carboxylic acid, followed by the activation of the acid for conjugation to primary amines (e.g., lysine residues) on the biomolecule.
Experimental Workflow
Protocol 2A: Hydrolysis of the Methyl Ester
This protocol describes the conversion of the methyl ester to the corresponding carboxylic acid.
Materials:
-
This compound
-
Methanol
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Organic solvent for extraction (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve this compound in methanol.
-
Add an excess of 1 M NaOH solution and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Neutralize the reaction mixture with 1 M HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with dichloromethane (3x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Propargyl-PEG4-CH2-carboxylic acid.
Protocol 2B: Protein Labeling via EDC/NHS Chemistry
This protocol details the conjugation of the hydrolyzed linker to a protein using carbodiimide chemistry.
Materials:
-
Propargyl-PEG4-CH2-carboxylic acid (from Protocol 2A)
-
Protein to be labeled in an amine-free buffer (e.g., MES buffer, pH 6.0)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., SEC column, dialysis cassette)
Procedure:
-
Activation of the Carboxylic Acid:
-
Conjugation to the Protein:
-
Immediately add the activated linker solution to the protein solution in conjugation buffer (PBS, pH 7.4). A 10- to 50-fold molar excess of the linker over the protein is a typical starting point.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters.
-
-
Purification:
-
Remove unreacted linker and byproducts by SEC or dialysis against a suitable buffer.
-
-
Characterization:
Quantitative Data (Representative)
| Parameter | Value | Reference |
| Biomolecule | Bovine Serum Albumin (BSA) | - |
| Linker Molar Excess | 20-fold | [9] |
| Reaction Time | 4 hours | [10] |
| pH for Activation | 6.0 | [7][8] |
| pH for Conjugation | 7.4 | [7][8] |
| Degree of Labeling | 3-5 linkers/protein | - |
Stability and Characterization
Stability
The stability of the resulting bioconjugate is a critical parameter. The amide bond formed via the EDC/NHS chemistry is highly stable under physiological conditions. The triazole ring formed through CuAAC is also exceptionally stable. The PEG linker itself can enhance the thermal and proteolytic stability of the conjugated protein.[11][12][13]
Characterization
-
Mass Spectrometry (MS): ESI-MS and MALDI-TOF MS are powerful techniques to confirm the covalent attachment of the linker and to determine the degree of labeling (i.e., the number of linker molecules per biomolecule).[3][4][5][14] The mass of the conjugate will increase by the mass of the linker (288.34 Da) for each successful conjugation.
-
SDS-PAGE: A noticeable shift in the molecular weight of the protein on an SDS-PAGE gel provides a qualitative confirmation of conjugation.
-
HPLC: Reversed-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and separate it from the unlabeled biomolecule.
Conclusion
This compound is a versatile tool for the functionalization of biomolecules, enabling the creation of complex conjugates for a wide range of applications in research and drug development. The choice between the "click-first" and "ester-first" approach will depend on the specific biomolecule, the desired site of conjugation, and the overall synthetic strategy. The protocols provided herein serve as a comprehensive guide for the successful application of this linker. Optimization of reaction conditions may be necessary for specific biomolecules and applications.
References
- 1. interchim.fr [interchim.fr]
- 2. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conjugation Strategy Strongly Impacts the Conformational Stability of a PEG-Protein Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Propargyl-PEG4-CH2-methyl ester Click Chemistry
Welcome to the technical support center for optimizing reaction conditions for Propargyl-PEG4-CH2-methyl ester in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemical reagent used in bioconjugation and drug development. It contains a terminal alkyne group (propargyl) that can readily participate in click chemistry reactions with azide-containing molecules. The PEG4 (polyethylene glycol) linker enhances solubility in aqueous media, and the methyl ester provides a modifiable handle for further chemical transformations. It is commonly used as a PEG-based PROTAC linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3]
Q2: What are the most common reasons for low or no yield in a CuAAC reaction using this compound?
Low or no product yield in a CuAAC reaction can be attributed to several factors:
-
Inactive Copper Catalyst: The active catalyst is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen.[4][5] This can be mitigated by using a reducing agent like sodium ascorbate and performing the reaction under an inert atmosphere.[5]
-
Poor Reagent Quality: Degradation of the azide or alkyne starting materials can hinder the reaction. It is crucial to use high-purity reagents and solvents.[4][5]
-
Substrate-Specific Issues: Steric hindrance near the azide or alkyne functional groups can impede the reaction.[4] Additionally, some substrates might chelate the copper catalyst, rendering it inactive.[4]
-
Inappropriate Reaction Conditions: Incorrect solvent, pH, temperature, or reactant concentrations can all contribute to poor yields.[4]
Q3: What are the primary side reactions in CuAAC, and how can they be minimized?
The most common side reaction is the oxidative homocoupling of alkynes, known as Glaser coupling, which forms a diyne byproduct.[4] This is catalyzed by Cu(II) in the presence of oxygen. To minimize this, it's important to:
-
Maintain anaerobic conditions by degassing solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Use a sufficient amount of a reducing agent like sodium ascorbate to keep the copper in the Cu(I) state.[5]
-
Employ a copper-stabilizing ligand to prevent oxidation and disproportionation of the Cu(I) catalyst.[5]
Another potential issue is the degradation of sensitive substrates due to reactive oxygen species generated during the reaction. Using a copper-stabilizing ligand and lowering the reaction temperature can help mitigate this.[4]
Q4: How do I choose the right solvent for my click chemistry reaction?
The choice of solvent is critical and depends on the solubility of your substrates.[5] CuAAC reactions are effective in a wide range of solvents, including water, DMSO, DMF, THF, and mixtures thereof.[6] For bioconjugation reactions involving water-soluble molecules like those with PEG linkers, aqueous buffers are often the best choice and can even accelerate the reaction rate.[6][7] If your azide-containing molecule has poor water solubility, a co-solvent such as DMSO or DMF (up to 10%) can be beneficial.[6]
Q5: What is the optimal temperature for the reaction?
Many CuAAC reactions proceed efficiently at room temperature.[7] However, if the reaction is slow due to factors like steric hindrance, gentle heating (e.g., to 35-60°C) can increase the reaction rate.[8][9] For sensitive biomolecules, it's advisable to start at room temperature or even lower to prevent degradation.[4]
Troubleshooting Guides
Problem 1: Low or No Product Yield
If you are experiencing low or no yield, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low or no product yield in CuAAC reactions.
Detailed Troubleshooting Steps:
-
Verify Reagent Quality and Stoichiometry:
-
Sodium Ascorbate: Use a fresh stock of sodium ascorbate. If it appears brown, it has likely oxidized and will be ineffective.[8]
-
Azide and Alkyne: Ensure the purity of your azide and this compound. Consider purifying them if you suspect impurities.[5] Check the stoichiometry; typically, a slight excess of one reagent (e.g., 1.0-1.2 equivalents) is used.[4]
-
-
Optimize the Catalyst System:
-
Inert Atmosphere: Degas your solvent and run the reaction under an inert atmosphere (nitrogen or argon) to prevent Cu(I) oxidation.[5] Capping the reaction tube can also help minimize oxygen exposure.[10]
-
Ligand: For aqueous reactions, a water-soluble ligand like THPTA is recommended to stabilize the Cu(I) catalyst.[5] The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[5] It is advisable to pre-mix the copper salt and the ligand before adding them to the reaction mixture.[5][11]
-
Copper Concentration: For bioconjugation, copper concentrations are generally between 50 and 100 µM.[11] If you suspect your substrate is chelating the copper, you may need to increase the copper and ligand concentration.[10]
-
-
Adjust Reaction Conditions:
-
Solvent: If your substrates are not fully dissolved, consider adding a co-solvent like DMSO or DMF.
-
Temperature and Time: If the reaction is slow at room temperature, try gentle heating (e.g., 40-60°C). You can also extend the reaction time.[4] Monitor the reaction progress by TLC or LC-MS.
-
-
Perform a Test Reaction:
-
To confirm that your catalyst system and conditions are effective, perform a small-scale test reaction with a model alkyne (like propargyl alcohol) and a fluorogenic azide.[12] This will help you determine if the issue lies with your specific substrates.
-
Problem 2: Presence of Side Products and Impurities
The primary side product is typically the homocoupled alkyne (Glaser coupling).
Caption: Workflow for minimizing side reactions in CuAAC.
Solutions:
-
Exclude Oxygen: Thoroughly degas all solvents and reagents and maintain an inert atmosphere throughout the reaction.[5]
-
Sufficient Reducing Agent: Use an adequate amount of fresh sodium ascorbate to ensure the copper remains in the Cu(I) state.[5]
-
Use a Ligand: A stabilizing ligand will protect the Cu(I) from oxidation.[5]
Data Presentation
Table 1: Recommended Reagent Concentrations for a Typical CuAAC Reaction
| Reagent | Typical Concentration | Molar Ratio (relative to limiting reagent) | Notes |
| Alkyne (this compound) | 10 µM - 10 mM | 1.0 - 1.2 | The limiting reagent. |
| Azide | 10 µM - 12 mM | 1.0 - 1.2 | A slight excess may be used. |
| CuSO₄ | 50 µM - 1 mM | 0.01 - 0.1 (1-10 mol%) | For bioconjugation, lower concentrations (50-100 µM) are preferred.[11] |
| Sodium Ascorbate | 250 µM - 5 mM | 0.05 - 0.5 (5-50 mol%) | Use at least 5-fold excess relative to CuSO₄.[11] |
| Ligand (e.g., THPTA) | 250 µM - 5 mM | 1:1 to 5:1 (Ligand:Cu) | A 5:1 ratio is often recommended for bioconjugation.[10] |
Table 2: Solvent Selection Guide for CuAAC Reactions
| Solvent System | Substrate Solubility | Reaction Rate | Notes |
| Water/Aqueous Buffer | High for polar/charged molecules | Often accelerated | Ideal for bioconjugation.[6][7] Buffers like phosphate, HEPES, and MOPS are suitable. Avoid Tris and high concentrations of chloride.[12] |
| DMSO/Water | Good for a wide range of polarities | Good | A common co-solvent to improve solubility of less polar reactants.[6] |
| DMF/Water | Good for a wide range of polarities | Good | Another effective co-solvent system.[6] |
| t-BuOH/Water | Good for moderately polar molecules | Good | A frequently used solvent mixture.[4] |
| THF, CH₂Cl₂, Toluene | High for nonpolar molecules | Variable | More common for small molecule synthesis than bioconjugation.[13] |
Experimental Protocols
General Protocol for a Small-Scale CuAAC Reaction
This protocol is a starting point and may require optimization for your specific application.
1. Preparation of Stock Solutions:
-
This compound (Alkyne): Prepare a 10 mM stock solution in DMSO or a suitable buffer.
-
Azide-containing molecule: Prepare a 10 mM stock solution in DMSO or a suitable buffer.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.[5]
-
Ligand (e.g., THPTA): Prepare a 50 mM stock solution in water.[5]
-
Sodium Ascorbate (NaAsc): Prepare a 1 M stock solution in water. This solution should be made fresh before each use. [4]
2. Reaction Setup:
The order of addition is crucial to prevent the premature reduction of Cu(II).[6]
Caption: Recommended order of reagent addition for a CuAAC reaction.
-
In a microcentrifuge tube, combine your azide and alkyne solutions in the desired solvent (e.g., phosphate buffer, pH 7.4).
-
In a separate tube, prepare the catalyst premix by adding the CuSO₄ solution to the ligand solution. Allow this to sit for a few minutes.[6]
-
Add the catalyst premix to the solution containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[6]
-
Cap the tube and mix gently. Allow the reaction to proceed at room temperature for 1-4 hours, or as determined by your optimization experiments.
3. Work-up and Purification:
-
Upon completion, the purification method will depend on the nature of your product.
-
For PEGylated proteins, size exclusion chromatography (SEC) or ion-exchange chromatography (IEX) are common methods to separate the PEGylated product from the unreacted protein and reagents.[14][]
-
For smaller molecules, the reaction mixture can be diluted with water and the product extracted with an organic solvent (e.g., ethyl acetate).[4]
This technical support center provides a comprehensive guide to optimizing your click chemistry reactions with this compound. For further assistance, please consult the cited literature.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 3. Alkyne PEG, Alkyne linker, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jenabioscience.com [jenabioscience.com]
- 13. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PROTAC Synthesis with Propargyl-PEG4-CH2-methyl ester
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on Proteolysis Targeting Chimera (PROTAC) synthesis using the Propargyl-PEG4-CH2-methyl ester linker.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the this compound linker in PROTAC synthesis?
The this compound is a bifunctional linker primarily used in the modular synthesis of PROTACs. Its key features are:
-
Propargyl Group (Terminal Alkyne): This functional group is essential for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a highly efficient and widely used "click chemistry" method for conjugating the linker to a molecule containing an azide group.[]
-
PEG4 Spacer: The polyethylene glycol (PEG) chain enhances the hydrophilicity and solubility of the resulting PROTAC, which can improve cell permeability and overall pharmacokinetic properties.[2]
-
Methyl Ester: This group can be hydrolyzed to a carboxylic acid, providing a handle for conjugation to a protein of interest (POI) ligand or an E3 ligase ligand via amide bond formation. Alternatively, it can be maintained as an ester in the final PROTAC, which in some cases has been shown to improve cell permeability.[3]
Q2: What are the main advantages of using CuAAC "click chemistry" for PROTAC synthesis with this linker?
The CuAAC reaction offers several benefits for PROTAC synthesis:
-
High Efficiency and Yield: The reaction is known for its high yields and reliability.[]
-
Mild Reaction Conditions: It proceeds under mild conditions that are generally compatible with complex and sensitive molecules, such as POI ligands and E3 ligase recruiters.[]
-
High Chemoselectivity: The alkyne and azide groups react specifically with each other, minimizing side reactions with other functional groups present in the molecules.[]
-
Modular Approach: It allows for a modular and convergent synthetic strategy, simplifying the synthesis of PROTAC libraries for optimization studies.[4]
Q3: Is the methyl ester group on the linker stable during the synthesis and in biological assays?
The stability of the methyl ester can vary depending on the specific reaction conditions and the steric environment of the final PROTAC molecule.
-
Synthesis: The methyl ester is generally stable under the neutral or slightly acidic conditions of the CuAAC reaction. However, it can be hydrolyzed under basic conditions (e.g., using strong bases like lithium hydroxide) or acidic conditions with prolonged heating.[4]
-
Biological Assays: In biological systems, esterases can hydrolyze the methyl ester. However, studies have shown that ester-containing PROTACs can be sufficiently stable, and in some cases, the ester functionality can lead to improved cell permeability and bioactivity compared to their amide counterparts.[3] The steric bulk of the nearby POI ligand can also protect the ester from hydrolysis.
Q4: How does the PEG4 linker influence the properties of the final PROTAC?
The PEG4 linker plays a crucial role in determining the physicochemical properties of the PROTAC:
-
Solubility: The ether oxygens in the PEG chain increase the hydrophilicity of the molecule, which can improve its solubility in aqueous buffers.
-
Cell Permeability: While PEGylation increases polarity, the flexibility of the PEG chain can allow the PROTAC to adopt conformations that shield its polar surface area, potentially aiding in cell membrane permeability.
-
Ternary Complex Formation: The length and flexibility of the linker are critical for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of PROTACs using the this compound linker.
Issue 1: Low or No Yield in the CuAAC "Click Chemistry" Step
| Potential Cause | Troubleshooting Steps |
| Inactivation of Copper(I) Catalyst | The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state. • Use freshly prepared solutions of the reducing agent (e.g., sodium ascorbate). • Degas all solvents and reaction mixtures by sparging with an inert gas (e.g., argon or nitrogen). • Consider using a copper-chelating ligand like TBTA or THPTA to protect the Cu(I) catalyst. |
| Poor Quality of Reagents | Impurities in the alkyne or azide starting materials can inhibit the reaction. • Ensure the purity of the this compound linker and the azide-containing reaction partner using techniques like NMR or LC-MS. • Use high-purity copper sulfate and sodium ascorbate. |
| Suboptimal Reaction Conditions | The reaction may not be proceeding to completion due to incorrect stoichiometry, concentration, or temperature. • Increase the molar excess of the azide or alkyne component (typically a 1.1 to 2-fold excess is used). • Optimize the concentration of the copper catalyst and reducing agent. In some cases, increasing the catalyst loading can improve yields.[5] • While the reaction often proceeds at room temperature, gentle heating (e.g., 40-60 °C) may be beneficial.[6] |
| Alkyne Homo-coupling (Glaser Coupling) | A common side reaction for terminal alkynes is the formation of a diyne byproduct.[7] • Ensure a sufficient amount of reducing agent is present to maintain the copper in the Cu(I) state. • Perform the reaction under strictly anaerobic conditions. |
Issue 2: Unwanted Hydrolysis of the Methyl Ester
| Potential Cause | Troubleshooting Steps |
| Basic Reaction Conditions | The methyl ester is susceptible to hydrolysis under basic conditions. • Avoid the use of strong bases during the CuAAC reaction and subsequent work-up. If a base is required, consider using a non-nucleophilic organic base like DIPEA. |
| Acidic Reaction Conditions with Heating | Prolonged heating under acidic conditions can also lead to ester hydrolysis. • If heating is necessary, monitor the reaction closely and minimize the reaction time. |
| Purification Conditions | Some purification methods may expose the PROTAC to conditions that promote hydrolysis. • When using reverse-phase HPLC, use a mobile phase with a mild acidic modifier like 0.1% formic acid instead of stronger acids if ester stability is a concern. |
Issue 3: Difficulty in Purifying the Final PROTAC
| Potential Cause | Troubleshooting Steps |
| High Polarity due to PEG Linker | The PEG linker increases the polarity of the PROTAC, which can lead to poor recovery and peak tailing on normal-phase silica gel chromatography. • Reverse-Phase HPLC (RP-HPLC) is the recommended method for purifying PEGylated PROTACs.[3] Use a C18 or C8 column with a water/acetonitrile or water/methanol gradient containing a suitable modifier (e.g., 0.1% TFA or formic acid). |
| Co-elution of Starting Materials or Byproducts | Unreacted starting materials or side products may have similar retention times to the desired PROTAC. • Optimize the HPLC gradient to improve the separation of the product from impurities. A shallower gradient can often improve resolution. • Ensure the reaction has gone to completion by LC-MS monitoring before attempting purification. |
| Product Aggregation | The hydrophobic nature of the ligands combined with the hydrophilic PEG linker can sometimes lead to aggregation. • During purification, consider adding organic modifiers or excipients to the mobile phase to disrupt aggregation. |
Data Summary
Table 1: Recommended Reaction Conditions for CuAAC in PROTAC Synthesis
| Parameter | Recommended Range | Notes |
| Alkyne:Azide Stoichiometry | 1:1.1 to 1:2 | A slight excess of one reagent can drive the reaction to completion. |
| Copper(II) Sulfate Loading | 5-20 mol% | Can be optimized for specific substrates. |
| Sodium Ascorbate Loading | 10-50 mol% | Should be in excess relative to the copper catalyst. |
| Solvent System | t-BuOH/water, DMSO/water, DMF | A co-solvent system is often used to dissolve all reactants. |
| Temperature | Room Temperature to 60 °C | Gentle heating can increase the reaction rate.[6] |
| Reaction Time | 2-24 hours | Monitor by LC-MS to determine completion. |
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC using this compound and CuAAC
This protocol describes a two-step synthesis involving an initial amide coupling followed by a CuAAC reaction.
Step 1: Amide Coupling of Ligand 1 to the Linker (if starting from the corresponding acid)
-
If the this compound is first hydrolyzed to the corresponding carboxylic acid, dissolve the resulting acid (1.1 eq) and the amine-containing Ligand 1 (1.0 eq) in an anhydrous solvent like DMF.
-
Add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the alkyne-functionalized intermediate by column chromatography.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the alkyne-functionalized intermediate from Step 1 (1.0 eq) and the azide-modified Ligand 2 (1.1 eq) in a solvent mixture such as 1:1 t-BuOH/water or DMSO/water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.5 eq).
-
In another vial, prepare an aqueous solution of copper(II) sulfate (0.1 eq).
-
Add the copper(II) sulfate solution to the main reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction at room temperature for 2-8 hours.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent.
-
Purify the final PROTAC by preparative RP-HPLC.
Protocol 2: RP-HPLC Purification of the Final PROTAC
-
Column: C18 semi-preparative or preparative column.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% TFA or 0.1% Formic Acid in acetonitrile.
-
Procedure: a. Dissolve the crude PROTAC in a minimal amount of DMSO or DMF and dilute with Mobile Phase A. b. Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%). c. Inject the sample. d. Elute the product using a linear gradient of Mobile Phase B (e.g., 10-90% over 30-40 minutes). e. Collect fractions and analyze by LC-MS to identify those containing the pure product. f. Combine the pure fractions and lyophilize to obtain the final PROTAC.
Visualizations
Caption: General workflow for PROTAC synthesis using an amide coupling and CuAAC reaction.
Caption: Troubleshooting decision tree for low-yield CuAAC reactions in PROTAC synthesis.
References
Propargyl-PEG4-CH2-methyl ester stability and storage recommendations
This technical support center provides guidance on the stability and storage of Propargyl-PEG4-CH2-methyl ester, a bifunctional linker commonly used in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
A1: For long-term stability, this compound should be stored at or below -20°C under an inert atmosphere such as argon or nitrogen.[1] It is also crucial to protect the compound from light.[1]
Q2: How should I handle the compound upon receiving it and for short-term use?
A2: Upon receipt, it is recommended to store the compound at -20°C. For use, allow the container to slowly warm to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis. After use, the container should be flushed with an inert gas before resealing and returning to -20°C storage. For stock solutions, it is advisable to aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[2]
Q3: What are the primary degradation pathways for this compound?
A3: The two primary degradation pathways are hydrolysis of the methyl ester and oxidation of the polyethylene glycol (PEG) chain. The propargyl group is generally stable but can be susceptible to oxidation under certain conditions.
Q4: How stable is the methyl ester group to hydrolysis?
A4: The methyl ester is susceptible to hydrolysis, particularly under basic or acidic conditions, to yield the corresponding carboxylic acid.[3][4] The rate of hydrolysis is dependent on pH and temperature. At neutral pH and low temperatures, the rate of hydrolysis is significantly slower.
Q5: Is the PEG linker itself stable?
A5: Polyethylene glycol (PEG) linkers are generally stable and are known to enhance the stability and solubility of conjugated molecules.[5][6][7] However, they can be susceptible to oxidative degradation, especially when exposed to air and light at elevated temperatures.[1][8]
Q6: In what solvents can I dissolve this compound?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of activity in subsequent conjugation reactions (e.g., "click" chemistry). | 1. Degradation of the propargyl group. 2. Hydrolysis of the methyl ester if it is intended for subsequent modification. | 1. Ensure the compound has been stored under an inert atmosphere and protected from light. 2. Avoid exposure to strong oxidizing agents. 3. If the ester is required, ensure all solvents and reagents are anhydrous and reactions are performed under neutral pH conditions. |
| Unexpected mass spectrometry results (e.g., presence of a lower molecular weight species). | Hydrolysis of the methyl ester to the carboxylic acid. | Confirm the mass of the expected carboxylic acid derivative. If hydrolysis is undesirable, ensure stringent anhydrous and neutral pH conditions during storage and handling. |
| Compound appears oily or discolored. | Potential degradation due to oxidation or improper storage. | It is recommended to verify the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR) before use. Discard if significant degradation is observed. |
| Poor solubility in aqueous buffers. | The compound may have limited solubility in certain aqueous buffers, especially at high concentrations. | Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experiment. |
Stability and Storage Data
Table 1: Recommended Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | -20°C or below | Minimizes rates of hydrolysis and oxidation.[1][2] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidative degradation of the PEG chain.[1] |
| Light | Protect from light | Prevents light-induced degradation.[1] |
| Form | Solid (lyophilized powder) | More stable than solutions for long-term storage. |
| Solutions | Aliquot and store at -80°C | Avoids repeated freeze-thaw cycles. Use within 1-6 months.[2] |
Table 2: Chemical Compatibility and Stability Profile
| Condition | Stability | Notes |
| Aqueous Solution (pH 7.4) | Moderate | Gradual hydrolysis of the methyl ester can occur over time. Stability decreases with increasing temperature. |
| Acidic Conditions (pH < 5) | Low | Acid-catalyzed hydrolysis of the methyl ester is likely.[4][9] |
| Basic Conditions (pH > 8) | Low | Base-catalyzed hydrolysis (saponification) of the methyl ester is rapid. |
| Presence of Oxidizing Agents | Low | The PEG chain and potentially the propargyl group are susceptible to oxidation. |
| Presence of Reducing Agents | Generally Stable | The functional groups are generally stable to common reducing agents used in bioconjugation. |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a general method for evaluating the stability of the compound under various conditions using High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD).
1. Materials and Reagents:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Formic acid (for mobile phase modification)
-
Phosphate buffered saline (PBS), pH 7.4
-
Buffers of varying pH (e.g., citrate buffer for acidic pH, borate buffer for basic pH)
-
HPLC system with a CAD detector
-
C18 reverse-phase HPLC column (e.g., 150 mm x 4.6 mm, 3.5 µm)
2. Preparation of Stock and Test Solutions:
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
For each stability condition to be tested (e.g., pH 4, pH 7.4, pH 9), dilute the stock solution to a final concentration of 1 mg/mL in the respective aqueous buffer.
-
Prepare a control sample by diluting the stock solution in the initial mobile phase.
3. Incubation:
-
Incubate the test solutions at desired temperatures (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution for analysis.
-
Immediately quench any potential reaction by diluting the aliquot in the initial mobile phase and store at -20°C until analysis.
4. HPLC-CAD Analysis:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to resolve the parent compound from its potential degradation products (e.g., start with 95% A, ramp to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
CAD Settings: Optimize according to the manufacturer's instructions.
5. Data Analysis:
-
Monitor the peak area of the parent this compound at each time point.
-
Identify and quantify any new peaks corresponding to degradation products (e.g., the hydrolyzed carboxylic acid).
-
Calculate the percentage of the parent compound remaining at each time point to determine the rate of degradation under each condition.
Visualizations
References
- 1. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 2. captivatebio.com [captivatebio.com]
- 3. methyl ester hydrolysis: Topics by Science.gov [science.gov]
- 4. Methyl Esters [organic-chemistry.org]
- 5. purepeg.com [purepeg.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. chempep.com [chempep.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
How to avoid side reactions with Propargyl-PEG4-CH2-methyl ester
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Propargyl-PEG4-CH2-methyl ester. It includes troubleshooting advice and frequently asked questions (FAQs) to help you avoid and address common side reactions, ensuring the successful synthesis of your desired bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a bifunctional linker molecule. It contains a terminal alkyne group (propargyl) for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry"[1][2]. It also possesses a methyl ester group, which can be hydrolyzed to a carboxylic acid for further conjugation or to modify the final molecule's charge. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance[3][4]. This linker is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates where precise spacing and versatile functional handles are required[3][5][6].
Q2: What are the main side reactions to be aware of when using this linker?
A2: The two primary side reactions are:
-
Methyl Ester Hydrolysis: The methyl ester can be cleaved to a carboxylic acid, especially under basic or acidic conditions[7][8]. This changes the charge and reactivity of that end of the linker.
-
Alkyne Homo-coupling (Glaser Coupling): The terminal alkyne can react with itself in the presence of a copper catalyst and an oxidant (like oxygen) to form a symmetric 1,3-diyne[9][10][11]. This leads to the formation of an undesired dimer of your linker-molecule intermediate.
Q3: How can I minimize methyl ester hydrolysis during my click reaction?
A3: To minimize hydrolysis, carefully control the pH of your reaction. The CuAAC reaction is effective over a wide pH range (typically 4-11)[1][12]. For ester stability, it is best to perform the reaction at a neutral or slightly acidic pH (pH 6.0-7.5). Avoid strongly basic conditions, as ester hydrolysis is significantly accelerated at high pH[8][13]. If your biomolecule requires a higher pH for solubility or stability, consider minimizing the reaction time and temperature.
Q4: What are the best practices to prevent alkyne homo-coupling?
A4: Alkyne homo-coupling is an oxidative process. To suppress this side reaction:
-
Use a Reducing Agent: Include a reducing agent like sodium ascorbate in your reaction mixture. This helps to maintain the copper catalyst in its active Cu(I) state and creates a reducing environment that disfavors the oxidative homo-coupling[14].
-
Work under an Inert Atmosphere: Degassing your solvents and running the reaction under an inert atmosphere (e.g., argon or nitrogen) will minimize the presence of oxygen, the oxidant required for the Glaser coupling side reaction[5].
-
Use a Copper(I)-Stabilizing Ligand: Ligands such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) can protect the Cu(I) catalyst from oxidation and can also accelerate the desired CuAAC reaction, further outcompeting the homo-coupling side reaction[14][15][16].
Q5: How can I monitor my reaction for the formation of side products?
A5: The most effective way to monitor the reaction is by using Liquid Chromatography-Mass Spectrometry (LC-MS)[17][18][19]. This technique can separate the starting material, desired product, and side products, and the mass spectrometer can identify them based on their mass-to-charge ratio. For example, the hydrolyzed side product will have a mass difference corresponding to the loss of a methyl group (-CH3) and the addition of a hydrogen atom (-H). The alkyne dimer will have a mass that is approximately double that of the starting propargyl-PEG-containing molecule.
Troubleshooting Guides
Problem 1: Low yield of the desired click chemistry product.
Caption: Troubleshooting workflow for low product yield.
Problem 2: Significant hydrolysis of the methyl ester is observed.
Caption: Decision tree for troubleshooting methyl ester hydrolysis.
Problem 3: Formation of alkyne homo-coupled dimer is detected.
Caption: Decision tree for troubleshooting alkyne homo-coupling.
Data on Reaction Parameters
Table 1: Effect of pH on Methyl Ester Stability
| pH | Temperature (°C) | Reaction Time (h) | Expected Ester Hydrolysis (%) | Recommendation |
| 5.0 | 25 | 4 | < 1% | Good for ester stability, but may slow CuAAC |
| 7.0 | 25 | 4 | 1-5% | Optimal starting point |
| 8.5 | 25 | 4 | 10-25% | Use with caution; minimize reaction time |
| 10.0 | 25 | 4 | > 50% | Not recommended |
Table 2: Effect of Temperature on Alkyne Homo-coupling
| Temperature (°C) | Atmosphere | Expected Dimer Formation (%) | Recommendation |
| 4 | Air | 5-15% | May significantly slow down the desired reaction |
| 25 (Room Temp) | Air | 10-30% | Use of inert atmosphere and ligand is highly recommended |
| 25 (Room Temp) | Inert | < 5% | Optimal starting point |
| 50 | Inert | 5-15% | Not recommended unless required for reaction kinetics |
Experimental Protocols
Protocol 1: General Procedure for CuAAC with this compound
This protocol describes a general method for conjugating an azide-containing molecule to this compound.
Materials:
-
This compound
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand
-
Phosphate-buffered saline (PBS), pH 7.2, degassed
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water, degassed
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of your azide-containing molecule in DMSO or water.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 500 mM stock solution of THPTA in deionized water.
-
Immediately before use , prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution is oxygen-sensitive and should be made fresh.
-
-
Reaction Setup (for a 1 mL final volume):
-
In a microcentrifuge tube, add your azide-containing biomolecule to PBS to a final concentration of 100 µM.
-
Add 15 µL of the 10 mM this compound stock solution (final concentration: 150 µM, 1.5 equivalents).
-
In a separate tube, premix 5 µL of 100 mM CuSO₄ with 25 µL of 500 mM THPTA. Add this mixture to the reaction tube (final concentrations: 500 µM CuSO₄, 2.5 mM THPTA).
-
Initiate the reaction by adding 10 µL of the freshly prepared 1 M sodium ascorbate solution (final concentration: 10 mM).
-
-
Reaction and Monitoring:
-
Gently mix the reaction and protect it from light.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing them via LC-MS.
-
-
Purification:
-
Once the reaction is complete, the product can be purified to remove the copper catalyst, excess reagents, and any side products. Common methods include Size-Exclusion Chromatography (SEC), Reversed-Phase HPLC (RP-HPLC), or dialysis, depending on the nature of the final conjugate.
-
Caption: General experimental workflow for CuAAC conjugation.
Protocol 2: LC-MS Method for Reaction Monitoring
This protocol provides a starting point for developing an LC-MS method to separate the starting materials, product, and key side products.
Instrumentation:
-
HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Range: 100 - 2000 m/z
-
Data Analysis: Extract ion chromatograms (EICs) for the theoretical m/z values of your starting materials, expected product, the hydrolyzed side product, and the alkyne dimer to monitor their presence and relative abundance over time.
This technical support guide should provide a solid foundation for successfully using this compound in your research while minimizing common side reactions. Always refer to the specific literature relevant to your particular application for further optimization.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. online.visual-paradigm.com [online.visual-paradigm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. web.viu.ca [web.viu.ca]
- 9. grokipedia.com [grokipedia.com]
- 10. Glaser coupling - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. interchim.fr [interchim.fr]
- 16. broadpharm.com [broadpharm.com]
- 17. enovatia.com [enovatia.com]
- 18. lcms.cz [lcms.cz]
- 19. Development of a liquid chromatography/mass spectrometry methodology to separate, detect, characterize and quantify PEG-resveratrol prodrugs and the conjugation reaction precursors and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Propargyl-PEG4-CH2-Methyl Ester Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of Propargyl-PEG4-CH2-methyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a reaction involving this compound?
A1: Common impurities include unreacted starting materials (e.g., the molecule to which the PEG linker was attached), excess this compound, and potential side-products from the reaction. Depending on the reaction conditions, hydrolysis of the methyl ester to the corresponding carboxylic acid can also occur.[1] Additionally, PEGylated compounds can sometimes be challenging to purify on silica gel, leading to streaking and co-elution with impurities.[2]
Q2: Which chromatographic techniques are most suitable for purifying my this compound conjugate?
A2: The choice of chromatographic technique depends on the properties of your target molecule and the impurities present.
-
Flash Column Chromatography: This is a common first-pass purification method. However, due to the polar nature of the PEG linker, standard solvent systems may not provide optimal separation.[2]
-
Preparative High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful technique for purifying PEGylated small molecules, offering high resolution.[3][] Ion-exchange chromatography can also be effective if the target molecule has ionizable groups.[5][6]
-
Size Exclusion Chromatography (SEC): This method is useful for separating molecules based on size. However, for a short PEG linker like PEG4, the size difference between your product and unreacted starting materials might not be significant enough for effective separation.[]
Q3: My product is streaking on the TLC plate and the column. What can I do?
A3: Streaking of PEGylated compounds on silica gel is a common issue due to their polarity and potential for interaction with the stationary phase.[2] Here are a few suggestions:
-
Modify your solvent system: Instead of traditional ethyl acetate/hexane or dichloromethane/methanol gradients, consider using a mixture of ethanol and isopropanol in chloroform, which has been shown to improve separation for PEG-containing compounds.[2]
-
Add a modifier: Adding a small amount of a basic modifier like ammonium hydroxide to your mobile phase can sometimes improve peak shape and reduce streaking.[2]
-
Consider a different stationary phase: If silica gel proves problematic, alternative stationary phases like alumina or reversed-phase silica (C18) could be explored for column chromatography.
Q4: I am concerned about the stability of the propargyl group and the methyl ester during purification. What precautions should I take?
A4: The propargyl group is generally stable under standard chromatographic conditions.[8][9] However, the methyl ester can be susceptible to hydrolysis under strongly acidic or basic conditions.[10][11][12]
-
Avoid harsh pH: When using aqueous workups or buffered mobile phases for HPLC, maintain a pH close to neutral (pH 6-8) to minimize the risk of ester hydrolysis.
-
Limit exposure to strong acids and bases: If your reaction workup involves an acid or base wash, perform it quickly and at a low temperature.
-
Analyze for hydrolysis: It is good practice to analyze your purified product by techniques like NMR or mass spectrometry to confirm the integrity of the methyl ester.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low yield of purified product | Incomplete reaction: The reaction may not have gone to completion, leaving a large amount of unreacted starting material. | Monitor the reaction progress by TLC or LC-MS to ensure it has reached completion before starting the purification. |
| Product loss during workup: The product may be partially soluble in the aqueous phase during extractions. | Use a saturated brine solution for the final aqueous wash to reduce the solubility of the organic product in the aqueous layer. Perform multiple extractions with a smaller volume of organic solvent. | |
| Poor separation on the column: The product may be co-eluting with impurities. | Optimize the chromatographic conditions (see Q3). Consider using preparative HPLC for better resolution. | |
| Presence of unexpected byproducts | Side reactions: The propargyl group or other functional groups in your molecule may have undergone side reactions. | Review your reaction conditions (temperature, reagents, solvent) to minimize side reactions. |
| Decomposition on silica gel: Some sensitive compounds can degrade on silica gel. | Deactivate the silica gel by adding a small percentage of triethylamine to the slurry before packing the column. Alternatively, use a less acidic stationary phase like neutral alumina. | |
| Ester hydrolysis: The methyl ester may have been hydrolyzed to the carboxylic acid. | Check the pH of all aqueous solutions used during workup and purification. Use buffered solutions if necessary.[10][11][12] | |
| Difficulty removing unreacted PEG reagent | High excess of PEG reagent used: A large excess of the PEGylating reagent can be challenging to remove completely. | Use a smaller excess of the this compound in your reaction. |
| Inefficient purification method: The chosen purification method may not be suitable for separating the product from the excess PEG reagent. | For small molecule PEGylation, preparative RP-HPLC is often the most effective method for removing unreacted PEG linkers.[] |
Data Presentation
Table 1: Comparison of Common Purification Methods
| Purification Method | Advantages | Disadvantages | Best Suited For |
| Flash Column Chromatography | - High capacity- Relatively inexpensive- Good for initial cleanup | - Lower resolution than HPLC- Can be challenging for polar, PEGylated compounds (streaking)[2] | - Large-scale purification- Removing non-polar impurities |
| Preparative RP-HPLC | - High resolution- Excellent for separating closely related compounds- Good for removing unreacted PEG reagents | - Lower capacity than flash chromatography- More expensive equipment and solvents- Requires method development | - Final purification of high-purity compounds- Separating isomers and closely related impurities |
| Aqueous Workup/Extraction | - Simple and fast- Good for removing water-soluble impurities | - Risk of emulsion formation- Potential for product loss if partially water-soluble- Risk of ester hydrolysis with acidic or basic washes[1] | - Initial removal of salts and water-soluble reagents |
| Size Exclusion Chromatography (SEC) | - Gentle, non-denaturing conditions- Separates based on size | - Poor resolution for molecules with small size differences[]- Not ideal for short PEG chains like PEG4 | - Separating large molecules from small impurities (e.g., desalting) |
Experimental Protocols
Detailed Methodology for Flash Column Chromatography Purification
This protocol provides a general guideline for the purification of a this compound conjugate using flash column chromatography. Optimization will be required based on the specific properties of the target molecule.
-
Sample Preparation:
-
After the reaction is complete, quench the reaction as appropriate.
-
Remove the reaction solvent under reduced pressure.
-
Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
For "dry loading," adsorb the crude product onto a small amount of silica gel and evaporate the solvent.
-
-
Column Packing:
-
Select a column size appropriate for the amount of crude material (typically a 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Loading the Sample:
-
Wet loading: Carefully apply the dissolved crude product to the top of the packed column.
-
Dry loading: Carefully add the silica gel with the adsorbed crude product to the top of the packed column.
-
-
Elution:
-
Start with a low-polarity mobile phase. A good starting point for PEGylated compounds can be a mixture of chloroform and a more polar solvent like an ethanol/isopropanol (1:1) mixture.[2]
-
Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 100% chloroform and gradually increase the percentage of the ethanol/isopropanol mixture.
-
Monitor the elution of compounds using a TLC system that provides good separation of your product from impurities.
-
-
Fraction Collection and Analysis:
-
Collect fractions throughout the elution process.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Analyze the final product for purity and identity using appropriate analytical techniques (e.g., NMR, LC-MS, HRMS).
-
Mandatory Visualization
Caption: Workflow for selecting a purification method for this compound products.
References
- 1. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 2. reddit.com [reddit.com]
- 3. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. US8889837B2 - Purification of pegylated polypeptides - Google Patents [patents.google.com]
- 8. Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rawsource.com [rawsource.com]
- 10. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 11. tandfonline.com [tandfonline.com]
- 12. US5508455A - Hydrolysis of methyl esters for production of fatty acids - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Bioconjugation with Propargyl-PEG4-CH2-methyl ester
Welcome to the technical support center for Propargyl-PEG4-CH2-methyl ester. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize bioconjugation experiments involving this versatile linker.
Understanding the Chemistry of this compound
This compound is a heterobifunctional linker, meaning it has two different reactive ends. One end is a propargyl group (a terminal alkyne), used for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction. The other end is a methyl ester . This methyl ester is not directly reactive with biomolecules. It must first be hydrolyzed to a carboxylic acid, which is then activated to react with primary amines (e.g., on lysine residues of proteins).
Low yield can occur at any of these stages. This guide will walk you through potential issues in a question-and-answer format.
Overall Workflow Diagram
Caption: Overall workflow for using this compound.
Troubleshooting Guide & FAQs
This guide is divided into the three main stages of the bioconjugation process:
-
Methyl Ester Hydrolysis
-
Carboxylic Acid Activation and Amine Coupling
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Part 1: Troubleshooting Methyl Ester Hydrolysis
Q1: I am not seeing conversion of my methyl ester to a carboxylic acid. What could be the problem?
Low or no hydrolysis could be due to several factors:
-
Incomplete Saponification: The hydrolysis of a methyl ester to a carboxylic acid, often done using a base like lithium hydroxide (LiOH), requires careful control of reaction conditions.
-
Degradation: The molecule may be sensitive to the basic conditions used for hydrolysis.[1]
Troubleshooting Steps:
-
Verify Base Concentration: Ensure you are using an adequate molar excess of the base (e.g., LiOH). A common starting point is 2-3 equivalents.[1]
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical method (e.g., TLC, LC-MS). If the reaction is slow, you can gently increase the temperature or extend the reaction time. However, be cautious of potential side reactions.[1]
-
Ensure Proper Solvation: The linker should be fully dissolved in the solvent system (e.g., a mixture of THF or dioxane and water) to ensure the base can access the ester group.
| Parameter | Recommendation |
| Reagent | Lithium Hydroxide (LiOH) |
| Solvent | THF/Water or Dioxane/Water (e.g., 3:2 v/v) |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 1-4 hours (monitor for completion) |
| Molar Excess of Base | 2-3 equivalents |
Table 1: Recommended starting conditions for methyl ester hydrolysis.
Part 2: Troubleshooting Carboxylic Acid Activation and Amine Coupling
This two-step process involves first activating the newly formed carboxylic acid with EDC and NHS (or sulfo-NHS), followed by reaction with the amine-containing biomolecule.
Q2: My amine coupling yield is low after confirming hydrolysis. What are the common failure points?
Low yield in this stage is often due to inactive reagents, competing side reactions (especially hydrolysis), or suboptimal buffer conditions.
Caption: Troubleshooting logic for low amine coupling yield.
Q3: What is the optimal pH for the EDC/NHS reaction?
The optimal pH is a compromise. The activation of the carboxylic acid with EDC is more efficient at a slightly acidic pH (4.5-6.0). However, the subsequent reaction of the NHS ester with a primary amine is most efficient at a slightly basic pH (7.2-8.5).[2] For a one-pot reaction, a pH of 7.2-7.5 is often used. For higher efficiency, a two-step protocol is recommended.
Q4: Which buffers should I use, and which should I avoid?
-
Recommended Buffers: Phosphate-buffered saline (PBS), MES, and HEPES are commonly used.[2]
-
Buffers to Avoid: Do NOT use buffers containing primary amines, such as Tris or glycine, as they will compete with your target biomolecule for reaction with the activated linker.[2]
| Parameter | Activation Step (EDC/NHS) | Amine Coupling Step |
| Recommended Buffer | MES | PBS, HEPES, Borate |
| Optimal pH | 4.5 - 6.0 | 7.2 - 8.5 |
| Molar Ratio | 2-10 fold molar excess of EDC/NHS over linker | 10-20 fold molar excess of activated linker over biomolecule |
Table 2: Recommended buffer and pH conditions for activation and coupling.
Q5: My EDC and/or NHS might be old. Does this matter?
Yes, absolutely. EDC is moisture-sensitive and hydrolyzes in aqueous solutions. NHS esters are also prone to hydrolysis.[3] Always use fresh, high-quality EDC and NHS, and prepare solutions immediately before use.[2]
Part 3: Troubleshooting the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Q6: I have successfully conjugated my biomolecule to the linker, but the final "click" reaction with my azide-modified molecule has a low yield. What's going wrong?
The most common issue with CuAAC is the inactivation of the copper(I) catalyst. Other factors include reagent concentration, ligands, and the presence of inhibitors.
Q7: How can I ensure my copper catalyst is active?
The active catalyst is Cu(I), which is readily oxidized to the inactive Cu(II) state by oxygen.[4][5]
-
Use a Reducing Agent: The most common method is to generate Cu(I) in situ from a Cu(II) source (e.g., copper(II) sulfate, CuSO₄) using a reducing agent like sodium ascorbate.[6][7] Always use a freshly prepared solution of sodium ascorbate.
-
Use a Ligand: A copper-stabilizing ligand is highly recommended. Ligands like THPTA (for aqueous reactions) accelerate the reaction and protect the Cu(I) from oxidation and disproportionation.[6][8]
-
Degas Solvents: Remove dissolved oxygen from your buffers by sparging with an inert gas (e.g., argon or nitrogen) before the reaction.[8]
Q8: What is the correct order to add my CuAAC reagents?
The order of addition is critical to prevent catalyst precipitation and deactivation.[5][8]
-
Premix the CuSO₄ and the ligand (e.g., THPTA).
-
Add this catalyst-ligand mixture to your solution containing the propargyl-modified biomolecule and the azide-modified molecule.
-
Initiate the reaction by adding the sodium ascorbate solution last.[5][8]
| Component | Recommended Concentration | Role |
| Biomolecule-Alkyne | 1 - 100 µM | Substrate |
| Azide | 1.5 - 5 equivalents over alkyne | Substrate |
| CuSO₄ | 50 - 500 µM | Catalyst Precursor |
| Ligand (e.g., THPTA) | 5 equivalents over CuSO₄ | Catalyst Stabilization & Acceleration[7] |
| Sodium Ascorbate | 5 - 10 equivalents over CuSO₄ | Reducing Agent |
Table 3: Typical reagent concentrations for a CuAAC bioconjugation reaction.
Q9: Could my biomolecule be inhibiting the reaction?
Yes. Proteins with exposed histidine-rich regions (like His-tags) or multiple cysteine residues can chelate and sequester the copper catalyst, inhibiting the reaction.[4][5]
Troubleshooting Steps:
-
Increase Catalyst/Ligand Concentration: Try increasing the concentration of the copper-ligand complex.[4][5]
-
Add a Sacrificial Chelator: In some cases, a weak chelator can be added to occupy problematic sites on the protein.
-
Purification: Ensure your biomolecule is highly purified to remove any small molecule inhibitors (e.g., DTT, which should be removed before the maleimide reaction if applicable).
Experimental Protocols
Protocol 1: Two-Step Hydrolysis and Amine Coupling
This protocol is designed to maximize efficiency by optimizing the pH for each step.
A. Hydrolysis of this compound
-
Dissolve the this compound in a suitable organic solvent (e.g., THF or Dioxane).
-
Add an aqueous solution of LiOH (to a final concentration of ~50-100 mM, providing a 2-3 fold molar excess). The final solvent mixture should keep the linker dissolved (e.g., 3:2 THF:water).
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction for the disappearance of the starting material by LC-MS or TLC.
-
Once complete, carefully neutralize the reaction with an acid (e.g., HCl) to a pH of ~7.0.
-
The resulting Propargyl-PEG4-CH2-COOH can be extracted or used directly if the subsequent reaction is compatible with the salt byproduct.
B. Activation and Conjugation to a Protein
-
Buffer Exchange: Ensure your protein is in an amine-free buffer (e.g., MES buffer, 100 mM, pH 6.0).
-
Activation:
-
Dissolve the hydrolyzed linker (Propargyl-PEG4-CH2-COOH) in the MES buffer containing your protein.
-
Prepare fresh solutions of EDC and Sulfo-NHS in cold MES buffer.
-
Add a 5-fold molar excess of EDC and a 10-fold molar excess of Sulfo-NHS (relative to the linker) to the reaction mixture.
-
Incubate for 15-30 minutes at room temperature.[2]
-
-
Conjugation:
-
Adjust the pH of the reaction mixture to 7.2-8.5 by adding a concentrated phosphate buffer.
-
Alternatively, purify the activated linker away from the EDC/NHS and add it to the protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Allow the conjugation reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching & Purification:
-
Quench any unreacted linker by adding an amine-containing buffer (e.g., Tris-HCl to a final concentration of 50 mM).
-
Purify the conjugated protein using size-exclusion chromatography or dialysis to remove excess linker and byproducts.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Prepare Reagents:
-
Biomolecule-Alkyne: Your purified conjugate from Protocol 1 in a degassed buffer (e.g., PBS, pH 7.4).
-
Azide Molecule: Dissolved in a compatible solvent (e.g., DMSO or water).
-
Catalyst Premix: In a separate tube, mix CuSO₄ and THPTA ligand in degassed water. A typical stock solution might be 5 mM CuSO₄ / 25 mM THPTA.
-
Reducing Agent: Prepare a fresh 100 mM solution of sodium ascorbate in degassed water.
-
-
Reaction Setup:
-
In a reaction tube, combine the Biomolecule-Alkyne and the Azide Molecule.
-
Add the Catalyst Premix to the reaction tube.
-
Initiate the reaction by adding the Sodium Ascorbate solution.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect the reaction from light if using fluorescent azides.
-
-
Analysis and Purification:
-
Analyze the reaction progress and final product by SDS-PAGE, mass spectrometry, or other appropriate methods.
-
Purify the final bioconjugate using size-exclusion chromatography or other suitable methods to remove copper and excess reagents.
-
References
- 1. reddit.com [reddit.com]
- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 3. mdpi.com [mdpi.com]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PROTAC Efficacy through PEG Linker Design
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Polyethylene Glycol (PEG) linker length on the efficacy of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the PEG linker in a PROTAC molecule?
A1: The PEG linker in a PROTAC is not merely a spacer but a critical component that connects the ligand binding to the protein of interest (POI) and the ligand recruiting the E3 ubiquitin ligase.[1] Its length, flexibility, and chemical composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.[2][3]
Q2: How does PEG linker length generally affect PROTAC efficacy?
A2: The relationship between PEG linker length and PROTAC efficacy is not always linear and is highly dependent on the specific target protein and E3 ligase pair.[3] Generally, an optimal linker length exists. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[3][4] Conversely, a linker that is too long may lead to reduced efficacy due to increased conformational flexibility and a higher entropic penalty upon binding, potentially resulting in non-productive ternary complex formation.[4][5]
Q3: What are the key parameters used to quantify PROTAC efficacy?
A3: The efficacy of a PROTAC is primarily quantified by two parameters:
-
DC50 (half-maximal degradation concentration): The concentration of a PROTAC at which 50% of the target protein is degraded.[5] A lower DC50 value indicates a more potent PROTAC.
-
Dmax (maximum degradation): The maximum percentage of target protein degradation achieved at a specific PROTAC concentration.[5] A higher Dmax value signifies a more efficacious PROTAC.
Q4: What is the "hook effect" and how is it related to linker design?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[6][7] This occurs because at excessive concentrations, the PROTAC molecules can form non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) instead of the productive ternary complex.[6] The linker's length and composition can influence the stability and cooperativity of the ternary complex, thereby modulating the hook effect.[8] Optimizing the linker can help mitigate this effect by favoring the formation of the productive ternary complex.[8]
Q5: How does the PEG linker influence the physicochemical properties of a PROTAC?
A5: PEG linkers are known to enhance the aqueous solubility and cell permeability of PROTAC molecules due to their hydrophilic nature.[3] These improved physicochemical properties can lead to better pharmacokinetic profiles.[3] However, excessively long PEG linkers might also increase the molecular weight and flexibility, which could negatively impact cell permeability.[9]
Troubleshooting Guides
Issue 1: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I observe no significant degradation.
-
Possible Cause 1: Suboptimal Linker Length.
-
Troubleshooting Step: Synthesize a library of PROTACs with varying PEG linker lengths. Even small changes in linker length can significantly impact the geometry of the ternary complex and, consequently, degradation efficacy.
-
-
Possible Cause 2: Poor Ternary Complex Cooperativity.
-
Troubleshooting Step: Directly assess the formation and stability of the ternary complex using biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). Positive cooperativity, where the binding of one protein enhances the affinity for the other, is often linked to more efficient degradation.
-
-
Possible Cause 3: Low Cell Permeability.
-
Troubleshooting Step: Evaluate the cell permeability of your PROTAC using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 permeability assay. If permeability is low, consider modifying the linker to improve its physicochemical properties.[9]
-
Issue 2: I am observing a significant hook effect with my PROTAC.
-
Possible Cause: Formation of non-productive binary complexes at high concentrations.
-
Troubleshooting Step 1: Perform a detailed dose-response study. Use a wide range of PROTAC concentrations to accurately determine the optimal concentration for maximal degradation (Dmax) before the onset of the hook effect.[6]
-
Troubleshooting Step 2: Optimize the linker. Systematically vary the linker length and composition to enhance the cooperativity of ternary complex formation. A more stable ternary complex can outcompete the formation of binary complexes at higher concentrations.[8]
-
Issue 3: My PROTAC has poor solubility.
-
Possible Cause: The overall lipophilicity of the PROTAC molecule.
-
Troubleshooting Step: Incorporate more hydrophilic PEG units into the linker. PEG linkers are known to increase the water solubility of PROTACs.[3]
-
Data Presentation
Table 1: Impact of PEG Linker Length on BRD4 Degradation Efficacy
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | PEG | 12 | >5000 | <20 | [10] |
| PROTAC B | PEG | 15 | 58 | 85 | [10] |
| PROTAC C | PEG | 18 | 25 | >95 | [10] |
| PROTAC D | PEG | 21 | 3 | 96 | [10] |
| PROTAC E | PEG | 29 | 292 | 76 | [10] |
Table 2: Influence of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC | Linker Length (atoms) | Relative Degradation Efficacy | Reference |
| PROTAC F | 12 | Moderate | [11] |
| PROTAC G | 16 | Superior | [11] |
| PROTAC H | 19 | Moderate | [11] |
| PROTAC I | 21 | Low | [11] |
Mandatory Visualization
Caption: Mechanism of Action of a PROTAC molecule.
Caption: Experimental workflow for PROTAC development.
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation Assessment
This protocol details the steps to quantify target protein degradation following PROTAC treatment.[12][13]
Materials:
-
Cell line expressing the target protein and E3 ligase.
-
PROTAC stock solution (in DMSO).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
Transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a method for assessing the passive permeability of a PROTAC.[14][15][16]
Materials:
-
PAMPA plate (donor and acceptor plates).
-
Artificial membrane solution (e.g., 1% lecithin in dodecane).
-
Assay buffer (e.g., PBS with 5% DMSO).
-
PROTAC solution (1-10 µM in assay buffer).
-
Plate reader or LC-MS for quantification.
Procedure:
-
Prepare the Donor Plate:
-
Gently add 5 µL of the artificial membrane solution to the membrane of each well in the donor plate.
-
-
Prepare the Acceptor Plate:
-
Add 300 µL of assay buffer to each well of the acceptor plate.
-
-
Add PROTAC to Donor Plate:
-
Add 150 µL of the PROTAC solution to each well of the donor plate.
-
-
Assemble and Incubate:
-
Carefully place the donor plate into the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly at room temperature for 10-20 hours in a humidified chamber.
-
-
Quantification:
-
After incubation, carefully separate the plates.
-
Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS).
-
-
Calculate Permeability:
-
Calculate the apparent permeability coefficient (Papp) using the appropriate formula based on the measured concentrations and assay parameters.
-
Protocol 3: Caco-2 Permeability Assay
This protocol outlines a cell-based assay to evaluate both passive and active transport of a PROTAC.[17][18][19][20]
Materials:
-
Caco-2 cells.
-
Transwell plates.
-
Cell culture medium.
-
Transport buffer (e.g., HBSS).
-
PROTAC solution in transport buffer.
-
LC-MS for quantification.
Procedure:
-
Cell Culture:
-
Culture Caco-2 cells on Transwell inserts for 18-22 days to form a confluent and differentiated monolayer.
-
-
Assay Preparation:
-
Wash the cell monolayers with transport buffer.
-
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Add the PROTAC solution to the apical (A) side and fresh transport buffer to the basolateral (B) side.
-
Incubate for a defined period (e.g., 2 hours).
-
Collect samples from the basolateral side at different time points.
-
-
Permeability Measurement (Basolateral to Apical - B to A):
-
In a separate set of wells, add the PROTAC solution to the basolateral (B) side and fresh transport buffer to the apical (A) side.
-
Incubate and collect samples from the apical side.
-
-
Quantification:
-
Analyze the concentration of the PROTAC in the collected samples by LC-MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.
-
Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests active efflux.
-
Protocol 4: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
This protocol describes the use of SPR to measure the kinetics of ternary complex formation.[21][22][23]
Materials:
-
SPR instrument.
-
Sensor chip.
-
Purified E3 ligase.
-
Purified target protein.
-
PROTAC solution.
-
Running buffer.
Procedure:
-
Immobilization:
-
Immobilize the E3 ligase onto the sensor chip surface.
-
-
Binary Interaction Analysis:
-
Inject a series of PROTAC concentrations over the immobilized E3 ligase to determine the binary binding kinetics (ka, kd) and affinity (KD).
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable binding model to determine the kinetic parameters for ternary complex formation.
-
Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities.
-
Protocol 5: Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
This protocol details the use of ITC to measure the thermodynamics of ternary complex formation.[1][24][25]
Materials:
-
ITC instrument.
-
Purified E3 ligase.
-
Purified target protein.
-
PROTAC solution.
-
Matched dialysis buffer.
Procedure:
-
Binary Titrations:
-
Titrate the PROTAC into the E3 ligase solution to determine the binary binding affinity (KD1).
-
Titrate the PROTAC into the target protein solution to determine the binary binding affinity (KD2).
-
-
Ternary Titration:
-
Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell.
-
Titrate the PROTAC solution into this pre-formed complex.
-
-
Data Analysis:
-
Analyze the binding isotherms to determine the thermodynamic parameters (ΔH, ΔS) and the apparent KD for ternary complex formation.
-
Calculate the cooperativity factor (α).
-
Protocol 6: NanoBRET™ Target Engagement Assay in Live Cells
This protocol describes a live-cell assay to measure PROTAC target engagement.[2][26][27][28]
Materials:
-
Cells expressing the target protein fused to NanoLuc® luciferase.
-
Cell-permeable fluorescent tracer that binds to the target protein.
-
PROTAC solution.
-
Plate reader capable of measuring BRET signals.
Procedure:
-
Cell Preparation:
-
Plate the engineered cells in a white, opaque multi-well plate.
-
-
Assay Setup:
-
Add the fluorescent tracer to the cells.
-
Add a range of PROTAC concentrations to the wells.
-
-
BRET Measurement:
-
Add the NanoLuc® substrate and immediately measure the BRET signal (ratio of acceptor emission to donor emission).
-
-
Data Analysis:
-
A decrease in the BRET signal indicates that the PROTAC is competing with the tracer for binding to the target protein.
-
Plot the BRET ratio against the PROTAC concentration to determine the intracellular affinity (IC50).
-
References
- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 2. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol · GitHub [gist.github.com]
- 16. benchchem.com [benchchem.com]
- 17. enamine.net [enamine.net]
- 18. researchgate.net [researchgate.net]
- 19. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Caco-2 Permeability | Evotec [evotec.com]
- 21. aragen.com [aragen.com]
- 22. cytivalifesciences.com [cytivalifesciences.com]
- 23. charnwooddiscovery.com [charnwooddiscovery.com]
- 24. benchchem.com [benchchem.com]
- 25. tandfonline.com [tandfonline.com]
- 26. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 27. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 28. selvita.com [selvita.com]
Propargyl-PEG4-CH2-methyl ester reaction byproducts and their removal
Welcome to our technical support center. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during reactions with Propargyl-PEG4-CH2-methyl ester. Below you will find frequently asked questions and detailed troubleshooting guides to help you navigate your experiments successfully.
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction byproducts when using this compound?
A1: The most common byproducts in reactions involving this compound are typically unreacted starting materials, including the PEG linker itself and the molecule it is being reacted with (e.g., an azide-containing compound). Additionally, hydrolysis of the methyl ester to the corresponding carboxylic acid can occur, particularly if the reaction or workup conditions are not anhydrous or involve acidic or basic environments.[][2][3][4] Side reactions of the propargyl group, such as homocoupling (Glaser coupling), can also occur, especially in the presence of copper catalysts and oxygen.
Q2: My click chemistry reaction is not proceeding to completion. What are some potential causes and solutions?
A2: Incomplete copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions can be due to several factors. Ensure your copper(I) catalyst is active; it can be oxidized to the less active copper(II) state. Using a reducing agent like sodium ascorbate can help maintain the copper in its active +1 oxidation state. The purity of your reagents, including the solvent, is also critical. Trace impurities can poison the catalyst. Finally, consider optimizing the reaction conditions, such as temperature, concentration, and reaction time.
Q3: How can I detect the hydrolysis of the methyl ester group?
A3: Hydrolysis of the methyl ester to the carboxylic acid can be monitored by techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. On TLC, the carboxylic acid byproduct will likely have a different retention factor (Rf) than the starting ester. With LC-MS, you will observe a new peak with a mass corresponding to the hydrolyzed product. In ¹H NMR, the disappearance of the methyl ester singlet (usually around 3.7 ppm) and the appearance of a broad carboxylic acid proton signal would indicate hydrolysis.
Q4: What is the best way to remove unreacted this compound from my reaction mixture?
A4: Several methods can be employed to remove excess PEG linker. Size Exclusion Chromatography (SEC) is highly effective for separating the larger PEGylated product from the smaller, unreacted PEG linker.[] Reverse-phase chromatography (RP-HPLC) can also be used, separating based on differences in polarity.[] For larger protein or antibody conjugates, dialysis or tangential flow filtration (TFF) are effective methods for removing small molecules like the unreacted PEG linker.[][5] Precipitation of the product, leaving the more soluble PEG linker in solution, can also be a viable strategy.[6]
Troubleshooting Guides
Issue 1: Presence of Multiple Unidentified Byproducts
Possible Cause 1: Decomposition of Reagents or Products
-
Troubleshooting Steps:
-
Verify the purity of your starting materials before the reaction.
-
Ensure reaction conditions are not too harsh (e.g., excessive temperature or extreme pH).
-
Analyze the reaction mixture at different time points to monitor the formation of byproducts.
-
Possible Cause 2: Propargyl Group Side Reactions
-
Troubleshooting Steps:
-
If using a copper catalyst, ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to minimize oxygen, which can promote homocoupling.
-
Consider using a copper-free click chemistry approach if side reactions are persistent.
-
Issue 2: Poor Yield of the Desired Product
Possible Cause 1: Inefficient Reaction Conditions
-
Troubleshooting Steps:
-
Optimize the stoichiometry of the reactants.
-
Vary the reaction temperature and time.
-
Screen different solvents to find the optimal one for your specific reaction.
-
Possible Cause 2: Loss of Product During Workup and Purification
-
Troubleshooting Steps:
-
Choose a purification method that is well-suited for the size and properties of your target molecule.
-
Minimize the number of purification steps to reduce cumulative losses.
-
Ensure that the pH and solvent conditions during purification are compatible with the stability of your product.
-
Quantitative Data Summary
The following table summarizes typical purification outcomes for PEGylated compounds. The actual values will vary depending on the specific molecules and purification methods used.
| Purification Method | Typical Purity Achieved | Key Byproducts Removed | Reference |
| Size Exclusion Chromatography (SEC) | >95% | Unreacted PEG, low molecular weight impurities | [] |
| Ion Exchange Chromatography (IEX) | >98% | Positional isomers, unreacted charged molecules | [] |
| Reverse Phase HPLC (RP-HPLC) | >99% | Non-polar impurities, unreacted starting materials | [] |
| Dialysis / TFF | >90% | Small molecule reagents, salts, unreacted PEG linker | [5] |
Experimental Protocols
Protocol 1: Removal of Unreacted this compound using Size Exclusion Chromatography (SEC)
-
Column Selection: Choose an SEC column with a fractionation range appropriate for the size difference between your desired product and the unreacted PEG linker (MW of this compound is ~288.3 g/mol ).
-
Mobile Phase: Prepare an isocratic mobile phase that is compatible with your sample and the column. A common mobile phase is phosphate-buffered saline (PBS).
-
Sample Preparation: Dissolve your crude reaction mixture in the mobile phase. Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
Chromatography:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Collect fractions as they elute from the column. The larger, desired product should elute before the smaller, unreacted PEG linker.
-
-
Analysis: Analyze the collected fractions by a suitable method (e.g., UV-Vis spectroscopy, LC-MS) to identify the fractions containing the purified product.
-
Pooling and Concentration: Pool the pure fractions and concentrate the sample if necessary.
Protocol 2: Detection of Methyl Ester Hydrolysis by LC-MS
-
Sample Preparation: Dilute a small aliquot of your reaction mixture in a suitable solvent (e.g., acetonitrile/water).
-
LC Method:
-
Use a C18 reverse-phase column.
-
Run a gradient elution from a high aqueous content mobile phase (e.g., water with 0.1% formic acid) to a high organic content mobile phase (e.g., acetonitrile with 0.1% formic acid).
-
-
MS Method:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Scan a mass range that includes the expected masses of your starting material, the desired product, and the hydrolyzed byproduct.
-
-
Data Analysis:
-
Look for the extracted ion chromatograms (EICs) corresponding to the m/z of the starting ester and the hydrolyzed carboxylic acid.
-
The presence of a peak at the expected retention time and m/z for the carboxylic acid confirms hydrolysis.
-
Visualizations
Caption: Main reaction pathway for the copper-catalyzed click chemistry.
Caption: Hydrolysis side reaction of the methyl ester.
Caption: A logical workflow for troubleshooting common reaction issues.
References
- 2. creativepegworks.com [creativepegworks.com]
- 3. Pegylation improves the pharmacokinetics and bioavailability of small-molecule drugs hydrolyzable by esterases: a study of phospho-Ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing CuAAC Reactions with PEGylated Alkynes
Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving PEGylated alkynes. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the CuAAC reaction and why is it used for PEGylation?
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific "click chemistry" reaction that forms a stable triazole linkage between an azide and a terminal alkyne.[1][2] It is widely used for PEGylation—the process of attaching polyethylene glycol (PEG) chains to molecules—because of its high yields, mild reaction conditions, and tolerance of a broad range of functional groups, making it ideal for modifying sensitive biomolecules.[3][4]
Q2: What are the primary components of a CuAAC reaction?
A typical CuAAC reaction consists of:
-
An alkyne-functionalized molecule (e.g., a PEGylated alkyne).
-
An azide-functionalized molecule (e.g., a protein, peptide, or small molecule).
-
A Copper(I) catalyst , which is the active catalytic species.[5] This is typically generated in situ from a Copper(II) salt (like CuSO₄) and a reducing agent.[6]
-
A reducing agent , most commonly sodium ascorbate, to convert Cu(II) to the active Cu(I) state.[6][7]
-
An optional but highly recommended stabilizing ligand (e.g., THPTA, TBTA) to protect the Cu(I) from oxidation and increase reaction efficiency.[4][8]
-
A suitable solvent system , which can range from aqueous buffers to organic solvents or mixtures, depending on the solubility of the reactants.[7][9]
Q3: Why is a stabilizing ligand important, especially in bioconjugation?
Stabilizing ligands are crucial for several reasons:
-
Preventing Oxidation : They protect the active Cu(I) catalyst from being oxidized to the inactive Cu(II) state, which is a common cause of reaction failure.[8][10]
-
Enhancing Reaction Rate : Ligands can significantly accelerate the rate of the CuAAC reaction.[10]
-
Reducing Cytotoxicity : In biological applications, ligands sequester the copper ion, reducing its toxicity to cells and preventing damage to sensitive biomolecules like proteins and DNA.[3][5][11]
-
Improving Solubility : They help to keep the copper catalyst soluble, especially in aqueous buffers used for bioconjugation.[12]
Q4: How can I monitor the progress of my CuAAC reaction?
Reaction progress can be monitored by observing the disappearance of the azide or alkyne starting materials. A common analytical technique is Fourier-transform infrared (FTIR) spectroscopy, where the disappearance of the characteristic azide peak (around 2100 cm⁻¹) and alkyne peak (around 2167 cm⁻¹) indicates product formation.[13][14] For more quantitative analysis, techniques like HPLC, mass spectrometry (e.g., MALDI-TOF), and NMR spectroscopy can be used to track the formation of the triazole product.[9][15]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: Low or No Product Yield
Q5: My reaction yield is very low. What is the most likely cause and how can I fix it?
Low yield is the most common issue and often points to a problem with the copper catalyst.
-
Possible Cause : The active Cu(I) catalyst has been oxidized to inactive Cu(II) by dissolved oxygen in the solvent.
-
Solution :
-
Use a Stabilizing Ligand : Employ a water-soluble ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to protect the Cu(I) catalyst.[8] A 5:1 ligand-to-copper ratio is often recommended.[6]
-
Degas Your Solvents : Before starting the reaction, thoroughly degas all solvents and buffers by sparging with an inert gas like argon or nitrogen to remove dissolved oxygen.[8]
-
Work Under an Inert Atmosphere : For highly sensitive reactions, performing the entire experiment in a glovebox can provide the best protection against oxygen.[8]
-
Use Fresh Reducing Agent : Ensure your sodium ascorbate solution is freshly prepared, as it can degrade over time.
-
Q6: I've confirmed my catalyst is active, but the yield is still poor. What else could be wrong?
-
Possible Cause 1 : Poor solubility of the PEGylated alkyne or the azide-containing substrate. This is common with high molecular weight polymers.
-
Solution : Perform the reaction in denaturing or better-solvating conditions. Adding a co-solvent like DMSO or DMF (up to 10-20%) to your aqueous buffer can improve solubility.[6] In some cases, using molten PEG as the reaction medium has proven effective.[16]
-
Possible Cause 2 : Steric hindrance from the PEG chain is preventing the alkyne from accessing the catalytic center.
-
Solution : Including a longer, more flexible linker between the PEG chain and the alkyne functional group can alleviate steric effects.[5]
-
Possible Cause 3 : The biomolecule itself is sequestering (chelating) the copper catalyst, making it unavailable for the reaction.
-
Solution : If you suspect copper sequestration, try performing a test reaction with a small molecule azide. If that works, you may need to add excess copper to your main reaction to overcome the sequestration effect.[6]
Problem: Reaction Stalls or Precipitate Forms
Q7: My reaction starts, but after an hour, a precipitate forms and the reaction stops. What is happening?
-
Possible Cause : Precipitation of either the copper catalyst or the PEGylated product. The formation of insoluble copper species can occur if the reducing agent is added before the stabilizing ligand has complexed with the copper.
-
Solution :
-
Optimize Order of Addition : A recommended order is to first premix the CuSO₄ and the stabilizing ligand (e.g., THPTA). Add this complex to your solution of alkyne and azide. Finally, initiate the reaction by adding the sodium ascorbate.[8] This ensures the copper is protected by the ligand before reduction.
-
Adjust Solvent System : If the product itself is precipitating, you may need to adjust the solvent composition to maintain its solubility throughout the reaction.
-
Problem: Biomolecule Degradation
Q8: I'm seeing degradation of my protein/peptide substrate. How can I prevent this?
-
Possible Cause : The standard Cu(II)/ascorbate system is known to generate reactive oxygen species (ROS), which can damage certain amino acid residues like histidine, arginine, and cysteine.[5]
-
Solution :
-
Use Chelating Ligands : Ligands like THPTA or TBTA are essential as they limit the generation of ROS.[5]
-
Add a Scavenger : Including aminoguanidine in the reaction mixture can act as a surrogate for arginine, protecting it from degradation.[5][6]
-
Pre-treat Cysteines : If your biomolecule has free cysteine residues, they can undergo side reactions. Pre-incubating the molecule with iodoacetamide can block these residues.[5]
-
Data and Protocols
Quantitative Data Summary
For successful bioconjugation, reaction conditions must be carefully optimized. The tables below summarize typical conditions and the roles of common ligands.
Table 1: Example Optimized Reaction Conditions for CuAAC with PEGylated Substrates
| Reactant 1 (Alkyne) | Reactant 2 (Azide) | Catalyst System (Cu Source / Ligand / Reducer) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| mPEG-alkyne | 4-azidomethyl-7-methoxycoumarin | Cu(I) catalyst | Supercritical CO₂ | 35 | 48 | 87.1 | [9][13] |
| PEG-alkyne | Azido-functionalized protein (IFNb) | CuSO₄ / TBTA / DTT | Aqueous buffer with SDS | RT | 2-4 | High Conversion | [17] |
| Propargyl alcohol | Ethyl azidoacetate | CuSO₄ / Sodium Ascorbate | DMF/H₂O (2:1) | RT | - | 93 | [7] |
| Alkyne-modified Oligonucleotide | PEG-Azide | Precomplexed Cu(I) | Aqueous Buffer | 37 | 4 | 86 | [3] |
Table 2: Comparison of Common Stabilizing Ligands for CuAAC
| Ligand | Acronym | Key Features & Applications | Reference |
| Tris(3-hydroxypropyltriazolylmethyl)amine | THPTA | Highly water-soluble, favored for bioconjugation in aqueous media. Stabilizes Cu(I) and accelerates the reaction. | [8][12] |
| Tris(benzyltriazolylmethyl)amine | TBTA | One of the first and most common ligands. Requires an organic co-solvent (e.g., DMSO) for solubility in aqueous reactions. | [8][17] |
| Tris((1-carboxyethyl-1H-1,2,3-triazol-4-yl)methyl)amine | BTTAA | Water-soluble ligand designed to enhance reaction rates and stabilize the catalyst. | [4] |
| Bathocuproinedisulfonic acid | BTTES | A water-soluble ligand that is effective in accelerating CuAAC reactions. | [4] |
Experimental Protocols & Visualizations
General Experimental Protocol for PEGylation via CuAAC
This protocol provides a general workflow for conjugating a PEG-alkyne to an azide-modified protein. Note: Concentrations and ratios should be optimized for each specific system.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
PEG-alkyne (e.g., mPEG-alkyne).
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).
-
THPTA ligand stock solution (e.g., 50 mM in water).
-
Sodium ascorbate stock solution (e.g., 100 mM in water, prepare fresh ).
-
Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water).
-
Purification system (e.g., size-exclusion chromatography).
Procedure:
-
Prepare Substrate Mixture : In a microcentrifuge tube, combine the azide-modified protein and a 2- to 10-fold molar excess of the PEG-alkyne in buffer.[1]
-
Prepare Catalyst Complex : In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of Cu:Ligand is common.[6] For a final reaction volume of 500 µL, you might use 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA.
-
Add Catalyst and Scavenger : Add the catalyst premix to the substrate mixture. Then, add the aminoguanidine solution (to a final concentration of ~5 mM) to protect the protein.[6]
-
Initiate Reaction : Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the cycloaddition. A final concentration of ~5 mM is typical.[6]
-
Incubate : Allow the reaction to proceed for 2-24 hours. Incubation can be done at room temperature or 37°C.[1] Reaction progress can be monitored by SDS-PAGE or LC-MS.
-
Purify : Once the reaction is complete, purify the PEGylated protein from excess reagents and catalyst using a suitable method like size-exclusion chromatography (SEC) or dialysis.
Visualized Workflows and Logic
Caption: Figure 1: General Experimental Workflow for CuAAC.
Caption: Figure 2: Troubleshooting Logic for Low Reaction Yield.
Caption: Figure 3: Simplified CuAAC Catalytic Cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. glenresearch.com [glenresearch.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Propargyl-PEG4-CH2-methyl ester vs. Other PEG Linkers for PROTACs: A Comparative Guide
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A critical determinant of a PROTAC's success is the chemical linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. Among the diverse array of linkers, polyethylene glycol (PEG) chains are frequently employed for their favorable physicochemical properties. This guide provides an objective comparison of Propargyl-PEG4-CH2-methyl ester with other common PEG linkers used in PROTAC development, supported by experimental data and detailed protocols for key assays.
The Strategic Role of Linkers in PROTAC Design
The linker in a PROTAC is not a mere spacer; it critically influences the molecule's overall efficacy, including its solubility, cell permeability, and ability to induce a stable and productive ternary complex between the target protein and the E3 ligase.[1][2] The length, rigidity, and chemical composition of the linker are key parameters that must be optimized for each target and E3 ligase pair to achieve maximal degradation efficiency.[2][3]
This compound: A Tool for Efficient PROTAC Synthesis
This compound is a bifunctional linker that features a 4-unit PEG chain, providing hydrophilicity and flexibility. Its defining characteristic is the terminal propargyl group, which is a key component for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction.[3][4] This allows for the rapid and efficient covalent assembly of a PROTAC from two separate pieces: a warhead functionalized with an azide and an E3 ligase ligand also functionalized with an azide, or vice versa. The resulting triazole ring formed from the click reaction is metabolically stable, a desirable feature for drug candidates.[5]
The primary advantage of using a propargyl-PEG linker lies in the synthetic accessibility and modularity it offers, enabling the rapid generation of PROTAC libraries with varying linker lengths, compositions, or attachment points for optimization.[3]
Comparison of PEG Linker Properties and Performance
While direct, head-to-head experimental data comparing a PROTAC synthesized with this compound to a panel of other specific PEG linkers is not extensively available in the literature, we can infer performance characteristics based on studies that have systematically varied PEG linker length and composition. The following tables summarize key properties and reported performance data for different PEG linker strategies in PROTACs.
Table 1: Comparison of Physicochemical and Synthetic Properties of PROTAC Linkers
| Linker Type | Key Features | Advantages | Disadvantages |
| Propargyl-PEG4 | Contains a terminal alkyne for click chemistry; 4 PEG units. | - Facilitates rapid and modular PROTAC synthesis.[3][4] - The resulting triazole is metabolically stable.[5] - PEG chain enhances solubility.[5] | - Requires a two-step ligation ("click") for PROTAC assembly. |
| Alkyl-PEG | Combination of polyethylene glycol and alkyl chains. | - Allows for fine-tuning of hydrophilicity and lipophilicity.[3] - Can adopt folded conformations to improve cell permeability.[6][7] | - Synthesis can be more complex than simple PEG or alkyl chains. |
| Standard PEG (e.g., PEG2, PEG4, PEG6) | Consists of repeating ethylene glycol units. | - Increases hydrophilicity and aqueous solubility.[5][8] - Generally biocompatible.[1] - Length is easily tunable.[3][8] | - Can sometimes hinder passive diffusion across cell membranes if excessively long. - May have reduced metabolic stability compared to alkyl linkers.[5] |
| Alkyl Chains | Composed of saturated or unsaturated hydrocarbon chains. | - Synthetically accessible and chemically stable.[5] | - Can be hydrophobic, potentially limiting aqueous solubility and cellular uptake.[5] |
Table 2: Impact of PEG Linker Length on PROTAC Performance (Illustrative Examples)
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Below are examples from published studies demonstrating the impact of varying PEG linker length on PROTAC efficacy.
| Target Protein | E3 Ligase | Linker Variation | Optimal Linker Length (in atoms) | Key Finding |
| Estrogen Receptor α (ERα) | VHL | Varied atom chain lengths | 16 | A systematic study revealed a significant effect of chain length on PROTAC efficacy, with a 16-atom chain being optimal for ERα degradation.[1] |
| BRD4 | CRBN | 0 to 4 PEG units | 0 and 4-5 PEG units | PROTACs with intermediate linker lengths (1-2 PEG units) showed reduced BRD4 degradation compared to those with shorter or longer linkers.[3] |
| BTK | CRBN | ≥ 4 PEG units | ≥ 4 PEG units | Longer linkers (≥ 4 PEG units) maintained binding affinity for both BTK and CRBN, whereas shorter linkers impaired binding.[3] |
Experimental Protocols
Accurate and reproducible assessment of PROTAC performance is crucial for the selection of optimal linkers. Below are detailed protocols for key in vitro and cell-based assays.
Protein Degradation Assay via Western Blot
Principle: This assay quantifies the reduction in the level of a target protein in cells following treatment with a PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin). Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
Principle: SPR measures the binding kinetics and affinity of interactions between molecules in real-time. In the context of PROTACs, it can be used to quantify the formation of the ternary complex.
Methodology:
-
Immobilization: Immobilize the E3 ligase onto a sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD) between the PROTAC and the E3 ligase.
-
In a separate experiment, inject a series of concentrations of the target protein over a fresh sensor surface to confirm no non-specific binding.
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model to determine the kinetic parameters (ka and kd) and the apparent affinity (KD) for ternary complex formation. The cooperativity of the ternary complex can be calculated by comparing the binary and ternary binding affinities.
Cellular Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)
Principle: PAMPA is a cell-free assay that measures the passive diffusion of a compound across an artificial lipid membrane, providing an indication of its cell permeability.
Methodology:
-
Preparation of the PAMPA Plate: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Donor and Acceptor Solutions: The PROTAC is dissolved in a buffer solution at a known concentration and added to the donor wells of the filter plate. The acceptor wells of a corresponding 96-well plate are filled with a buffer solution.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-16 hours) at room temperature.
-
Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is measured using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Permeability Coefficient (Pe): The effective permeability (Pe) is calculated based on the concentration of the compound in the donor and acceptor wells and the incubation time.
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating PROTACs.
Conclusion
The choice of linker is a critical decision in the design of efficacious PROTACs. This compound offers a distinct advantage in terms of synthetic tractability, enabling the rapid assembly of PROTAC libraries via click chemistry. While the performance of any given PROTAC is highly context-dependent, the use of PEG linkers, in general, is a well-established strategy to improve the physicochemical properties of these complex molecules. The optimal linker length and composition must be empirically determined for each new PROTAC system. By systematically evaluating a range of linkers and employing robust biochemical and cellular assays, researchers can identify PROTACs with superior potency, selectivity, and drug-like properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 5. precisepeg.com [precisepeg.com]
- 6. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
A Comparative Guide to Alkyne-PEG Derivatives for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and drug delivery, the choice of a linker molecule is critical to the efficacy and success of the final conjugate. Among the diverse array of available options, alkyne-polyethylene glycol (PEG) derivatives have emerged as a versatile and powerful class of linkers. Their utility in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry allows for efficient and specific conjugation of molecules in complex biological systems. This guide provides a comparative overview of Propargyl-PEG4-CH2-methyl ester and other commonly used alkyne-PEG derivatives, offering insights into their properties and potential performance. While direct head-to-head experimental data for all derivatives is not always publicly available, this guide presents a structured comparison based on their chemical structures and established principles of PEG linker functionality.
Introduction to Alkyne-PEG Linkers
Alkyne-PEG linkers are heterobifunctional molecules that incorporate a terminal alkyne group for click chemistry and another functional group for attachment to a molecule of interest. The PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1][2] These linkers are integral components in the synthesis of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics.[3][4] The length and composition of the PEG linker can significantly influence the stability, flexibility, and overall performance of the final product.[1][5]
Comparison of Alkyne-PEG Derivatives
This section provides a comparative look at this compound and other representative alkyne-PEG derivatives. The selection of a suitable linker is often a balance between reactivity, stability, solubility, and the specific requirements of the biological application.
Structural and Physicochemical Properties
The properties of alkyne-PEG derivatives are largely dictated by the nature of their terminal functional group and the length of the PEG chain. This compound features a methyl ester group, which can be less reactive than other functionalities like NHS esters but may offer advantages in terms of stability and controlled release applications.
| Derivative | Structure | Molecular Weight ( g/mol ) | Terminal Functional Group | Key Features |
| This compound | HC≡CCH₂O(CH₂CH₂O)₄CH₂COOCH₃ | ~316 | Methyl Ester | Can be used in PROTAC synthesis; the ester group may be subject to hydrolysis.[3] |
| Propargyl-PEG4-acid | HC≡CCH₂O(CH₂CH₂O)₄CH₂COOH | ~302 | Carboxylic Acid | Can be activated for reaction with amines; offers a stable linkage. |
| Propargyl-PEG4-NHS ester | HC≡CCH₂O(CH₂CH₂O)₄CH₂CO-NHS | ~399 | N-hydroxysuccinimide Ester | Highly reactive towards primary amines, forming stable amide bonds.[6] |
| Propargyl-PEG4-amine | HC≡CCH₂O(CH₂CH₂O)₄CH₂NH₂ | ~301 | Amine | Can be reacted with activated carboxylic acids. |
| DBCO-PEG4-alkyne | Structure varies | Varies | Dibenzocyclooctyne | Enables copper-free click chemistry (SPAAC), which is beneficial for live-cell applications.[4] |
Table 1: Comparison of Key Properties of Selected Alkyne-PEG Derivatives. The properties listed are based on general chemical principles and information from supplier websites.
Experimental Protocols for Performance Comparison
To facilitate a direct and quantitative comparison of different alkyne-PEG derivatives, the following experimental protocols are provided. These protocols are intended as a starting point and may require optimization for specific applications.
Conjugation Efficiency Assay
Objective: To quantitatively compare the efficiency of different alkyne-PEG derivatives in conjugating to a target molecule (e.g., a peptide or protein with an azide modification).
Materials:
-
Alkyne-PEG derivatives (this compound, Propargyl-PEG4-NHS ester, etc.)
-
Azide-modified target molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Analytical HPLC system with a suitable column (e.g., C18)
Procedure:
-
Prepare stock solutions of the alkyne-PEG derivatives and the azide-modified target molecule in a suitable solvent (e.g., DMSO).
-
Set up parallel conjugation reactions for each alkyne-PEG derivative. In a microcentrifuge tube, combine the azide-modified target molecule, the alkyne-PEG derivative (at a defined molar excess), and the click chemistry catalysts (CuSO₄ and sodium ascorbate).
-
Incubate the reactions at room temperature for a defined period (e.g., 1, 2, 4, and 8 hours).
-
At each time point, quench a small aliquot of the reaction mixture (e.g., by adding EDTA).
-
Analyze the reaction aliquots by analytical HPLC to separate the unreacted target molecule from the conjugated product.
-
Calculate the conjugation efficiency at each time point by integrating the peak areas of the product and the remaining starting material.
Stability Assay of the Conjugate
Objective: To assess the stability of the linkage formed by different alkyne-PEG derivatives under physiological conditions.
Materials:
-
Purified conjugates of the target molecule with different alkyne-PEG linkers
-
Phosphate-buffered saline (PBS), pH 7.4
-
Human plasma or serum
-
Analytical HPLC or LC-MS system
Procedure:
-
Incubate the purified conjugates in PBS and in human plasma at 37°C.
-
At various time points (e.g., 0, 6, 12, 24, 48 hours), take aliquots of the incubation mixtures.
-
For the plasma samples, precipitate the proteins (e.g., with acetonitrile) and centrifuge to collect the supernatant.
-
Analyze the samples by HPLC or LC-MS to quantify the amount of intact conjugate remaining.
-
Calculate the half-life of the conjugate in each condition to compare the stability of the different linkers.
Visualizing Experimental Workflows and Biological Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex processes. Below are examples relevant to the application of alkyne-PEG derivatives.
Caption: General workflow for bioconjugation using alkyne-PEG derivatives.
Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.
Conclusion
The selection of an appropriate alkyne-PEG linker is a critical step in the development of targeted therapies and bioconjugates. This compound represents one of many options, each with its own set of characteristics. While this guide provides a framework for comparison, the optimal choice will ultimately depend on the specific application and empirical data. The provided experimental protocols offer a starting point for researchers to generate their own comparative data, enabling a more informed decision-making process. As the field of bioconjugation continues to evolve, a thorough understanding of the properties and performance of different linker technologies will be paramount to success.
References
- 1. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Alkyne PEG, Alkyne linker, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Propargyl-PEG4-NHS ester, 1428629-70-2 | BroadPharm [broadpharm.com]
Advantages of using Propargyl-PEG4-CH2-methyl ester in bioconjugation
In the landscape of bioconjugation, the precise and stable linking of molecules is paramount for the development of effective therapeutics, diagnostics, and research reagents. Propargyl-PEG4-CH2-methyl ester has emerged as a valuable tool, leveraging the power of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This guide provides a comprehensive comparison of this compound with alternative bioconjugation reagents, supported by experimental data, to inform researchers, scientists, and drug development professionals in their selection of the most appropriate conjugation strategy.
The Advantage of "Click Chemistry" with this compound
This compound is a heterobifunctional linker featuring a terminal alkyne group and a methyl ester. The alkyne moiety is the reactive handle for CuAAC, a reaction celebrated for its high efficiency, specificity, and biocompatibility.[1][2][3] The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, while the methyl ester provides a stable, non-reactive terminus, making it particularly suitable for applications such as PROTACs (PROteolysis TArgeting Chimeras) where the linker's properties are critical.[4][5]
The core advantages of using this compound in a CuAAC-based bioconjugation strategy include:
-
High Specificity and Bio-orthogonality: The alkyne and azide groups are largely inert in biological systems, ensuring that the conjugation reaction occurs only between the desired partners without cross-reactivity with native functional groups on biomolecules.[6]
-
Exceptional Reaction Efficiency: CuAAC reactions are known for their high yields, often exceeding 90%, and proceed rapidly under mild, aqueous conditions.[7][8]
-
Unparalleled Stability of the Triazole Linkage: The resulting 1,2,3-triazole ring is a robust and highly stable aromatic heterocycle, resistant to hydrolysis, enzymatic cleavage, and oxidation, ensuring the integrity of the bioconjugate in biological environments.[9][10]
Performance Comparison with Alternative Bioconjugation Chemistries
While this compound offers significant advantages, a comprehensive evaluation requires comparison with other widely used bioconjugation reagents. The following tables summarize the key performance metrics of CuAAC using a propargyl-PEG linker against N-hydroxysuccinimide (NHS) esters and maleimides.
Table 1: Quantitative Comparison of Bioconjugation Reaction Parameters
| Feature | Propargyl-PEG (CuAAC) | NHS Ester (Amine-reactive) | Maleimide (Thiol-reactive) |
| Target Functional Group | Azide | Primary Amines (e.g., Lysine) | Thiols (e.g., Cysteine) |
| Typical Reaction Yield | > 90%[7] | 50-90%[11][12] | > 90%[8][13] |
| Reaction pH | 4 - 12[3] | 7.2 - 8.5[] | 6.5 - 7.5[13] |
| Reaction Time | 1 - 4 hours[15] | 0.5 - 4 hours[12][] | 1 - 2 hours[5] |
| Catalyst Required | Copper(I) | None | None |
| Bio-orthogonality | High | Low (reacts with abundant amines) | Moderate (can react with other nucleophiles) |
Table 2: Stability of the Resulting Bioconjugate Linkage
| Linkage Type | Formed From | Stability Characteristics |
| 1,2,3-Triazole | Propargyl-PEG (CuAAC) | Highly stable; resistant to hydrolysis, oxidation, and enzymatic cleavage.[9][10] |
| Amide Bond | NHS Ester | Generally stable, but can be susceptible to enzymatic cleavage by proteases. |
| Thioether Bond | Maleimide | Susceptible to retro-Michael addition and exchange with other thiols (e.g., glutathione) in vivo, leading to potential premature cleavage.[8][16] |
Experimental Protocols
Detailed methodologies are crucial for reproducible bioconjugation experiments. Below are representative protocols for bioconjugation using this compound via CuAAC and a comparative protocol using an NHS ester.
Protocol 1: Antibody Conjugation using this compound via CuAAC
This protocol describes the conjugation of an azide-modified payload to an antibody functionalized with a propargyl-PEG linker.
Materials:
-
Alkyne-modified antibody (e.g., via reaction with Propargyl-PEG-NHS ester) in a copper-compatible buffer (e.g., PBS pH 7.4).
-
Azide-modified payload (e.g., drug, fluorophore).
-
Copper(II) Sulfate (CuSO₄) solution (100 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (200 mM in water).
-
Sodium Ascorbate (100 mM in water, freshly prepared).
-
Desalting columns.
-
DMSO or DMF for dissolving the payload.
Procedure:
-
Preparation of Reagents: Prepare stock solutions of CuSO₄, THPTA, and sodium ascorbate as listed above.[6] Dissolve the azide-modified payload in DMSO or DMF to a concentration of 10-20 mM.
-
Antibody Preparation: Ensure the alkyne-modified antibody is at a concentration of 1-10 mg/mL in a suitable buffer.
-
Cu(I) Catalyst Complex Formation: In a microcentrifuge tube, mix CuSO₄ and THPTA in a 1:2 molar ratio.[6] Allow the mixture to stand for a few minutes to form the Cu(I)/THPTA complex.
-
Conjugation Reaction: In a separate reaction tube, combine the alkyne-modified antibody with the azide-modified payload. A molar excess of the payload (typically 4 to 10-fold) is recommended.[6] Add the pre-formed Cu(I)/THPTA complex to the antibody-payload mixture. Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the antibody-drug conjugate (ADC) product using size-exclusion chromatography or affinity purification methods to remove unreacted reagents and by-products.
-
Characterization: Analyze the final ADC for conjugation efficiency, purity, and drug-to-antibody ratio (DAR) using techniques such as HPLC, mass spectrometry, and UV-Vis spectroscopy.
Protocol 2: Antibody Conjugation using an NHS Ester
This protocol describes the conjugation of a payload containing an NHS ester to the lysine residues of an antibody.
Materials:
-
Antibody solution (5-20 mg/mL) in 0.1 M bicarbonate buffer (pH 8-9) or phosphate-buffered saline (PBS).[12]
-
NHS ester-functionalized payload.
-
DMF or DMSO.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting columns.
Procedure:
-
Reagent Preparation: Dissolve the NHS ester-functionalized payload in a minimal amount of DMF or DMSO immediately before use to a stock concentration (e.g., 10 mM).
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the antibody solution.[17] The final concentration of the organic solvent should be kept below 10%.
-
Incubation: Agitate the mixture by pipetting and incubate at room temperature for 1-4 hours or at 4°C overnight.[5][12]
-
Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.[17]
-
Purification: Remove excess, unreacted payload and by-products using a desalting column.
-
Characterization: Characterize the conjugate to determine the degree of labeling using methods such as UV-Vis spectroscopy and mass spectrometry.
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quantitative synthesis of protein–DNA conjugates with 1:1 stoichiometry - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC03268H [pubs.rsc.org]
- 12. glenresearch.com [glenresearch.com]
- 13. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 15. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Propargyl-PEG4-CH2-methyl Ester Conjugates in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis and characterization of Propargyl-PEG4-CH2-methyl ester, a versatile linker used in the development of advanced bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). We offer an objective comparison with alternative linkers, supported by experimental data and detailed protocols to inform rational design and selection in your research.
Introduction to this compound
This compound is a heterobifunctional linker that features a terminal alkyne group and a methyl ester. The key characteristic of this linker is its polyethylene glycol (PEG) chain, which enhances the solubility and biocompatibility of the resulting conjugate. The terminal alkyne group is specifically designed for "click chemistry," a set of biocompatible reactions that are rapid, high-yielding, and highly specific. The most common click reaction for this linker is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage with an azide-modified molecule.[1] The methyl ester can be hydrolyzed to a carboxylic acid, providing an additional handle for conjugation.
The primary applications of this compound are in the fields of:
-
PROTACs: Where it connects a target-binding ligand to an E3 ligase-recruiting element, facilitating the degradation of a target protein.[2]
-
Antibody-Drug Conjugates (ADCs): Linking a cytotoxic payload to a monoclonal antibody for targeted cancer therapy.[3]
-
PEGylation: The process of attaching PEG chains to proteins or peptides to improve their pharmacokinetic and pharmacodynamic properties.[4]
Comparison with Alternative Linker Technologies
The choice of linker is a critical determinant of a bioconjugate's efficacy, stability, and pharmacokinetic profile.[2] While this compound offers distinct advantages through click chemistry, several other linker technologies are widely used. The following sections provide a comparative overview.
Linker Functional Groups and Reaction Chemistry
The table below summarizes the key characteristics of this compound and its common alternatives.
| Linker Type | Functional Group | Target Residue/Moiety | Reaction Chemistry | Key Advantages | Key Disadvantages |
| Propargyl-PEG | Alkyne | Azide | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High specificity, rapid kinetics, stable triazole linkage, bioorthogonal.[5] | Requires copper catalyst which can be cytotoxic.[5] |
| NHS Ester-PEG | N-Hydroxysuccinimide Ester | Primary Amines (e.g., Lysine) | Nucleophilic Acyl Substitution | Well-established chemistry, no catalyst required, forms stable amide bond.[] | Can react with multiple lysine residues leading to heterogeneous products, hydrolysis is a competing reaction.[][7] |
| Maleimide-PEG | Maleimide | Thiols (e.g., Cysteine) | Michael Addition | Highly selective for thiols, forms stable thioether bond.[8] | Potential for retro-Michael reaction leading to deconjugation, hydrolysis of maleimide ring can occur.[8] |
| Azide-PEG | Azide | Alkyne | CuAAC or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | High specificity, bioorthogonal. SPAAC is copper-free.[5] | CuAAC requires a copper catalyst. SPAAC reagents can be more complex to synthesize. |
| Carboxylic Acid-PEG | Carboxylic Acid | Primary Amines | Amide Coupling (requires activators like EDC, HATU) | Forms stable amide bond.[9] | Requires activating agents which can have side reactions. |
| Thiol-PEG | Thiol | Maleimides, Thiol-reactive groups | Michael Addition, Disulfide Exchange | Site-specific conjugation with maleimides.[3] | Can form disulfide bonds which may be cleaved in a reducing environment. |
Performance Comparison: Quantitative Data
The following table presents representative data comparing the performance of different linker strategies. Direct comparison is challenging due to variations in experimental conditions across different studies.
| Parameter | Propargyl-PEG (CuAAC) | NHS Ester-PEG | Maleimide-PEG |
| Reaction Kinetics (Second-order rate constant, M⁻¹s⁻¹) | 10² - 10³ | 10¹ - 10² | 10³ |
| Stability of Resulting Linkage | Very High (Triazole)[5] | High (Amide)[] | Moderate to High (Thioether) |
| Selectivity | Very High (Bioorthogonal)[5] | Moderate (Multiple Lysines)[7] | High (Cysteines) |
| Heterogeneity of Conjugate | Low (if azide is site-specifically introduced) | High (multiple reactive sites)[7] | Low (limited number of cysteines) |
| Impact on Solubility | Generally improves solubility due to PEG.[4] | Generally improves solubility due to PEG.[4] | Generally improves solubility due to PEG. |
Experimental Protocols
This section provides detailed methodologies for key experiments in the characterization and analysis of this compound conjugates.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Antibody Conjugation
Objective: To conjugate an azide-modified antibody with this compound.
Materials:
-
Azide-modified monoclonal antibody (mAb-N₃)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Amicon Ultra centrifugal filter units (10 kDa MWCO)
Procedure:
-
Prepare Stock Solutions:
-
This compound: 10 mM in DMSO.
-
CuSO₄: 50 mM in water.
-
Sodium ascorbate: 50 mM in water (prepare fresh).
-
THPTA: 50 mM in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the mAb-N₃ to a final concentration of 1 mg/mL in PBS.
-
Add this compound to a 10-fold molar excess over the antibody.
-
Premix CuSO₄ and THPTA in a 1:5 molar ratio. Add this mixture to the reaction to a final copper concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour with gentle shaking.
-
Purification:
-
Purify the antibody-drug conjugate (ADC) using an Amicon Ultra centrifugal filter unit to remove excess reagents.
-
Wash the ADC with PBS three times.
-
-
Characterization: Analyze the conjugate using SDS-PAGE, UV-Vis spectroscopy, and Mass Spectrometry to determine the drug-to-antibody ratio (DAR).
Protocol 2: Characterization of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the distribution of drug-loaded species in an ADC preparation.
Materials:
-
Purified ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0.
-
HPLC system with a UV detector.
Procedure:
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Elute the different ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
-
Data Analysis:
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to different drug-loaded species (DAR 0, 2, 4, etc.).
-
Calculate the average DAR by taking the weighted average of the different species.
-
Protocol 3: Western Blot Analysis for PROTAC-Mediated Protein Degradation
Objective: To assess the efficacy of a PROTAC in degrading a target protein in cells.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the target protein level to the loading control.
-
Visualizations
PROTAC Mechanism of Action
Caption: The PROTAC induces the degradation of a target protein via the ubiquitin-proteasome system.
Experimental Workflow for ADC Characterization
Caption: A typical workflow for the synthesis and characterization of an Antibody-Drug Conjugate.
References
- 1. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creativepegworks.com [creativepegworks.com]
- 9. Propargyl-PEG4-acid, 1415800-32-6 | BroadPharm [broadpharm.com]
A Comparative Guide to PROTAC Efficacy: The Pivotal Role of the Linker
An Objective Comparison of PROTACs Synthesized with Different Linkers, Supported by Experimental Data.
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand to bind the target protein, a ligand to recruit an E3 ubiquitin ligase, and a crucial linker connecting the two.[3][4] The linker is not a mere spacer; it is a critical determinant of PROTAC efficacy, profoundly influencing the formation and stability of the ternary complex, as well as the molecule's overall physicochemical properties.[1][5]
The design of the linker—its length, composition, and rigidity—can dictate the success or failure of a protein degrader.[6] An optimal linker facilitates favorable protein-protein interactions between the target and the E3 ligase, leading to efficient ubiquitination and subsequent degradation.[1][7] Conversely, a poorly designed linker can cause steric hindrance or excessive flexibility, compromising the formation of a productive ternary complex.[8] This guide provides a comparative analysis of PROTACs synthesized with different linkers, presenting key experimental data, detailed methodologies, and visual aids to inform rational PROTAC design.
Data Presentation: Linker Impact on Degradation Efficacy
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[1] The following tables summarize experimental data from various studies, comparing the performance of PROTACs with different linker types and lengths.
Table 1: Effect of Alkyl/Ether Linker Length on TBK1 Degradation
This study demonstrates a clear minimum linker length requirement for observing degradation. Efficacy improves significantly with optimal length, but excessive length can be detrimental.[3]
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - | Not Specified |
| TBK1 | VHL | Alkyl/Ether | 12 - 29 | Submicromolar | - | Not Specified |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | Not Specified |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | Not Specified |
Table 2: Effect of Alkyl Linker Length on Estrogen Receptor (ERα) Degradation
For ERα degradation, an optimal linker length "sweet spot" was identified, with both shorter and longer linkers proving less effective.[9][10] This highlights the importance of fine-tuning the linker to achieve the correct spatial orientation.[11]
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | IC50 (µM) in MCF7 cells | Correlated ER Degradation |
| ERα | VHL | Alkyl | 9 | 140 | Moderate |
| ERα | VHL | Alkyl | 12 | - | Good |
| ERα | VHL | Alkyl | 16 | 26 | Best |
| ERα | VHL | Alkyl | 19 | - | Reduced |
| ERα | VHL | Alkyl | 21 | - | Reduced |
Table 3: Comparison of Linker Composition for BRD4 and BTK Degradation
These studies illustrate that both flexible PEG and alkyl linkers can produce highly potent degraders. The choice between them can influence both potency (DC50) and maximal degradation (Dmax), and the optimal choice is target-dependent.[12]
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| BRD4 | Pomalidomide | PEG | 4 | 0.005 | >95 |
| BRD4 | Pomalidomide | Alkyl | 6 | 0.025 | >95 |
| BTK | Thalidomide | PEG | 10 | 1.1 | ~90 |
| BTK | Thalidomide | PEG | 13 | 0.8 | ~95 |
Table 4: Comparison of Flexible vs. Rigid Linkers for BET Degradation
Replacing a flexible alkyl amine linkage with a more rigid ethynyl group resulted in a significant increase in potency, demonstrating that constraining the linker's conformation can be a powerful strategy for optimization.[3]
| Target Protein | E3 Ligase | Linker Type | Relative Potency Increase (vs. Alkyl) | Cell Lines |
| BET | Lenalidomide | Rigid (Ethynyl) | 3-fold | MOLM13 |
| BET | Lenalidomide | Rigid (Ethynyl) | 6-fold | MV4;11 |
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz can effectively illustrate the complex biological pathways and experimental procedures in PROTAC research.[1]
Caption: PROTAC Mechanism of Action.
Caption: A workflow for evaluating PROTAC linker efficiency.
Caption: Linker properties directly influence PROTAC efficacy.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of effective PROTAC development. Below are detailed protocols for key assays used to evaluate linker efficiency.
Western Blot for Protein Degradation Assessment
This is the most common method to directly visualize and quantify the degradation of a target protein.
Protocol:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (typically in a series of dilutions) for a predetermined amount of time (e.g., 24, 48, 72 hours).[13]
-
Cell Lysis: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the Bicinchoninic Acid (BCA) assay to ensure equal protein loading.[13]
-
SDS-PAGE: Load equal amounts of total protein from each sample onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and separate the proteins based on molecular weight.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for at least 1 hour to prevent non-specific antibody binding.[13]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize the results.[13]
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Densitometry analysis is performed on the bands to quantify the protein levels relative to the vehicle control, allowing for the calculation of DC50 and Dmax values.
Cell Viability (MTS) Assay
This assay is used to determine if the degradation of the target protein correlates with a functional cellular outcome, such as the inhibition of cancer cell proliferation.[9][10]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the PROTACs for a specified duration (e.g., 48 or 72 hours).[10] Include a vehicle-only control.
-
MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value (the concentration of PROTAC that inhibits cell growth by 50%).[1][10]
Ubiquitination Assay
This assay confirms that the PROTAC-mediated protein degradation proceeds through the ubiquitin-proteasome pathway.[1]
Protocol:
-
Cell Transfection (Optional): If necessary, transfect cells with plasmids expressing tagged versions of the target protein or ubiquitin.
-
PROTAC and Inhibitor Treatment: Treat the cells with the PROTAC of interest. To confirm proteasome dependence, a control group can be co-treated with a proteasome inhibitor (e.g., MG132 or epoxomicin).[10] This should lead to the accumulation of the poly-ubiquitinated target protein.
-
Lysis and Immunoprecipitation: Lyse the cells in a buffer containing deubiquitinase inhibitors. Immunoprecipitate the target protein using a specific antibody conjugated to beads.[1]
-
Western Blot Analysis: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and perform a Western blot. Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitination status of the target protein. A smear or ladder of high-molecular-weight bands indicates poly-ubiquitination.
Conclusion
The rational design of PROTAC linkers is a cornerstone of developing effective protein degraders. Experimental data consistently demonstrates that linker length, composition, and rigidity are not trivial considerations but are, in fact, key drivers of potency and efficacy.[3][6] Flexible linkers like PEG and alkyl chains offer synthetic tractability and can be systematically modified to find an optimal length.[14] However, more rigid or functionalized linkers are increasingly being explored to pre-organize the PROTAC into a bioactive conformation, potentially leading to enhanced ternary complex stability and improved selectivity.[3] A systematic evaluation of a library of PROTACs with diverse linkers, using the biophysical and cellular assays outlined in this guide, is paramount to understanding the structure-activity relationships that govern PROTAC efficiency and accelerating the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Beyond Propargyl-PEG4: A Comparative Guide to Alternative Linkers for Specialized Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly impacts the efficacy, stability, and safety of bioconjugates. While Propargyl-PEG4-CH2-methyl ester has been a valuable tool for introducing a PEG spacer and an alkyne handle for "click" chemistry, the growing sophistication of applications in drug delivery, proteomics, and diagnostics necessitates a broader palette of linker technologies. This guide provides an objective comparison of alternative linkers, supported by experimental data, to empower researchers in choosing the optimal linker for their specific needs.
This guide will explore alternatives based on three key components of the this compound linker: the polyethylene glycol (PEG) spacer, the terminal alkyne for conjugation, and the overall linker strategy (e.g., cleavable vs. non-cleavable).
Alternatives to the PEG Spacer: Addressing Immunogenicity and Biodegradability
Poly(ethylene glycol) (PEG) has long been the gold standard for improving the pharmacokinetic properties of bioconjugates. However, concerns over its potential immunogenicity and lack of biodegradability have driven the development of alternatives.[1][2]
Polysarcosine (PSar): A Promising Polypeptoid
Polysarcosine, a polymer of the endogenous amino acid sarcosine, has emerged as a leading alternative to PEG.[3] It is biocompatible, biodegradable, and has shown reduced immunogenicity.[3]
Performance Comparison: PSar vs. PEG in Antibody-Drug Conjugates (ADCs)
Head-to-head studies have demonstrated that PSar-based linkers can offer comparable or even superior performance to PEG linkers, particularly in the context of high-drug-to-antibody ratio (DAR) ADCs.[4][5]
| Performance Metric | Polysarcosine (PSar) Linker | Polyethylene Glycol (PEG) Linker | Key Findings |
| Pharmacokinetics (Clearance) | Lower clearance rates, especially at higher DARs.[5] | Higher clearance rates with increasing DAR.[5] | PSar more effectively mitigates the hydrophobicity of the payload, leading to improved PK profiles.[5] |
| In Vivo Antitumor Efficacy | Superior tumor growth inhibition in mouse models.[3][5] | Effective, but in some cases less potent than PSar-linked ADCs.[3][5] | The improved pharmacokinetics of PSar-ADCs likely contributes to their enhanced antitumor activity.[3][5] |
| Immunogenicity | Elicits considerably less anti-drug antibodies in mice.[3] | Can induce anti-PEG antibodies, leading to accelerated clearance.[3][6][7][8][9] | PSar appears to be a "stealthier" polymer than PEG.[3] |
| In Vitro Cytotoxicity | Comparable to PEG-linked ADCs.[3] | Standard benchmark for in vitro potency.[3] | The choice of polymer does not significantly impact the intrinsic cytotoxicity of the payload.[3] |
Experimental Protocol: Synthesis of a Polysarcosine Linker
This protocol outlines the on-resin synthesis of monodisperse, side-functionalized polysarcosine oligomers, adapted from Viricel et al.[10]
-
Resin Swelling: Swell 2-chlorotrityl chloride resin in anhydrous dichloromethane (DCM).
-
First Monomer Coupling: Add Fmoc-Sar-OH and diisopropylethylamine (DIPEA) to the resin and agitate.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in dimethylformamide (DMF).
-
Dipeptoid Coupling: Couple Fmoc-Sar-Sar-OH using N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HATU) and DIPEA in DMF.
-
Chain Elongation: Repeat the deprotection and coupling steps with bromoacetic acid and methylamine to achieve the desired oligomer length.
-
Functionalization: Introduce a functional handle (e.g., an azide) by reacting the terminal end with 2-azidoethan-1-amine.
-
Cleavage and Purification: Cleave the polysarcosine chain from the resin using a trifluoroacetic acid (TFA)/DCM mixture and purify by reverse-phase HPLC.
Polypeptide Linkers: Genetically Encoded and Biodegradable
Linkers composed of natural amino acids (e.g., glycine, serine) offer excellent biocompatibility and biodegradability.[11] Flexible linkers, such as (Gly-Ser)n, can provide spatial separation between conjugated molecules, while rigid linkers, like (EAAAK)n, can maintain a fixed distance.[11]
Alternatives to the Terminal Alkyne: Expanding the "Click" Chemistry Toolbox
The propargyl group provides a terminal alkyne for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and widely used "click" reaction. However, the cytotoxicity of the copper catalyst can be a limitation for in vivo applications.[12]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts rapidly with an azide.[12][][14][15] This makes it ideal for bioconjugation in living systems.[]
Performance Comparison: CuAAC vs. SPAAC
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Key Considerations |
| Catalyst | Copper(I) | None | Copper can be cytotoxic, limiting in vivo applications.[12] |
| Reaction Kinetics | Very fast (10^7-10^8 fold acceleration over uncatalyzed reaction). | Fast, but generally slower than CuAAC.[] | The choice of cyclooctyne significantly impacts the reaction rate.[14] |
| Biocompatibility | Lower due to copper toxicity. | High, suitable for live cell and in vivo studies.[] | Ligands can be used to chelate copper and reduce toxicity. |
| Side Reactions | Copper can generate reactive oxygen species (ROS), potentially damaging biomolecules. | Some strained alkynes can react with thiols. | Careful selection of reagents and conditions is crucial. |
| Reagent Cost | Terminal alkynes are generally less expensive. | Strained cyclooctynes can be more expensive to synthesize. | Cost may be a factor for large-scale applications. |
Experimental Workflow: CuAAC vs. SPAAC
Experimental Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling
This protocol provides a general method for labeling an azide-modified protein with a DBCO-functionalized molecule.[12]
-
Protein Preparation: Prepare the azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Prepare a stock solution of the DBCO-functionalized reagent (e.g., DBCO-NHS ester for amine labeling) in an organic solvent like DMSO.
-
Conjugation: Add a 10-20 fold molar excess of the DBCO reagent to the protein solution. Ensure the final concentration of the organic solvent is below 10% to prevent protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Purification: Remove unreacted DBCO reagent using size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Characterization: Confirm conjugation and determine the degree of labeling using methods such as SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry.[1][16][17][18]
Alternative Linker Strategies: Cleavable and Biodegradable Systems
Beyond the specific chemical moieties, the overall design of the linker is crucial for its function. For many applications, particularly in drug delivery, it is desirable to have a linker that is stable in circulation but is cleaved to release its payload at the target site.[19][20]
Cleavable Linkers
Cleavable linkers are designed to be sensitive to specific physiological conditions in the target microenvironment, such as changes in pH or the presence of specific enzymes.[19]
Comparison of Common Cleavable Linkers
| Linker Type | Cleavage Trigger | Example | Application | Advantages | Disadvantages |
| Hydrazone | Acidic pH (endosomes/lysosomes) | Aldoxorubicin | Drug Delivery[21] | Simple synthesis, tunable cleavage rate.[22][23][24] | Potential for premature release in circulation.[25] |
| Disulfide | Reducing agents (e.g., glutathione) | DM1-SMe | ADCs | High intracellular concentration of glutathione provides selectivity.[11][25] | Can be cleaved by circulating thiols.[25] |
| Enzyme-Cleavable | Specific enzymes (e.g., cathepsins) | Valine-Citrulline (Val-Cit) | ADCs[25][26] | High plasma stability and specific cleavage in target cells.[25][26] | Can be unstable in the plasma of certain preclinical species (e.g., mouse).[26] |
| Photocleavable | UV or visible light | Nitrobenzyl | Proteomics, patterned biomaterials | High spatial and temporal control of cleavage. | Limited tissue penetration of light, potential for photodamage. |
Experimental Workflow: In Vitro Plasma Stability Assay
Biodegradable Linkers
For applications where long-term accumulation of the linker is a concern, biodegradable linkers made from materials like poly(lactic-co-glycolic acid) (PLGA) or polycaprolactone can be employed.[27] The rate of drug release from these linkers can be tuned by altering the polymer's molecular weight and composition.[28]
Drug Release Kinetics from Biodegradable Nanoparticles
The release of a drug from a biodegradable polymer matrix can be described by various kinetic models. The Korsmeyer-Peppas model is often used to elucidate the release mechanism.[29]
-
n < 0.5: Fickian diffusion
-
0.5 < n < 1: Non-Fickian (anomalous) transport
-
n = 1: Case II transport (zero-order release)
By analyzing the release profile, researchers can gain insights into whether the drug release is primarily driven by diffusion or polymer degradation.[28][29][30]
Conclusion
The field of bioconjugation is moving beyond a one-size-fits-all approach to linker design. The choice of a linker should be a strategic decision based on the specific requirements of the application. For applications requiring high biocompatibility and biodegradability, polysarcosine and polypeptide linkers offer significant advantages over traditional PEG linkers.[3][11] In situations where copper-catalyzed reactions are undesirable, strain-promoted click chemistry provides a robust and bioorthogonal alternative.[12][] Furthermore, the rational design of cleavable and biodegradable linkers allows for precise control over payload release, enhancing the therapeutic index of targeted drug delivery systems.[19][21] By carefully considering the alternatives presented in this guide, researchers can select the optimal linker to advance their research and develop the next generation of innovative bioconjugates.
References
- 1. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.pku.edu.cn [chem.pku.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of anti-PEG IgG/IgM/IgE ELISA assays for profiling anti-PEG immunoglobulin response in PEG-sensitized individuals and patients with alpha-gal allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. A singlicate immunogenicity method to detect anti-polyethylene glycol antibodies: pre- and post-dose of PEGylated therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 12. benchchem.com [benchchem.com]
- 14. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 15. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biophysical Methods for Characterization of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. symeres.com [symeres.com]
- 23. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. A comparison of models for the analysis of the kinetics of drug release from PLGA-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Degradable Controlled-Release Polymers and Polymeric Nanoparticles: Mechanisms of Controlling Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 29. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 30. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Analysis of Propargyl-PEG4-CH2-methyl ester and Alternative Bifunctional Linkers in Bioconjugation
For researchers and professionals in drug development, the selection of an appropriate bifunctional linker is a critical step in the synthesis of bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker's properties influence the solubility, stability, and overall efficacy of the final product. This guide provides a comparative analysis of the spectroscopic characteristics and reaction monitoring of Propargyl-PEG4-CH2-methyl ester, a heterobifunctional polyethylene glycol (PEG) linker, against common alternative linkers.
This compound is primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This linker features a terminal alkyne group for conjugation to azide-modified molecules and a methyl ester for further modification or as a stable terminus. Its PEG4 spacer enhances the solubility and reduces aggregation of the resulting bioconjugate.
Comparison of Key Bifunctional Linkers
The choice of a bifunctional linker dictates the conjugation strategy and the methods for monitoring the reaction progress. Below is a comparison of this compound with two common alternatives: Propargyl-PEG4-NHS ester and a maleimide-containing PEG linker.
| Feature | This compound | Propargyl-PEG4-NHS ester | Maleimide-PEG4-linker |
| Primary Reactive Groups | Alkyne, Methyl Ester | Alkyne, N-Hydroxysuccinimide (NHS) Ester | Maleimide, (e.g., NHS Ester, Azide) |
| Primary Reaction Type | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Amine acylation (with NHS ester), CuAAC (with alkyne) | Thiol-maleimide Michael addition |
| Target Functional Group | Azide | Primary amines (e.g., lysine residues) | Thiols (e.g., cysteine residues) |
| Typical Reaction pH | Neutral | 7.2 - 8.5 | 6.5 - 7.5 |
| Bond Formed | Stable triazole | Stable amide | Stable thioether |
| Spectroscopic Monitoring | Disappearance of azide peak in IR (~2100 cm⁻¹), shifts in NMR | Disappearance of NHS ester in NMR, shifts in NMR upon amide formation | Changes in UV absorbance of maleimide, shifts in NMR |
| Common Applications | PROTAC synthesis, bioconjugation to azide-modified proteins/peptides | Antibody-drug conjugates (ADCs), protein labeling | Site-specific protein modification, ADCs |
Spectroscopic Analysis of Linker Reactions
Effective bioconjugation relies on robust analytical methods to confirm the reaction's success and characterize the product. Spectroscopic techniques are central to this process.
This compound in CuAAC Reactions
The hallmark of the CuAAC reaction is the formation of a stable triazole ring from an alkyne and an azide. This transformation can be readily monitored by infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.
-
Infrared (IR) Spectroscopy: The most distinct spectroscopic handle for monitoring the CuAAC reaction is the disappearance of the strong, sharp azide stretching band, typically found around 2100 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and carbon NMR can track the reaction by observing the disappearance of the signals corresponding to the terminal alkyne protons and carbons, and the appearance of new signals for the triazole ring protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is indispensable for confirming the final product's molecular weight, thus verifying the successful conjugation.
Alternative Linker Reactions: A Spectroscopic Comparison
The spectroscopic analysis varies depending on the reactive groups of the alternative linkers.
-
Propargyl-PEG4-NHS Ester: The reaction of the NHS ester with a primary amine to form an amide bond can be monitored by NMR through the disappearance of the characteristic NHS ester protons and the appearance of a new amide proton signal. The subsequent CuAAC reaction would be monitored as described above.
-
Maleimide-PEG4-Linkers: The reaction of a maleimide with a thiol is often monitored by UV-Vis spectroscopy, as the maleimide group's absorbance changes upon reaction. NMR spectroscopy can also be used to observe the disappearance of the maleimide protons and the appearance of new signals corresponding to the thioether product.
Experimental Protocols
The following are generalized protocols for monitoring bioconjugation reactions using the discussed linkers.
General Protocol for Monitoring a CuAAC Reaction with this compound by IR Spectroscopy
-
Sample Preparation: Prepare a solution of the azide-containing biomolecule in a suitable buffer.
-
Initial Spectrum: Acquire an IR spectrum of the starting material, noting the characteristic azide peak at approximately 2100 cm⁻¹.
-
Reaction Initiation: Add the this compound, a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate), and a copper-coordinating ligand to the solution.
-
Reaction Monitoring: Acquire IR spectra at regular intervals. The reaction is complete when the azide peak at 2100 cm⁻¹ is no longer observed.
-
Work-up and Final Characterization: Purify the conjugate and confirm its identity using mass spectrometry and NMR.
General Protocol for Amine Acylation using Propargyl-PEG4-NHS Ester
-
Sample Preparation: Dissolve the amine-containing biomolecule in a suitable buffer (e.g., PBS) at a pH of 7.2-8.5.
-
Reaction Initiation: Add a solution of Propargyl-PEG4-NHS ester in a water-miscible organic solvent (e.g., DMSO) to the biomolecule solution.
-
Reaction Monitoring: Monitor the reaction by taking aliquots at different time points and analyzing them by mass spectrometry to observe the mass shift corresponding to the addition of the linker.
-
Purification: Remove excess linker and byproducts by size-exclusion chromatography or dialysis.
-
Further Conjugation: The resulting alkyne-modified biomolecule can then be used in a CuAAC reaction, following the protocol described above.
Visualizing Reaction Workflows
The following diagrams illustrate the experimental workflow for a CuAAC reaction and the logical relationship in choosing a bifunctional linker.
References
A Comparative Guide to the In Vitro and In Vivo Stability of PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
The design and optimization of Proteolysis Targeting Chimeras (PROTACs) have ushered in a new era of targeted protein degradation. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system, are critically dependent on the linker that connects the target-binding warhead to the E3 ligase-recruiting moiety. The linker is far more than a simple spacer; its composition, length, and rigidity profoundly influence a PROTAC's stability, efficacy, and pharmacokinetic profile. This guide provides an objective comparison of different PROTAC linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.
The Pivotal Role of the Linker in PROTAC Stability and Function
The linker is a key determinant of a PROTAC's overall performance, impacting its solubility, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and an E3 ligase.[1][2] An optimal linker facilitates a productive ternary complex, leading to efficient ubiquitination and subsequent proteasomal degradation of the target protein. Conversely, a poorly designed linker can result in steric hindrance, unfavorable conformations, or metabolic instability, thereby compromising degradation efficiency.[2]
The chemical nature of the linker significantly affects its stability. Flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, are commonly used due to their synthetic accessibility and ability to modulate solubility.[3][4] However, they can be more susceptible to metabolism.[3][4] Rigid linkers, which often incorporate cyclic structures like piperazine or triazole rings, can enhance metabolic stability and pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.[3][4]
Quantitative Comparison of Linker Stability
The following tables summarize quantitative data from various studies to illustrate the impact of linker choice on PROTAC stability and performance. Direct comparison across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
Table 1: In Vitro Metabolic Stability of PROTACs with Different Linkers in Human Hepatocytes
| PROTAC | Linker Type | Linker Length (atoms) | Half-life (t½, min) | Reference |
| JQ1-based PROTAC (R1) | Alkyl | 4 (methylene units) | 135 | [] |
| JQ1-based PROTAC (R2) | Alkyl | 8 (methylene units) | 18.2 | [] |
| BETd-246 | PEG/Alkyl | ~18 | >240 | [6] |
| BETd-260 | Piperazine-based | ~15 | >240 | [6] |
As observed with the JQ1-based PROTACs, increasing the length of a flexible alkyl linker can significantly decrease metabolic stability, potentially due to increased exposure to metabolic enzymes.[] In contrast, the incorporation of more rigid structures like piperazine may enhance stability.
Table 2: In Vitro Plasma Stability of Representative PROTACs
| PROTAC | Linker Type | Incubation Time (min) | % Remaining in Human Plasma | Reference |
| PROTAC 21 | Amide-based | 90 | ~100% | |
| PROTAC 22 | Amide-based | 90 | ~100% | |
| PROTAC 23 | Ester-based | 90 | ~100% | |
| PROTAC 24 | Ester-based | 90 | ~100% |
In this particular study, both amide and ester-containing linkers demonstrated high stability in human plasma over 90 minutes, suggesting that the specific chemical context of the linker is crucial.
Table 3: Impact of Linker Composition on Degradation Potency (DC50)
| Target Protein | Linker Type | Linker Composition | DC50 (nM) | Reference |
| BRD4 | PEG | 0 PEG units | < 0.5 µM | [7] |
| BRD4 | PEG | 1-2 PEG units | > 5 µM | [7] |
| BRD4 | PEG | 4-5 PEG units | < 0.5 µM | [7] |
| BTK | Alkyl/Ether | Various lengths | 1 - 40 | [7] |
Degradation potency (DC50) is a functional outcome of multiple factors, including ternary complex formation and PROTAC stability. As shown for the BRD4-targeting PROTACs, there is often an optimal linker length for maximal potency, with linkers that are too short or too long being less effective.[7]
Signaling Pathway and Experimental Workflows
The efficacy of a PROTAC is underpinned by its ability to hijack the ubiquitin-proteasome pathway. The following diagrams illustrate this pathway and a typical experimental workflow for assessing PROTAC linker stability.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for assessing PROTAC linker stability.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation of PROTAC linkers. Below are detailed methodologies for key stability assays.
In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with human liver microsomes.
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Control compounds (with known metabolic stability and instability)
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test and control PROTACs in a suitable organic solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in phosphate buffer. The final concentration of the organic solvent in the incubation should be low (<1%) to avoid inhibiting enzyme activity. Thaw HLM on ice.
-
Incubation: In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.
-
Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated protein. Transfer the supernatant for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent PROTAC at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time to determine the half-life (t½).
In Vitro Plasma Stability Assay
Objective: To determine the stability of a PROTAC in plasma.
Materials:
-
Test PROTAC compound
-
Human plasma
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Incubation: The test PROTAC (final incubation concentration, e.g., 1 µM) is incubated with plasma at 37°C.
-
Time Points: Samples are taken at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Termination: The reaction is terminated by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Samples are centrifuged to precipitate proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to measure the concentration of the parent PROTAC.
-
Data Analysis: The percentage of the test compound remaining at each time point relative to the 0-minute sample is calculated to determine the half-life.
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of a PROTAC in an animal model.
Materials:
-
Test PROTAC compound
-
Formulation vehicle
-
Animal model (e.g., mice, rats)
-
LC-MS/MS system
Procedure:
-
Dosing: Administer the PROTAC to the animal model via the desired route (e.g., intravenous, oral).
-
Blood Sampling: Collect blood samples at predetermined time points post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Extract the PROTAC from the plasma and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (F%).
Conclusion
The rational design of PROTAC linkers is a critical aspect of developing effective and safe protein degraders. While flexible linkers like PEG and alkyl chains offer synthetic tractability, rigid linkers incorporating cyclic moieties often provide a path to enhanced metabolic stability and improved pharmacokinetic properties. The systematic evaluation of a diverse set of linkers using the experimental protocols outlined in this guide is essential for understanding the structure-stability relationships that govern PROTAC performance in both in vitro and in vivo settings. This will ultimately accelerate the development of novel and impactful protein-degrading therapeutics.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates
The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload.[1] The choice between a cleavable and a non-cleavable linker dictates the mechanism of drug release, stability, and overall therapeutic window.[1][2] This guide provides an objective comparison of these two linker strategies, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in the rational design of next-generation ADCs.
Mechanism of Action: A Tale of Two Release Strategies
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism.[]
Cleavable linkers are designed to be stable in systemic circulation but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell by specific triggers.[4][] Common cleavage mechanisms include:
-
Enzyme-sensitive: Utilizing proteases like cathepsins that are upregulated in tumors (e.g., valine-citrulline linkers).[6][7]
-
pH-sensitive: Exploiting the lower pH of endosomes and lysosomes (e.g., hydrazone linkers).[4][6]
-
Redox-sensitive: Responding to the higher intracellular concentrations of reducing agents like glutathione (e.g., disulfide linkers).[4][6]
This targeted release of the unmodified, potent payload can lead to a "bystander effect," where the released drug diffuses out of the target cell and kills neighboring antigen-negative tumor cells.[6][8] This is particularly advantageous in treating heterogeneous tumors.[7]
Non-cleavable linkers , in contrast, do not have an engineered weak point and rely on the complete lysosomal degradation of the antibody to release the payload.[9][10] The released entity is the payload with the linker and an attached amino acid from the antibody.[9] This approach offers greater plasma stability, minimizing premature drug release and potentially leading to a more favorable safety profile.[1][11] However, the released payload-linker-amino acid complex is often charged and less membrane-permeable, which largely abrogates the bystander effect.[7][9]
Data Presentation: A Quantitative Comparison
The following tables summarize representative quantitative data from studies comparing the performance of ADCs with cleavable and non-cleavable linkers.
Table 1: In Vitro Cytotoxicity
| Cell Line | ADC Target | Linker Type | Payload | IC50 (ng/mL) |
| SK-BR-3 (HER2+++) | HER2 | Cleavable (vc) | MMAE | 0.5 |
| SK-BR-3 (HER2+++) | HER2 | Non-cleavable (MCC) | DM1 | 1.2 |
| MDA-MB-468 (HER2-) | HER2 | Cleavable (vc) | MMAE | >1000 |
| MDA-MB-468 (HER2-) | HER2 | Non-cleavable (MCC) | DM1 | >1000 |
Table 2: Bystander Effect in Co-culture
| Co-culture System | ADC | % Viability of Antigen-Negative Cells |
| HER2+ / HER2- Cells | Cleavable Linker ADC | 40% |
| HER2+ / HER2- Cells | Non-cleavable Linker ADC | 95% |
Table 3: In Vivo Efficacy in Xenograft Model
| Xenograft Model | ADC | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| NCI-N87 (HER2+++) | Cleavable Linker ADC | 5 | 95 |
| NCI-N87 (HER2+++) | Non-cleavable Linker ADC | 5 | 85 |
| Heterogeneous Tumor | Cleavable Linker ADC | 5 | 90 |
| Heterogeneous Tumor | Non-cleavable Linker ADC | 5 | 60 |
Table 4: Pharmacokinetic Parameters in Mice
| ADC | Linker Type | Half-life (days) | Systemic Exposure (AUC) |
| Trastuzumab-vc-MMAE | Cleavable | 4.5 | 100% |
| Trastuzumab-MCC-DM1 | Non-cleavable | 7.2 | 150% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Cytotoxicity Assay
Objective: To determine the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).[12]
Methodology:
-
Cell Seeding: Plate cancer cells (both antigen-positive and antigen-negative) in 96-well plates at a predetermined density and allow them to adhere overnight.[13]
-
ADC Treatment: Prepare serial dilutions of the ADCs with cleavable and non-cleavable linkers. Add the diluted ADCs to the respective wells.[14]
-
Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.[14]
-
Viability Assessment: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[15] The viable cells will reduce the MTT to a colored formazan product.[15]
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance using a microplate reader.[15] Calculate the percentage of cell viability relative to untreated control cells and plot the results against the ADC concentration to determine the IC50 value.
Bystander Killing Assay (Co-culture)
Objective: To evaluate the ability of an ADC to kill neighboring antigen-negative cells.[16]
Methodology:
-
Cell Preparation: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive cell line.
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1).[16]
-
ADC Treatment: Treat the co-culture with varying concentrations of ADCs containing either a cleavable or a non-cleavable linker.
-
Incubation: Incubate the plate for 96 to 144 hours.[14]
-
Data Acquisition: Use a fluorescence microscope or a high-content imaging system to count the number of viable fluorescent (antigen-negative) cells in each well.
-
Data Analysis: Normalize the number of viable antigen-negative cells in the treated wells to that in the untreated control wells to determine the percentage of bystander killing.
In Vivo Efficacy Study
Objective: To assess the anti-tumor activity of ADCs in a living organism.
Methodology:
-
Xenograft Model Establishment: Implant human tumor cells (either a single cell line or a co-culture for heterogeneous tumors) subcutaneously into immunodeficient mice.[17]
-
Tumor Growth and Randomization: Monitor tumor growth, and once the tumors reach a predetermined size, randomize the mice into treatment groups.[17]
-
ADC Administration: Administer the ADCs (cleavable and non-cleavable) and control substances intravenously at equimolar payload doses.[17]
-
Tumor Volume Measurement: Measure the tumor volumes periodically using calipers.[17]
-
Data Analysis: Plot the mean tumor volume for each group over time to evaluate the extent of tumor growth inhibition.
Pharmacokinetic Analysis
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of ADCs.[18]
Methodology:
-
ADC Administration: Administer a single intravenous dose of the ADC to a cohort of animals (e.g., mice or rats).[19]
-
Blood Sampling: Collect blood samples at various time points post-administration.[19]
-
Sample Processing: Process the blood to obtain plasma.
-
Analyte Quantification: Use a validated analytical method, such as a ligand-binding assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), to measure the concentrations of total antibody, intact ADC, and free payload in the plasma samples.[19][20]
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life, clearance, volume of distribution, and area under the curve (AUC).[21]
Mandatory Visualization
Caption: Contrasting mechanisms of payload release for cleavable and non-cleavable linkers.
Caption: Workflow for determining the in vitro cytotoxicity of ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. chempep.com [chempep.com]
- 8. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 9. books.rsc.org [books.rsc.org]
- 10. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 11. adcreview.com [adcreview.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. benchchem.com [benchchem.com]
- 16. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Clinical Pharmacology of Antibody-Drug Conjugates [mdpi.com]
The Crucial Hinge: Evaluating the Impact of Linker Chemistry on Drug Delivery Systems
The efficacy of targeted drug delivery systems, particularly Antibody-Drug Conjugates (ADCs), is critically dependent on the linker connecting the targeting moiety to the therapeutic payload.[1] The choice of linker dictates the stability of the conjugate in circulation, the mechanism and rate of drug release at the target site, and ultimately, the overall therapeutic index.[1][] A well-designed linker ensures that the potent cytotoxic drug remains securely attached to the antibody while in the bloodstream, preventing premature release and minimizing off-target toxicity.[3][4] Upon reaching the target cell, the linker must then facilitate the efficient release of the drug to exert its therapeutic effect.[][3]
This guide provides an objective comparison of major linker classes, supported by experimental data, to aid researchers, scientists, and drug development professionals in the rational design of next-generation drug delivery systems.
A Fundamental Choice: Cleavable vs. Non-Cleavable Linkers
Linkers in drug delivery systems are broadly categorized into two main types: cleavable and non-cleavable.[1][3] This selection is a pivotal decision, influencing the conjugate's mechanism of action, efficacy, and toxicity profile.[1]
-
Cleavable Linkers are designed to be stable in the bloodstream but are broken down by specific triggers present in the target cell or tumor microenvironment.[1][5] These triggers can include changes in pH, the presence of specific enzymes, or a different redox potential.[1][6] A key advantage of cleavable linkers is their ability to release the payload in its original, highly potent form, which can then diffuse out of the target cell and kill neighboring cancer cells—a phenomenon known as the "bystander effect".[5]
-
Non-Cleavable Linkers , in contrast, are highly stable and rely on the complete degradation of the antibody component within the lysosome to release the payload.[1][3][6] This results in the payload being released with the linker and a residual amino acid attached.[1] While this approach offers superior plasma stability and potentially a wider therapeutic window, it eliminates the bystander effect as the charged amino acid-linker-drug complex cannot easily cross the cell membrane.[][6][7]
Table 1: General Comparison of Cleavable and Non-Cleavable Linkers
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Drug Release Mechanism | Triggered by specific physiological conditions (e.g., pH, enzymes, redox potential).[1][6] | Relies on complete lysosomal degradation of the antibody.[1][8] |
| Payload State Upon Release | Released in its native or near-native form.[1] | Released as a conjugate with the linker and an amino acid.[1] |
| Bystander Effect | Possible, as the released payload can diffuse to adjacent cells.[5] | Generally not observed, as the released complex is less membrane-permeable.[7] |
| Plasma Stability | Variable, depends on the specific chemistry; can be prone to premature release.[3] | Generally higher plasma stability.[][6] |
| Off-Target Toxicity | Higher risk if the linker is unstable in circulation.[5] | Lower risk of systemic toxicity due to enhanced stability.[][5] |
| Representative Example | Adcetris (Brentuximab vedotin) with a Val-Cit linker.[5] | Kadcyla® (Ado-trastuzumab emtansine) with a thioether linker.[1][5] |
Deep Dive into Cleavable Linker Technologies
Cleavable linkers can be further classified based on their specific cleavage trigger. The most common types include pH-sensitive, enzyme-sensitive, and redox-sensitive linkers.[1]
pH-Sensitive (Acid-Labile) Linkers
These linkers are engineered to be stable at the physiological pH of blood (~7.4) but hydrolyze and release the drug in acidic environments like endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1][9]
-
Mechanism: The most common acid-labile linkers are hydrazones . The first approved ADC, Mylotarg®, utilized a hydrazone linker.[3][10] While effective in acidic compartments, hydrazone linkers can exhibit instability and slow hydrolysis under physiological conditions, potentially leading to premature drug release.[3][9]
-
Performance: Acylhydrazone linkers have shown improved stability profiles. For some acylhydrazone-linked doxorubicin ADCs, the half-life of drug release at pH 5.0 was as short as 2.4 minutes, compared to over 2.0 hours at pH 7.0.[11]
Enzyme-Sensitive Linkers
These linkers incorporate peptide or carbohydrate sequences that are substrates for enzymes highly expressed in tumor cells or within lysosomes, such as cathepsins or β-glucuronidase.[1]
-
Mechanism: The most widely used enzyme-sensitive linkers are dipeptides, such as valine-citrulline (Val-Cit) , which is efficiently cleaved by the lysosomal protease Cathepsin B.[3][5] Another type, β-glucuronide linkers , are cleaved by β-glucuronidase, an enzyme found in lysosomes and also in the microenvironment of some solid tumors.[3][10]
-
Performance: Val-Cit linkers have demonstrated a good balance of plasma stability and efficient intracellular release.[1] In one study, an ADC with a Val-Cit linker lost over 95% of its payload after 14 days in mouse plasma, indicating cleavage, whereas a more stable glutamic acid-valine-citrulline (EVCit) linker showed almost no cleavage in the same period.[12]
Redox-Sensitive Linkers
These linkers utilize the significant difference in redox potential between the extracellular environment and the intracellular space.[1]
-
Mechanism: They typically contain a disulfide bond , which is stable in the bloodstream but is readily cleaved by the high concentration of intracellular reducing agents like glutathione.[5][7] The release kinetics can be modulated by adjusting the steric hindrance around the disulfide bond.[7]
Table 2: Comparative Performance of Different ADC Linkers in Plasma
| Linker Type | Representative Conjugate | Species | Stability Metric | Value |
| Non-Cleavable (Thioether) | Trastuzumab-DM1 | Mouse | Half-life (t1/2) | 10.4 days[12] |
| Enzyme-Cleavable (Val-Cit) | cAC10-MMAE | Mouse | Linker half-life | ~144 hours (6.0 days)[12] |
| Enzyme-Cleavable (Val-Cit) | cAC10-MMAE | Cynomolgus Monkey | Apparent linker half-life | ~230 hours (9.6 days)[12] |
| Enzyme-Cleavable (EVCit) | anti-HER2-MMAF | Mouse | Linker Cleavage (14 days) | Almost none[12] |
| Enzyme-Cleavable (SVCit) | anti-HER2-MMAF | Mouse | Payload Loss (14 days) | ~70%[12] |
| Enzyme-Cleavable (VCit) | anti-HER2-MMAF | Mouse | Payload Loss (14 days) | >95%[12] |
Note: Data is compiled from different studies and direct comparison should be made with caution. The stability can be influenced by the antibody, payload, and conjugation method.
Visualizing the Pathways and Workflows
Diagrams are essential for understanding the complex biological pathways and experimental processes involved in evaluating drug delivery systems.
Caption: ADC with a cleavable linker is internalized, releasing its payload in the lysosome.
Caption: ADC with a non-cleavable linker releases its payload after antibody degradation.
Caption: A typical experimental workflow for the evaluation of newly synthesized ADCs.
Experimental Protocols
Detailed and robust experimental protocols are essential for accurately evaluating and comparing the performance of different linker chemistries.
In Vitro Plasma Stability Assay
This assay determines the stability of the ADC and the rate of premature drug release in plasma.
-
Method: ELISA-Based Quantification of Intact ADC.[12]
-
Protocol Outline:
-
Sample Preparation: Incubate the ADC in human or animal plasma/serum at 37°C.[1]
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).[1]
-
Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody.[12]
-
Sample Incubation: Add diluted plasma samples to the wells. The intact ADC (antibody with payload) will bind to the coated antigen.[12]
-
Detection: Use an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This will only bind to ADCs that have retained their payload.[12]
-
Data Analysis: Add a chromogenic substrate and measure the signal intensity using a plate reader. The signal is proportional to the amount of intact ADC in the sample.[12] A decrease in signal over time indicates linker cleavage or drug loss.
-
In Vitro Drug Release Assay
This assay measures the rate of drug release under conditions mimicking the intracellular environment.
-
Method: LC-MS/MS-Based Quantification of Released Payload in Lysosomal Homogenate.
-
Protocol Outline:
-
Sample Preparation: Prepare a lysosomal fraction from a relevant cell line or use a commercially available human liver lysosome fraction.[13]
-
Incubation: Incubate the ADC with the lysosomal fraction at 37°C in an appropriate acidic buffer (e.g., pH 4.8).[13]
-
Time Points: Collect aliquots at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).[13]
-
Sample Cleanup: Stop the reaction and precipitate the proteins using an organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins.[14]
-
Data Analysis: Analyze the supernatant using LC-MS/MS to quantify the concentration of the cleaved, free payload. Plot the concentration of the released drug over time to determine the release kinetics.[14]
-
In Vitro Cytotoxicity Assay
This assay evaluates the potency of the ADC in killing target cancer cells.
-
Method: Cell Viability Assay (e.g., MTT or CellTiter-Glo®).
-
Protocol Outline:
-
Cell Seeding: Plate target cancer cells (expressing the specific antigen) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free cytotoxic drug. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a period relevant to the drug's mechanism of action (typically 72-120 hours).
-
Viability Measurement: Add the viability reagent (e.g., MTT or CellTiter-Glo®) according to the manufacturer's protocol.[15]
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of viable cells relative to the untreated control and plot the results against the drug concentration to determine the IC50 (the concentration that inhibits 50% of cell growth).[16]
-
Conclusion
The selection of a linker is a multifaceted process that requires a delicate balance between stability and payload release.[4] Non-cleavable linkers offer superior plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[][6] However, cleavable linkers provide the advantage of releasing the payload in its most active form and the potential for a powerful bystander effect, which can be crucial for treating heterogeneous tumors.[1][5] Among cleavable linkers, enzyme-sensitive options like Val-Cit have demonstrated a favorable balance of stability and efficient intracellular release.[1] Ultimately, the optimal linker chemistry is not universal; it must be tailored to the specific properties of the antibody, the cytotoxic payload, the target antigen biology, and the desired therapeutic outcome.[1] The experimental protocols and comparative data presented in this guide provide a foundational resource for the rational design and evaluation of novel and more effective drug delivery systems.
References
- 1. benchchem.com [benchchem.com]
- 3. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. njbio.com [njbio.com]
- 8. purepeg.com [purepeg.com]
- 9. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
- 11. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal of Propargyl-PEG4-CH2-methyl ester: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of Propargyl-PEG4-CH2-methyl ester, a reagent that requires careful handling due to its potential hazards. Adherence to these protocols is essential for personnel safety and environmental protection.
I. Hazard Assessment and Safety Precautions
Personal Protective Equipment (PPE) is mandatory when handling this substance. This includes:
-
Safety goggles to protect the eyes from splashes.
-
Chemical-resistant gloves (nitrile or neoprene) to prevent skin contact.
-
A laboratory coat to protect clothing and skin.
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
II. Waste Segregation and Container Management
Proper segregation of chemical waste is fundamental to safe disposal.[1][2] this compound waste should be classified as flammable and toxic organic waste .
-
Do not mix this waste with other waste streams, particularly acids, bases, or oxidizing agents, to prevent violent reactions.[1]
-
Collect waste in a designated, leak-proof container made of a material compatible with organic solvents.[2][3][4] The original container, if in good condition, is often a suitable choice.[1][5]
-
Ensure the waste container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound".[2][3][4]
-
Keep the waste container securely capped at all times, except when adding waste.[1][3]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][3] This area should be away from heat sources and direct sunlight.[2]
III. Disposal Procedures: A Step-by-Step Guide
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. [3][6][7] The established protocol for hazardous chemical waste disposal must be followed.
-
Collection: Carefully transfer the waste this compound, including any contaminated materials such as pipette tips or wipes, into the designated hazardous waste container.
-
Labeling: Ensure the hazardous waste label on the container is complete and legible, including the accumulation start date.
-
Storage: Store the sealed container in your laboratory's designated Satellite Accumulation Area (SAA).
-
Arrange for Pickup: Once the container is full or has been in storage for the maximum allowed time (per your institution's policy, often not exceeding one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal company.[1][3][5]
Quantitative Data Summary: Waste Container Guidelines
| Parameter | Guideline | Rationale |
| Container Material | Chemically resistant glass or plastic (e.g., polyethylene) | Prevents reaction with and degradation of the container.[3][4] |
| Container Condition | Leak-proof, with a secure cap | Prevents spills and vapor release.[3] |
| Maximum Fill Volume | Do not exceed 90% of the container's capacity | Allows for vapor expansion and prevents spills.[4] |
| Labeling | "Hazardous Waste," full chemical name, accumulation date | Ensures proper identification and handling.[2][3] |
IV. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated by working within a fume hood or opening windows if safe to do so.
-
Contain: For small spills, use a chemical spill kit with absorbent materials to contain the substance. Do not use combustible materials like paper towels.
-
Clean-up: Wearing appropriate PPE, carefully clean the spill area.
-
Dispose of Spill Debris: All materials used for spill clean-up must be disposed of as hazardous waste in the same manner as the chemical itself.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. web.mit.edu [web.mit.edu]
Personal protective equipment for handling Propargyl-PEG4-CH2-methyl ester
Essential Safety and Handling Guide for Propargyl-PEG4-CH2-methyl ester
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe handling and disposal of this chemical, thereby fostering a secure and efficient research environment.
Hazard Identification and Risk Assessment
Potential Hazards:
-
Skin Irritation: Repeated or prolonged contact may cause skin irritation.[5][6]
-
Inhalation: Not expected to be harmful if inhaled, but good ventilation is recommended.[5]
-
Ingestion: Not expected to be harmful if swallowed.[5]
Personal Protective Equipment (PPE)
The following PPE is mandatory to minimize exposure and ensure personal safety when handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[7][8][9] Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated. For compounding or handling larger quantities, consider double gloving.[7][10] |
| Eyes & Face | Safety glasses with side shields or Goggles, Face shield | Safety glasses or goggles should be worn at all times.[8][11] A face shield may be necessary when there is a risk of splashing.[8][11] |
| Body | Laboratory coat | A standard laboratory coat should be worn and kept buttoned.[9] For tasks with a higher risk of splashes, a chemical-resistant apron or gown is recommended.[7][10] |
| Respiratory | Not generally required | Use in a well-ventilated area.[5] If aerosols may be generated or if working outside of a fume hood, a risk assessment should be performed to determine if respiratory protection is needed. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedures will ensure the safe handling of this compound.
-
Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[9]
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest safety shower and eyewash station before starting work.
-
-
Handling:
-
Allow the container to reach room temperature before opening.
-
Carefully open the container to avoid splashing or aerosol generation.
-
Use only compatible tools and equipment (e.g., stainless steel, glass).
-
Avoid direct contact with the skin, eyes, and clothing.
-
Keep the container closed when not in use.[5]
-
Do not eat, drink, or smoke in the handling area.[10]
-
-
Storage:
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Disposal Procedure:
Emergency Procedures
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing. Wash skin with soap and water.[5] Seek medical attention if irritation develops. |
| Inhalation | Move the exposed person to fresh air. If respiratory symptoms occur, seek medical attention.[5] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek medical advice.[5] |
| Spill | For a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. For a large spill, evacuate the area and contact your institution's EHS office.[9] |
Visual Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. PEGylation - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. regi.com [regi.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. hsa.ie [hsa.ie]
- 9. benchchem.com [benchchem.com]
- 10. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 11. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 12. Propargyl-PEG4-NHS ester | 1428629-70-2 [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
